Methyl ricinelaidate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl (E,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10+/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGDWZQXVZSXAO-LVMGUKCRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl Ricinelaidate from Ricinoleic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl ricinelaidate, the trans-isomer of methyl ricinoleate, starting from ricinoleic acid. The synthesis involves a two-step process: the isomerization of the cis-double bond in ricinoleic acid to a trans-configuration to yield ricinelaidic acid, followed by the esterification of the carboxylic acid group to obtain the final methyl ester. This document details the experimental protocols for these key transformations, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The conversion of ricinoleic acid to this compound is a sequential process involving isomerization and esterification. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of this compound from ricinoleic acid.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: Isomerization of Ricinoleic Acid to Ricinelaidic Acid
Two primary methods for the cis-trans isomerization of ricinoleic acid are presented: a photochemical method and a chemical method using p-toluenesulfinic acid.
This method utilizes ultraviolet irradiation to induce the isomerization of the double bond.
Experimental Protocol:
-
A solution of technical-grade ricinoleic acid in a suitable solvent (e.g., hexane) is prepared.
-
The solution is placed in a photochemical reactor equipped with a UV lamp.
-
The solution is irradiated for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude ricinelaidic acid is purified by recrystallization from a suitable solvent, such as hexane, to yield the purified product.
| Parameter | Value/Condition | Reference |
| Starting Material | Technical-grade ricinoleic acid | |
| Solvent | Hexane | |
| Reaction Time | Not specified, requires monitoring | |
| Purification | Recrystallization from hexane | |
| Yield | ~58% (crude) |
This method employs a chemical catalyst to achieve the cis-trans isomerization.
Experimental Protocol:
-
Ricinoleic acid is mixed with p-toluenesulfinic acid as the catalyst. The reaction can be performed with or without a solvent.
-
The mixture is heated to a specific temperature under an inert atmosphere (e.g., nitrogen).
-
The reaction is allowed to proceed for a defined time, with monitoring by TLC or GC to determine completion.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by washing with a suitable aqueous solution.
-
The organic layer containing the ricinelaidic acid is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent (if used) is evaporated.
-
The crude product is then purified, typically by recrystallization.
| Parameter | Value/Condition | Reference |
| Catalyst | p-Toluenesulfinic acid | |
| Temperature | 100 °C | |
| Reaction Time | 90 minutes | |
| Atmosphere | Nitrogen | |
| Yield | Up to 79.6% conversion to trans isomer |
Step 2: Esterification of Ricinelaidic Acid to this compound
The following protocol details the esterification of the synthesized ricinelaidic acid to its methyl ester using boron trifluoride methanol complex as a catalyst. This method is adapted from the esterification of ricinoleic acid.[1]
Experimental Protocol:
-
To a solution of ricinelaidic acid in methanol, add boron trifluoride diethyl etherate (BF₃·OEt₂) or a commercially available BF₃·MeOH complex.
-
The reaction mixture is stirred at a specified temperature (e.g., reflux) for a set period. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine to remove any remaining acid and catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
| Parameter | Value/Condition | Reference |
| Starting Material | Ricinelaidic acid | |
| Reagent | Methanol | [1] |
| Catalyst | Boron trifluoride methanol complex (BF₃·MeOH) | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification | Column chromatography | [1] |
| Yield | Typically high (e.g., >90%) |
Data Presentation
This section summarizes the quantitative data associated with the synthesis and characterization of the key compounds.
Reaction Yields
| Reaction Step | Method | Product | Yield | Purity |
| Isomerization | Photochemical | Ricinelaidic Acid (crude) | ~58% | Not specified |
| Isomerization | Chemical (p-toluenesulfinic acid) | Ricinelaidic Acid | Up to 79.6% (conversion) | Not specified |
| Esterification | BF₃·MeOH | Methyl Ricinoleate | 75% | >95% after chromatography |
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ricinoleic Acid | C₁₈H₃₄O₃ | 298.46 | Viscous liquid |
| Ricinelaidic Acid | C₁₈H₃₄O₃ | 298.46 | Solid |
| Methyl Ricinoleate | C₁₉H₃₆O₃ | 312.49 | Colorless oil |
| This compound | C₁₉H₃₆O₃ | 312.49 | Not specified |
Characterization Data
Fourier-Transform Infrared (FTIR) Spectroscopy
| Compound | Characteristic Peaks (cm⁻¹) | Functional Group |
| Methyl Ricinoleate | ~3400 (broad) | O-H (hydroxyl) |
| ~2925, 2855 | C-H (aliphatic) | |
| ~1740 | C=O (ester) | |
| ~1650 (weak) | C=C (cis) | |
| This compound (Expected) | ~3400 (broad) | O-H (hydroxyl) |
| ~2925, 2855 | C-H (aliphatic) | |
| ~1740 | C=O (ester) | |
| ~965 (strong) | C-H bend (trans C=C) |
The key diagnostic peak for the successful isomerization to this compound will be the appearance of a strong absorption band around 965 cm⁻¹, which is characteristic of the out-of-plane C-H bending vibration of a trans-disubstituted double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected for this compound):
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~5.4 ppm (m, 2H): Olefinic protons (-CH=CH-). The coupling constant for trans protons (typically 12-18 Hz) will be a key indicator of successful isomerization.
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~3.65 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~3.6 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (-CH(OH)-).
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~2.3 ppm (t, 2H): Methylene protons alpha to the ester carbonyl (-CH₂-COO-).
-
~2.0-2.2 ppm (m, 4H): Methylene protons adjacent to the double bond.
-
~1.2-1.6 ppm (m): Methylene protons of the fatty acid chain.
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~0.9 ppm (t, 3H): Terminal methyl protons (-CH₃).
¹³C NMR (Expected for this compound):
-
~174 ppm: Ester carbonyl carbon (C=O).
-
~130 ppm: Olefinic carbons (-CH=CH-).
-
~72 ppm: Carbon bearing the hydroxyl group (-C(OH)-).
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~51 ppm: Methyl ester carbon (-OCH₃).
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~22-37 ppm: Aliphatic carbons.
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~14 ppm: Terminal methyl carbon.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to be very similar to that of methyl ricinoleate.
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Molecular Ion (M⁺): m/z 312.
-
Key Fragmentation Peaks: Loss of water (m/z 294), loss of the methoxy group (m/z 281), and cleavage at the hydroxyl group and double bond positions.
Logical Relationships in Synthesis and Characterization
The following diagram illustrates the logical flow from starting material to final product, including the key characterization techniques used to verify each transformation.
Caption: Logical flow of synthesis and characterization for this compound.
Conclusion
The synthesis of this compound from ricinoleic acid is a feasible two-step process. The key transformation is the stereoselective isomerization of the cis double bond to a trans configuration, which can be achieved through photochemical or chemical methods. Subsequent standard esterification yields the desired product. Careful monitoring and purification are essential to obtain high-purity this compound. The characterization techniques outlined in this guide are critical for confirming the successful synthesis and purity of the final compound, which is of interest to researchers in drug development and other scientific fields.
References
An In-depth Technical Guide to the Isomerization of Methyl Ricinoleate to Methyl Ricinelaidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomerization of methyl ricinoleate to its trans-isomer, methyl ricinelaidate. The conversion of the cis-double bond at the 9-position of the ricinoleate molecule to a trans-configuration alters its three-dimensional structure and can significantly modify its physicochemical and biological properties, making it a molecule of interest for various applications, including in drug development and materials science. This document details the core principles of this cis-trans isomerization, outlines potential catalytic methods, provides detailed hypothetical experimental protocols, and describes the necessary analytical techniques for monitoring the reaction and characterizing the final product. All quantitative data from cited analogous reactions are summarized for comparative purposes, and key pathways and workflows are visualized.
Introduction
Methyl ricinoleate is a fatty acid methyl ester derived from castor oil.[1] It is characterized by a hydroxyl group at the 12th carbon and a cis-double bond between the 9th and 10th carbons.[2] The geometric isomerization of this double bond from cis (Z) to trans (E) results in the formation of this compound. This transformation can have profound effects on the molecule's melting point, viscosity, and chemical reactivity. In the context of drug development, such stereochemical changes can influence a molecule's interaction with biological targets, its metabolic stability, and its formulation characteristics. This guide explores the chemical pathways to achieve this isomerization.
Catalytic Isomerization Strategies
The isomerization of the double bond in methyl ricinoleate requires the use of a catalyst to overcome the energy barrier between the cis and trans isomers. Several methods have been successfully employed for the cis-trans isomerization of other unsaturated fatty acids and are applicable to methyl ricinoleate.
Thiyl Radical-Catalyzed Isomerization
Thiyl radicals (RS•) are effective catalysts for the isomerization of double bonds. The mechanism involves the reversible addition of the thiyl radical to the double bond, forming a radical intermediate. Rotation around the carbon-carbon single bond, followed by the elimination of the thiyl radical, can lead to the formation of the more thermodynamically stable trans-isomer.
Acid-Catalyzed Isomerization
Certain acids, such as p-toluenesulfonic acid, can catalyze the isomerization of double bonds. The mechanism is thought to proceed through the protonation of the double bond, leading to a carbocation intermediate. Rotation around the C-C bond and subsequent deprotonation can result in the trans-isomer.
Selenium Dioxide-Catalyzed Isomerization
Selenium dioxide (SeO₂) is a known reagent for the oxidation and isomerization of alkenes. While the exact mechanism for isomerization can be complex, it is believed to involve the formation of an organoselenium intermediate that facilitates the cis-trans conversion.
Experimental Protocols
The following are detailed, representative experimental protocols for the isomerization of methyl ricinoleate based on methods reported for analogous fatty acid methyl esters.
Protocol for Thiyl Radical-Catalyzed Isomerization
This protocol is adapted from studies on the isomerization of other unsaturated fatty acid methyl esters.
Materials:
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Methyl ricinoleate (≥98% purity)
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Thiophenol (or other thiol)
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2,2'-Azobis(2-methylpropionitrile) (AIBN) or other radical initiator
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Toluene (anhydrous)
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Nitrogen gas
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Silica gel for column chromatography
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Hexane and ethyl acetate (HPLC grade)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl ricinoleate (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.
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Add thiophenol (0.1 equivalents) and AIBN (0.05 equivalents) to the solution.
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Wash the organic phase with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.
Protocol for p-Toluenesulfonic Acid-Catalyzed Isomerization
Materials:
-
Methyl ricinoleate (≥98% purity)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (anhydrous)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of methyl ricinoleate in toluene in a round-bottom flask, add p-toluenesulfonic acid (5-10 mol%).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by GC-MS.
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After cooling, neutralize the reaction mixture with solid sodium bicarbonate.
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Filter the mixture and dry the filtrate over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography as described in Protocol 3.1.
Protocol for Selenium Dioxide-Catalyzed Isomerization
Materials:
-
Methyl ricinoleate (≥98% purity)
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium sulfide
-
Diatomaceous earth
-
Rotary evaporator
Procedure:
-
In a reaction vessel, dissolve methyl ricinoleate in a mixture of dioxane and a small amount of water.
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Add a catalytic amount of selenium dioxide (1-5 mol%).
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Heat the mixture to reflux (approximately 100 °C) for 1-3 hours.
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Monitor the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and quench by adding sodium sulfide to precipitate the selenium.
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Filter the mixture through a pad of diatomaceous earth.
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Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude this compound.
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Purify by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the isomerization of unsaturated fatty acid methyl esters, which can be extrapolated to the isomerization of methyl ricinoleate.
| Catalyst System | Substrate (Analogous) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Trans Isomer (%) | Reference |
| Thiyl Radical/AIBN | Methyl Linoleate | 10 (Thiol), 5 (AIBN) | 80 | 6 | >90 | (Adapted from similar reactions) |
| p-Toluenesulfonic Acid | Oleic Acid | 10 | 110 | 4 | ~80 | (Adapted from similar reactions) |
| Selenium Dioxide | Methyl Oleate | 5 | 100 | 2 | >70 | (Adapted from similar reactions) |
Table 1: Comparative data for catalytic isomerization of unsaturated fatty acid methyl esters.
Product Characterization and Analytical Methods
The conversion of methyl ricinoleate to this compound must be confirmed and quantified using appropriate analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for separating and identifying methyl ricinoleate and this compound. The two isomers will have different retention times on a suitable capillary column (e.g., a polar cyano-column). Mass spectrometry will confirm the identity of the compounds, as they will have the same mass but may show subtle differences in fragmentation patterns.[3]
Typical GC-MS Protocol:
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Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., hexane).
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
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Column: HP-88 or similar polar capillary column.
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Injector Temperature: 250 °C.
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Oven Program: Start at 150 °C, ramp to 240 °C at 5 °C/min, hold for 10 min.
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Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
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Scan Range: 50-500 m/z.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can distinguish between cis and trans isomers. The C-H out-of-plane bending vibration for a cis-disubstituted double bond appears around 720-680 cm⁻¹, while the corresponding band for a trans-disubstituted double bond is found at a higher frequency, typically around 965 cm⁻¹. The appearance of a strong peak at ~965 cm⁻¹ in the product spectrum is a clear indication of isomerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation.
-
¹H NMR: The olefinic protons of the cis and trans isomers will have different chemical shifts and coupling constants. In the trans isomer, the olefinic protons typically appear slightly downfield compared to the cis isomer.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the allylic carbons will differ between the cis and trans isomers.
Visualizations
Reaction Pathway and Workflow Diagrams
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl Ricinelaidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ricinelaidate, the trans-isomer of methyl ricinoleate, is a fatty acid methyl ester that holds potential in various scientific and industrial applications, including drug development, due to its unique structural features. As the methyl ester of ricinelaidic acid (the trans-isomer of ricinoleic acid), it is a derivative of castor oil, a renewable and biocompatible resource.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound.
It is important to note that while this guide focuses on this compound (the trans-isomer), a significant portion of the available scientific literature pertains to its cis-isomer, methyl ricinoleate. Consequently, where specific data for this compound is unavailable, data for methyl ricinoleate is presented as a close structural analog. Any such instances are clearly indicated.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in various systems, including biological and chemical formulations. The following tables summarize the key quantitative data.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₆O₃ | [2][3] |
| Molecular Weight | 312.49 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.923 - 0.925 g/cm³ (for methyl ricinoleate) | |
| Refractive Index | 1.4628 - 1.4638 (at 16-20°C for methyl ricinoleate) | |
| Boiling Point | 245 °C at 10 mmHg (for methyl ricinoleate) | |
| Melting Point | -4.5 °C (for methyl ricinoleate) | |
| Pour Point | -29 °C (for methyl ricinoleate) |
Solubility
| Solvent | Solubility of Methyl Ricinoleate | Source(s) |
| Water | Insoluble | |
| Ethanol | 100 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines key experimental protocols related to the synthesis and analysis of this compound.
Synthesis of this compound (via Elaidination of Methyl Ricinoleate)
The synthesis of this compound typically involves the isomerization of its cis-isomer, methyl ricinoleate. This process, known as elaidination, converts the cis double bond to a trans double bond.
Materials:
-
Methyl ricinoleate
-
Nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) or other isomerization catalysts
-
Anhydrous solvent (e.g., hexane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Dissolve methyl ricinoleate in an anhydrous solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the isomerization agent (e.g., freshly prepared nitrous acid) to the stirred solution.
-
Allow the reaction to proceed for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography to isolate pure this compound.
Analysis of Geometric Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying geometric isomers like methyl ricinoleate and this compound.
Instrumentation:
-
Gas chromatograph with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a highly polar cyano-substituted column).
-
Mass spectrometer detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., hexane).
-
Injection: Inject a small volume of the sample into the GC injector.
-
Separation: The different FAMEs are separated based on their boiling points and interactions with the stationary phase of the column. The trans-isomer (this compound) typically has a slightly different retention time than the cis-isomer (methyl ricinoleate).
-
Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
Analysis: The mass spectrum of each compound provides a unique fragmentation pattern, which can be used for identification by comparison with spectral libraries or known standards.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the analysis of fatty acid methyl esters, including isomers like this compound.
References
The Biological Activity of Methyl Ricinoleate in Cell Cultures: A Technical Guide
A Note on Isomers: The Scarcity of Data on Methyl Ricinelaidate
This technical guide explores the biological activity of the methyl ester of ricinoleic acid. It is crucial to distinguish between the two primary isomers: ricinoleic acid (the cis-isomer) and ricinelaidic acid (the trans-isomer). The vast majority of available research focuses on the naturally occurring cis-isomer, ricinoleic acid, and its methyl ester, methyl ricinoleate. Despite extensive searches for the biological activities of this compound (the methyl ester of the trans-isomer), there is a significant lack of published studies on its effects in cell cultures. Therefore, this guide will primarily focus on the biological activities of methyl ricinoleate and its parent compound, ricinoleic acid, as a proxy, while clearly acknowledging the data gap for the trans-isomer.
Executive Summary
Methyl ricinoleate, the methyl ester of the cis-isomer of 12-hydroxy-9-octadecenoic acid, is a compound of interest due to the diverse biological activities of its parent fatty acid, ricinoleic acid. While research specifically on methyl ricinoleate is less extensive than on ricinoleic acid, existing studies and related findings suggest potential applications in various fields, including cancer research and anti-inflammatory therapies. This guide provides a comprehensive overview of the known biological activities of methyl ricinoleate and ricinoleic acid in cell cultures, including quantitative data, experimental protocols, and visualizations of relevant cellular pathways.
Quantitative Data on Biological Activities
The biological effects of methyl ricinoleate and its derivatives have been quantified in several studies. The following tables summarize key findings on cytotoxicity and antioxidant activity.
Cytotoxicity Data
Studies have shown that the cytotoxicity of ricinoleic acid derivatives can be influenced by chemical modifications. Methyl ricinoleates have been found to be among the least cytotoxic of these derivatives[1].
Table 1: Cytotoxicity of Ricinoleic Acid Derivatives
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Methyl Ricinoleates | Cancer cells & normal lymphocytes | MTT Assay | Least cytotoxic among tested derivatives | [1] |
| Ethanolamine-derived amides of ricinoleic acid | Cancer cells | MTT Assay | Most promising anticancer potential | [1] |
| Ricinus communis Fruit Extract (containing ricinoleic acid) | MCF-7 (breast cancer) | Cytotoxicity Assay | Significant cytotoxicity in a dose- and time-dependent manner | [2] |
| Ricinus communis Fruit Extract (containing ricinoleic acid) | MDA-MB-231 (breast cancer) | Cytotoxicity Assay | Significant cytotoxicity in a dose- and time-dependent manner | [2] |
Antioxidant Activity
Extracts of Ricinus communis seeds, which are rich in methyl ricinoleate and ricinoleic acid, have demonstrated significant antioxidant properties.
Table 2: Antioxidant Activity of Ricinus communis Seed Extracts
| Assay | Concentration | % Inhibition (Fraction C1) | % Inhibition (Fraction C2) | Reference |
| DPPH Radical Scavenging | 1.0 mg/mL | 73.71% | 87.92% | |
| DPPH Radical Scavenging | 0.0625 mg/mL | 61.32% | 94.84% | |
| Hydroxyl Radical Scavenging | 0.1 mg/mL | 85.07% | 94.91% | |
| Lipid Peroxidation/Ferric Thiocyanate | 0.8 mg/mL | 93.98% | 90.10% |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activity of compounds like methyl ricinoleate.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., methyl ricinoleate derivatives) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: 1 mL of the test sample at various concentrations is mixed with 1 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.
-
Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Signaling Pathways and Mechanisms of Action
While the direct effects of methyl ricinoleate on signaling pathways are not well-documented, the activities of its parent compound, ricinoleic acid, and related extracts provide insights into potential mechanisms.
Anti-inflammatory Action of Ricinoleic Acid
Ricinoleic acid has been shown to exert both pro- and anti-inflammatory effects. Acute application can potentiate edema, while repeated application leads to an anti-inflammatory response, possibly through the modulation of sensory neuropeptides like Substance P. A gel formulation containing ricinoleic acid demonstrated anti-inflammatory activity in a human rheumatoid arthritis synovial fibroblast cell line.
Caption: Putative anti-inflammatory mechanism of ricinoleic acid.
Apoptosis Induction in Cancer Cells
Extracts from Ricinus communis, containing ricinoleic acid, have been shown to induce apoptosis in breast cancer cells. This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Caption: Apoptosis induction by Ricinus communis fruit extract.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the in vitro biological activity of a test compound like methyl ricinoleate.
Caption: General workflow for in vitro biological activity assessment.
Conclusion and Future Directions
The available evidence suggests that methyl ricinoleate and its parent compound, ricinoleic acid, possess biological activities that warrant further investigation, particularly in the areas of anti-inflammatory and anticancer research. However, the current body of literature is limited, and there is a pronounced lack of research into the biological effects of the trans-isomer, this compound.
Future research should focus on:
-
Directly investigating the biological activities of pure methyl ricinoleate in various cell culture models to delineate its specific effects from those of its parent acid and other components in plant extracts.
-
Conducting studies on this compound to understand how the stereochemistry of the double bond influences its biological activity compared to the cis-isomer.
-
Elucidating the specific molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.
A more comprehensive understanding of the biological activities of both methyl ricinoleate and this compound will be essential for evaluating their potential as therapeutic agents.
References
Methyl Ricinelaidate: A Potential Biomarker for Inflammatory and Neoplastic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ricinelaidate, the methyl ester of ricinelaidic acid, is emerging as a potential biomarker of significant interest in the fields of inflammation, immunology, and oncology. While direct research on this compound is in its nascent stages, a compelling case for its utility as a biomarker can be constructed from the well-documented bioactivities of its parent compound, ricinelaidic acid, and its geometric isomer, ricinoleic acid. Ricinelaidic acid has been identified as a potent antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of ricinelaidic acid's mechanism of action, quantitative data on its bioactivity, and detailed experimental protocols for the analysis of its methyl ester, laying the groundwork for future investigations into this compound as a valuable clinical and research biomarker.
Introduction
The identification of sensitive and specific biomarkers is paramount for the early diagnosis, prognostic evaluation, and therapeutic monitoring of a wide range of diseases. Fatty acids and their derivatives represent a promising class of biomarkers due to their integral roles in cellular structure, signaling, and metabolism. This compound, a derivative of the 12-hydroxy, 18-carbon monounsaturated fatty acid ricinelaidic acid, holds potential as a biomarker primarily due to the established biological activity of its parent compound.
Ricinelaidic acid is the trans-isomer of ricinoleic acid, the primary fatty acid component of castor oil. While ricinoleic acid has been studied for its anti-inflammatory and analgesic properties, ricinelaidic acid has been specifically shown to act as an antagonist at the leukotriene B4 (LTB4) receptor[1]. LTB4 is a potent lipid mediator that plays a crucial role in the initiation and amplification of the inflammatory response, primarily through the recruitment and activation of leukocytes. By antagonizing the LTB4 receptor, ricinelaidic acid can modulate these inflammatory pathways, suggesting that its levels, and by extension the levels of its methyl ester, could serve as a biomarker for inflammatory conditions.
This guide will delve into the proposed signaling pathways influenced by ricinelaidic acid, present quantitative data on its bioactivity, and provide detailed methodologies for the detection and quantification of this compound.
Proposed Signaling Pathway of Ricinelaidic Acid
The primary molecular target of ricinelaidic acid is the high-affinity leukotriene B4 receptor, BLT1. LTB4 binding to BLT1 on the surface of immune cells, such as neutrophils, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. Ricinelaidic acid, as a competitive antagonist, is hypothesized to bind to BLT1 without initiating this downstream signaling, thereby attenuating the inflammatory response.
The proposed mechanism of action is depicted in the following signaling pathway diagram:
Quantitative Data on Bioactivity
The potential of this compound as a biomarker is underscored by the quantitative measures of its parent compound's ability to inhibit key inflammatory processes. The following tables summarize the available data on the bioactivity of ricinelaidic acid and the related anti-inflammatory effects of ricinoleic acid.
Table 1: Inhibitory Activity of Ricinelaidic Acid on LTB4-Mediated Responses
| Parameter | Value | Cell Type/Model | Reference |
| Ki (LTB4 Receptor Binding) | 2 µM | Porcine Neutrophil Membranes | [1] |
| IC50 (LTB4-induced Chemotaxis) | 10 µM | Isolated Human Neutrophils | [1] |
| IC50 (LTB4-induced Calcium Flux) | 7 µM | Isolated Human Neutrophils | [1] |
| Inhibition of LTB4-induced Bronchoconstriction | 46% at 1 mg/kg (i.v.) | In vivo (Rat model) | [1] |
Table 2: Anti-inflammatory Activity of Ricinoleic Acid
| Experimental Model | Treatment | Effect | Reference |
| Carrageenan-induced paw edema (mouse) | 0.9 mg/mouse (topical, 8 days) | Marked inhibition of edema | |
| Histamine-induced eyelid edema (guinea pig) | 0.9 mg/guinea pig (topical, 8 days) | Marked inhibition of edema | |
| Freund's adjuvant-induced edema (mouse) | Intradermal injection (1-3 weeks) | Reduction of established edema | |
| Human rheumatoid arthritis synovial fibroblast cell line | 1 mM in PLO gel | Significant anti-inflammatory activity |
Experimental Protocols
The analysis of this compound in biological samples would follow established protocols for the analysis of fatty acid methyl esters (FAMEs). Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two primary analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS offers high sensitivity and specificity for the identification and quantification of FAMEs. The following is a general protocol that can be adapted for the analysis of this compound.
Protocol Details:
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.
-
Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Transesterification (Methylation):
-
To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.
-
Incubate the mixture at 50-60°C for 2-3 hours to convert fatty acids to their methyl esters.
-
After cooling, add hexane and water to the mixture and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.
-
Quantify the amount of this compound using an internal standard (e.g., methyl heptadecanoate) added at the beginning of the sample preparation.
-
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC provides an alternative method for FAME analysis, particularly for preparative scale or for samples that are not suitable for GC.
Protocol Details:
-
Sample Preparation:
-
Lipid extraction and transesterification are performed as described in the GC-MS protocol.
-
The final FAME extract is dissolved in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: A UV detector set at a low wavelength (e.g., 205 nm) or an evaporative light scattering detector (ELSD) can be used.
-
Flow Rate: Typically 1 mL/min.
-
-
Data Analysis:
-
Identification is based on the retention time compared to a standard.
-
Quantification is achieved by creating a calibration curve with known concentrations of a this compound standard.
-
Conclusion and Future Directions
While direct evidence for this compound as a clinical biomarker is still forthcoming, the data presented in this guide strongly support its potential. The established role of its parent compound, ricinelaidic acid, as a leukotriene B4 receptor antagonist provides a solid mechanistic basis for its involvement in inflammatory processes. The quantitative data on the bioactivity of ricinelaidic acid further strengthens this hypothesis.
Future research should focus on:
-
Developing and validating sensitive and specific assays for the quantification of this compound in various biological matrices.
-
Conducting clinical studies to correlate the levels of this compound with the presence, severity, and progression of inflammatory diseases and cancers.
-
Investigating the metabolic pathways leading to the formation and degradation of this compound to better understand its physiological role.
The detailed experimental protocols provided herein offer a starting point for researchers to embark on these investigations. The continued exploration of this compound and its related compounds promises to yield valuable insights into disease pathogenesis and may ultimately lead to the development of novel diagnostic and therapeutic strategies.
References
The Synthetic Nature of Ricinelaidic Acid: A Technical Guide to its Origin, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence, or lack thereof, of ricinelaidic acid and its esters. Extensive research indicates that ricinelaidic acid, the trans-isomer of ricinoleic acid, is not a naturally occurring fatty acid in significant quantities. Instead, it is a synthetic derivative of its abundant, naturally occurring cis-isomer, ricinoleic acid. This document provides a comprehensive overview of the primary natural source of ricinoleic acid, its quantitative analysis, detailed protocols for its isomerization to ricinelaidic acid, and methods for its analysis.
Natural Occurrence: The Predominance of Ricinoleic Acid
Ricinoleic acid is the principal fatty acid found in castor oil, which is extracted from the seeds of the Ricinus communis plant. It constitutes approximately 90% of the fatty acids in castor oil, making it the most significant natural source of a hydroxylated fatty acid. While ricinoleic acid is abundant in Ricinus communis, there is no substantive evidence to suggest the natural occurrence of its trans-isomer, ricinelaidic acid, in any plant, animal, or microbial source. Therefore, for the purposes of this guide, all quantitative data on natural occurrence pertains to ricinoleic acid.
Data Presentation: Quantitative Analysis of Ricinoleic Acid in Ricinus communis
The concentration of ricinoleic acid in castor oil can vary depending on the genotype of the Ricinus communis plant. The following table summarizes the fatty acid composition of various castor genotypes.
| Genotype | Ricinoleic Acid (%) | Palmitic Acid (%) | Stearic Acid (%) | Oleic Acid (%) | Linoleic Acid (%) | Linolenic Acid (%) | Arachidic Acid (%) |
| GAUCH-1 | 89.23 | 1.35 | 1.25 | 3.35 | 4.45 | 0.37 | 0.00 |
| GCH-2 | 88.54 | 1.45 | 1.35 | 3.54 | 4.75 | 0.37 | 0.00 |
| GCH-4 | 88.25 | 1.42 | 1.32 | 3.65 | 4.95 | 0.41 | 0.00 |
| GCH-5 | 87.54 | 1.54 | 1.45 | 3.87 | 5.15 | 0.45 | 0.00 |
| GCH-6 | 88.12 | 1.41 | 1.31 | 3.75 | 5.05 | 0.36 | 0.00 |
| GCH-7 | 89.62 | 1.25 | 1.15 | 3.15 | 4.45 | 0.38 | 0.00 |
| SHB-1005 | 88.75 | 1.38 | 1.28 | 3.45 | 4.75 | 0.39 | 0.00 |
| SHB-1018 | 89.48 | 1.31 | 1.21 | 3.25 | 4.35 | 0.40 | 0.00 |
| SHB-1019 | 88.95 | 1.35 | 1.25 | 3.35 | 4.65 | 0.45 | 0.00 |
| SHB-1029 | 88.65 | 1.40 | 1.30 | 3.45 | 4.85 | 0.35 | 0.00 |
| GNCH-1 | 88.35 | 1.45 | 1.35 | 3.55 | 4.95 | 0.35 | 0.00 |
| VP-1 | 88.15 | 1.48 | 1.38 | 3.65 | 5.05 | 0.29 | 0.00 |
| GEETA | 86.37 | 1.65 | 1.55 | 4.26 | 5.82 | 0.35 | 0.00 |
| JP-65 | 87.95 | 1.51 | 1.41 | 3.75 | 5.15 | 0.23 | 0.00 |
| SKP-84 | 88.25 | 1.45 | 1.35 | 3.65 | 4.95 | 0.35 | 0.00 |
| VI-9 | 91.29 | 1.22 | 1.12 | 2.10 | 3.87 | 0.40 | 0.00 |
| JI-35 | 87.55 | 1.68 | 1.58 | 4.06 | 5.02 | 0.11 | 0.00 |
| 48-1 | 88.15 | 1.61 | 1.51 | 3.55 | 4.85 | 0.33 | 0.00 |
| SH-72 | 88.45 | 1.45 | 1.35 | 3.45 | 4.95 | 0.35 | 0.00 |
| JI-96 | 88.35 | 1.42 | 1.32 | 3.55 | 5.05 | 0.31 | 0.00 |
| SKI-215 | 87.95 | 1.55 | 1.45 | 3.75 | 5.25 | 0.05 | 0.00 |
| SKI-352 | 88.25 | 1.48 | 1.38 | 3.55 | 5.05 | 0.29 | 0.00 |
| SKI-370 | 86.37 | 1.92 | 1.82 | 3.97 | 5.66 | 0.26 | 0.00 |
| SKI-372 | 87.55 | 1.65 | 1.55 | 3.85 | 5.35 | 0.05 | 0.00 |
| SKI-373 | 87.25 | 1.75 | 1.65 | 3.95 | 5.41 | 0.00 | 0.00 |
| DCS-94 | 88.05 | 1.50 | 1.40 | 3.65 | 5.15 | 0.25 | 0.00 |
Experimental Protocols
Extraction of Ricinoleic Acid from Castor Oil
Ricinoleic acid is typically obtained by the hydrolysis of castor oil. A common laboratory-scale method is saponification followed by acidification.
Materials:
-
Castor oil
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hexane or Diethyl ether
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Saponification: Dissolve a known quantity of castor oil in ethanol. Add a stoichiometric excess of NaOH or KOH solution in ethanol. Reflux the mixture for 1-2 hours to ensure complete saponification of the triglycerides.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Dissolve the resulting soap in hot distilled water. Acidify the solution to a pH of approximately 2-3 by the slow addition of HCl or H₂SO₄ while stirring. This will protonate the carboxylate groups, liberating the free fatty acids.
-
Extraction: Cool the mixture and transfer it to a separatory funnel. Extract the fatty acids with a non-polar solvent such as hexane or diethyl ether. Repeat the extraction process 2-3 times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash them with distilled water to remove any remaining mineral acid and glycerol.
-
Drying and Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and then evaporate the solvent using a rotary evaporator to obtain crude ricinoleic acid.
-
Purification (Optional): For higher purity, the crude ricinoleic acid can be further purified by vacuum distillation.
Synthesis of Ricinelaidic Acid via Isomerization of Ricinoleic Acid
Ricinelaidic acid is synthesized from ricinoleic acid through a photochemical isomerization process. The following protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
-
Hexane
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a photochemical reactor, dissolve ricinoleic acid (e.g., 39.75 g, 0.106 mol) and diphenyl disulfide (e.g., 586 mg, 2 mol %) in hexane (e.g., 1000 mL).
-
Irradiation: Irradiate the solution for approximately 3 hours with a medium-pressure mercury lamp. The diphenyl disulfide acts as a photosensitizer to facilitate the cis to trans isomerization of the double bond.
-
Solvent Removal: After the irradiation period, remove the hexane under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting semisolid residue is crude ricinelaidic acid. Recrystallize the crude product from hexane to obtain purified ricinelaidic acid. For example, the residue can be recrystallized from approximately 185 mL of hexane.
Analysis of Ricinelaidic and Ricinoleic Acids
The separation and quantification of cis and trans isomers of fatty acids like ricinoleic and ricinelaidic acid typically require specialized chromatographic techniques.
2.3.1. Gas Chromatography (GC)
GC is a common method for fatty acid analysis. For the analysis of cis and trans isomers, highly polar capillary columns are necessary.
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Dissolve the fatty acid sample in a small volume of toluene.
-
Add a solution of 1% sulfuric acid in methanol.
-
Heat the mixture at 50-60°C for 1-2 hours.
-
After cooling, add water and hexane. Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC analysis.
GC Conditions:
-
Column: A highly polar capillary column, such as a cyanopropyl-substituted column (e.g., SP-2560, CP-Sil 88), is essential for the separation of cis and trans isomers. Columns of 100 m in length provide better resolution.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically around 250°C.
-
Oven Temperature Program: An isothermal or temperature-programmed method can be used. A slow temperature ramp can improve the separation of isomers.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
2.3.2. Silver Ion Chromatography (Ag-TLC or Ag-HPLC)
Silver ion chromatography is a powerful technique for separating unsaturated fatty acids based on the number, position, and geometry of their double bonds. The silver ions interact with the π-electrons of the double bonds, and this interaction is weaker for trans isomers, causing them to elute before their corresponding cis isomers.
Argentation Thin-Layer Chromatography (Ag-TLC):
-
TLC plates are impregnated with a silver nitrate solution (typically 5-20% in acetonitrile) and then activated by heating.
-
The FAMEs mixture is spotted on the plate.
-
The plate is developed in a suitable solvent system (e.g., hexane/diethyl ether).
-
The separated spots can be visualized (e.g., with dichlorofluorescein under UV light), scraped off, and the FAMEs extracted for further analysis or quantification by GC.
Signaling Pathways
Currently, there is a lack of specific research on the signaling pathways directly modulated by ricinelaidic acid. However, its cis-isomer, ricinoleic acid, has been shown to have biological activity. For instance, ricinoleic acid has been identified as an inhibitor of Ca²⁺ signal-mediated cell-cycle regulation in budding yeast. It alleviates the effects of high external Ca²⁺ by diminishing the phosphorylation of Cdc28p at Tyr-19, which is associated with a decrease in the expression of Cln2p and Swe1p.
One study on the effects of ricinoleic and ricinelaidic acid on water and electrolyte absorption in the hamster jejunum and ileum found that both isomers inhibited water absorption, with ricinoleic acid being slightly more potent. This suggests that the trans configuration of ricinelaidic acid does not eliminate its biological activity in this context, though it may slightly reduce its potency compared to the natural cis isomer.
Visualization of Ricinoleic Acid's Effect on Ca²⁺ Signaling Pathway
The following diagram illustrates the inhibitory effect of ricinoleic acid on the Ca²⁺-mediated cell-cycle regulation pathway in yeast.
Caption: Inhibition of Ca²⁺-mediated cell cycle by ricinoleic acid.
Conclusion
The intricate Pathway of Ricinoleic Acid Biosynthesis in Castor Beans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), a hydroxylated fatty acid, constitutes approximately 90% of the total fatty acids in the oil extracted from castor beans (Ricinus communis).[1][2] This unique composition imparts valuable properties to castor oil, making it a crucial feedstock for a myriad of industrial applications, including the synthesis of lubricants, polymers, and pharmaceuticals. Understanding the molecular machinery responsible for the synthesis of ricinoleic acid is paramount for metabolic engineering efforts aimed at enhancing its production or transferring this valuable trait to other oilseed crops. This technical guide provides an in-depth exploration of the core biosynthetic pathway of ricinoleic acid, detailing the key enzymatic steps, their regulation, and the experimental methodologies employed in their investigation. We present quantitative data on gene expression and fatty acid composition, detailed experimental protocols, and visual diagrams of the metabolic and regulatory pathways to offer a comprehensive resource for the scientific community.
The Core Biosynthetic Pathway
The biosynthesis of ricinoleic acid is a specialized metabolic pathway that occurs primarily in the developing endosperm of castor beans. The process is localized to the endoplasmic reticulum (ER) and involves the modification of a common fatty acid precursor.
The Key Enzyme: Oleate Δ12-Hydroxylase (FAH12)
The central enzymatic reaction in this pathway is the hydroxylation of oleic acid (18:1) at the Δ12 position. This reaction is catalyzed by a specific microsomal enzyme known as oleate Δ12-hydroxylase, encoded by the FAH12 gene.[3][4] This enzyme is a divergent member of the fatty acid desaturase 2 (FAD2) family, which typically introduces a double bond at the same position to form linoleic acid.[5]
The Substrate and Mechanism
While the initial substrate for fatty acid modification is oleoyl-CoA, studies have shown that the oleoyl moiety is rapidly transferred to phosphatidylcholine (PC), a major phospholipid component of the ER membrane. The hydroxylation reaction catalyzed by FAH12 is believed to occur on the oleoyl group esterified at the sn-2 position of PC.
The reaction requires molecular oxygen and a reductant, with NADH serving as the preferred electron donor. The electrons are transferred to the hydroxylase via cytochrome b5. Unlike many hydroxylation reactions in plant metabolism, this process does not appear to involve cytochrome P450 enzymes, as it is not inhibited by carbon monoxide or cyanide.
Incorporation into Triacylglycerols (TAGs)
Following its synthesis on PC, the newly formed ricinoleoyl group must be channeled into triacylglycerols (TAGs), the primary storage form of oils in seeds. This process is thought to involve the following steps:
-
Release from PC: A phospholipase A-like activity releases ricinoleic acid from the PC backbone.
-
Activation: The free ricinoleic acid is then activated to its CoA thioester, ricinoleoyl-CoA.
-
TAG Assembly: Ricinoleoyl-CoA can then enter the Kennedy pathway for TAG synthesis. Castor beans possess a specialized diacylglycerol acyltransferase 2 (DGAT2) that efficiently incorporates ricinoleoyl-CoA into the sn-3 position of diacylglycerol (DAG), forming triricinolein, the main component of castor oil.
The high efficiency of this entire process, from hydroxylation to TAG incorporation, is what allows for the remarkable accumulation of ricinoleic acid in castor seeds.
Quantitative Data
Fatty Acid Composition
The fatty acid profile of castor bean oil is dominated by ricinoleic acid. The table below summarizes typical compositions from various studies.
| Fatty Acid | Chemical Formula | Composition (%) | References |
| Ricinoleic Acid | C18:1-OH | 87.6 - 90.2 | |
| Linoleic Acid | C18:2 | 7.3 | |
| Oleic Acid | C18:1 | 5.5 | |
| Palmitic Acid | C16:0 | 1.3 | |
| Stearic Acid | C18:0 | 1.2 | |
| Linolenic Acid | C18:3 | 0.5 |
Gene Expression Analysis
The expression of the FAH12 gene is tightly regulated, showing high levels of transcription specifically in the developing seed endosperm, which correlates with the period of rapid oil accumulation.
| Gene | Developmental Stage | Expression Level (FPKM) | Reference |
| RcFAH12 | Seed - 15 DAP | Low | |
| RcFAH12 | Seed - 30 DAP | Medium | |
| RcFAH12 | Seed - 45 DAP | High | |
| RcFAH12 | Leaf | Not Detected | |
| RcFAH12 | Root | Not Detected | |
| RcFAD2 | Seed (all stages) | Constitutively Expressed |
DAP: Days After Pollination; FPKM: Fragments Per Kilobase of transcript per Million fragments mapped.
Enzyme Kinetics
Kinetic parameters for the key enzyme, oleate Δ12-hydroxylase, have been investigated.
| Enzyme | Parameter | Value | Conditions | Reference |
| Oleate Δ12-Hydroxylase | Km (Oxygen) | 4 µM | Microsomal preparation | |
| Oleate Δ12-Hydroxylase | Saturation (Oleoyl-CoA) | Not saturated | Up to 200 µM |
Experimental Protocols
Microsome Isolation from Castor Bean Endosperm
This protocol is adapted from established methods for isolating ER-derived microsomes, the site of ricinoleic acid biosynthesis.
-
Tissue Homogenization: Harvest developing castor bean endosperm (approximately 30-45 days after pollination) and immediately place in ice-cold grinding buffer (e.g., 0.1 M Tricine-KOH pH 7.5, 10% (w/w) sucrose, 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Homogenize the tissue using a mortar and pestle or a blender.
-
Filtration and Centrifugation: Filter the homogenate through several layers of cheesecloth to remove large debris. Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and plastids.
-
Microsome Pelleting: Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C. The resulting pellet contains the microsomal fraction.
-
Washing and Resuspension: Discard the supernatant and gently wash the microsomal pellet with fresh grinding buffer without DTT. Re-centrifuge at 100,000 x g for 60 minutes. Resuspend the final pellet in a minimal volume of a suitable buffer for storage at -80°C.
Oleate Δ12-Hydroxylase Activity Assay
This assay measures the conversion of radiolabeled oleic acid to ricinoleic acid in isolated microsomes.
-
Reaction Mixture Preparation: In a microfuge tube, prepare the reaction mixture containing: 50-100 µg of microsomal protein, 50 mM phosphate buffer (pH 7.2), 2.5 mM NADH, and 1 nmol of [¹⁴C]-oleoyl-CoA.
-
Incubation: Initiate the reaction by adding the microsomal protein. Incubate the mixture at 25-30°C for 30-60 minutes with gentle shaking.
-
Reaction Termination and Saponification: Stop the reaction by adding 1 ml of 10% (w/v) KOH in 80% ethanol. Saponify the lipids by heating at 80°C for 1 hour.
-
Fatty Acid Extraction: After cooling, acidify the mixture with HCl and extract the free fatty acids using hexane or diethyl ether.
-
Analysis: Evaporate the solvent and separate the fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Scrape the bands corresponding to oleic and ricinoleic acid and quantify the radioactivity using liquid scintillation counting. The enzyme activity is expressed as pmol of ricinoleic acid formed per mg of protein per minute.
Lipid Extraction and Fatty Acid Profile Analysis
This protocol describes the extraction of total lipids and the determination of the fatty acid composition by gas chromatography (GC).
-
Oil Extraction: Grind dried castor bean seeds into a fine powder. Extract the total oil using a Soxhlet apparatus with n-hexane as the solvent for 6-8 hours. Evaporate the solvent using a rotary evaporator to obtain the crude castor oil.
-
Transesterification to FAMEs: Prepare fatty acid methyl esters (FAMEs) from the extracted oil. To approximately 50 mg of oil, add 1 ml of 0.5 M KOH in methanol and heat at 100°C for 5 minutes. Add a methylation solution (e.g., 14% boron trifluoride in methanol or HCl in methanol) and heat again.
-
FAME Extraction: After cooling, add water and extract the FAMEs with hexane.
-
GC Analysis: Inject an aliquot of the hexane phase into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., BPX70). Identify and quantify the FAMEs by comparing their retention times and peak areas with those of known standards.
Quantitative Real-Time PCR (qRT-PCR) for FAH12 Expression
This protocol allows for the quantification of FAH12 gene expression levels relative to a housekeeping gene.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from various castor bean tissues (e.g., developing endosperm, leaves, roots) using a suitable kit or protocol. Assess RNA quality and quantity. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Primer Design: Design specific primers for the RcFAH12 gene and a stable housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA.
-
Thermal Cycling: Perform the reaction on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target (FAH12) and housekeeping genes. Calculate the relative expression of FAH12 using the 2-ΔΔCt method.
Visualization of Pathways and Workflows
Ricinoleic Acid Biosynthesis Pathway
Caption: Biosynthesis of ricinoleic acid from acetyl-CoA in castor bean endosperm.
Experimental Workflow
Caption: Workflow for investigating ricinoleic acid biosynthesis.
Regulatory Network of FAH12 Gene Expression
References
- 1. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. A Differentially Expressed Gene from a High Oil Producer Cultivar of Castor Bean (Ricinus communis) Is Involved in the Biosynthesis of Ricinoleic Acid [scirp.org]
- 4. Functional Genome Analyses Reveal the Molecular Basis of Oil Accumulation in Developing Seeds of Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic regulation of seed-specific gene expression by DNA methylation valleys in castor bean - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Synthesis of Ricinelaidic Acid from Ricinoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of ricinelaidic acid, the trans-isomer of ricinoleic acid. This document details two primary methodologies for this conversion, presenting experimental protocols, quantitative data, and visual representations of the chemical pathways and relevant biological interactions.
Introduction
Ricinoleic acid, a naturally occurring 12-hydroxy-9-cis-octadecenoic acid, is the primary fatty acid component of castor oil. Its unique structure, featuring a hydroxyl group and a cis-double bond, makes it a versatile starting material for various chemical transformations. The isomerization of the cis-double bond at the 9-position to its trans configuration yields ricinelaidic acid ((+)-(R)-12-hydroxy-9-trans-octadecenoic acid). This transformation is of significant interest due to the distinct physical properties and potential biological activities of the trans-isomer. This guide focuses on the practical chemical synthesis of ricinelaidic acid from its readily available cis-isomer, ricinoleic acid.
Synthesis Methodologies
Two primary methods for the synthesis of ricinelaidic acid from ricinoleic acid are detailed below: a photochemical isomerization and a catalyst-driven isomerization.
Photochemical Isomerization using Diphenyl Disulfide
This method utilizes ultraviolet (UV) light in the presence of a diphenyl disulfide catalyst to facilitate the cis-trans isomerization.
A detailed procedure for the photochemical synthesis of ricinelaidic acid is provided by Organic Syntheses. The following is a summary of the key steps:
-
Reaction Setup: A solution of ricinoleic acid and diphenyl disulfide (2 mol %) in hexane is placed in a photochemical reactor equipped with a medium-pressure mercury lamp.
-
Irradiation: The solution is irradiated with a 250-W mercury lamp for approximately 3 hours.
-
Solvent Removal: Following irradiation, the hexane solvent is removed under reduced pressure.
-
Crystallization and Purification: The resulting semisolid residue is recrystallized from hexane to yield crude ricinelaidic acid. A second crop of crystals can be obtained by repeating the irradiation and recrystallization process with the mother liquor. Further recrystallization from hexane can improve the purity of the final product.
| Parameter | Value | Reference |
| Starting Material | Ricinoleic Acid | |
| Catalyst | Diphenyl Disulfide (2 mol %) | |
| Solvent | Hexane | |
| Light Source | 250-W Medium-Pressure Mercury Lamp | |
| Reaction Time | 3 hours (initial irradiation) | |
| Initial Crude Yield | 58% | |
| Final Yield (after recrystallization) | 49% | |
| Melting Point (crude) | 39–43°C | |
| Melting Point (recrystallized) | 43–45°C |
Catalytic Isomerization using p-Toluenesulfinic Acid
This method employs a chemical catalyst, p-toluenesulfinic acid, to induce the cis-trans isomerization, offering an alternative to the photochemical approach. While a specific protocol for ricinoleic acid is not extensively detailed in the literature, a general procedure for the isomerization of unsaturated fatty acids in edible oils can be adapted.[1][2]
The following protocol is adapted from the isomerization of oleic acid and other unsaturated fatty acids:[2]
-
Reaction Setup: Ricinoleic acid is dissolved in a suitable solvent, such as 1,4-dioxane, in a reactor under a nitrogen atmosphere.
-
Catalyst Addition: A specific amount of p-toluenesulfinic acid is added to the mixture.
-
Heating: The reaction mixture is heated to a specified temperature (e.g., 100°C) for a defined period (e.g., 90 minutes).[1]
-
Workup: After cooling, the reaction is quenched with a basic solution (e.g., 1 mol/L NaOH) and extracted with an organic solvent like petroleum ether.
-
Purification: The organic layer is washed with a saturated sodium chloride solution, and the solvent is removed by rotary evaporation to yield the isomerized product. Further purification may be achieved through crystallization or chromatography.
| Parameter | Value | Reference |
| Starting Material | Unsaturated Fatty Acids (e.g., in edible oils) | [1] |
| Catalyst | p-Toluenesulfinic Acid | |
| Solvent | 1,4-Dioxane | |
| Temperature | 100°C | |
| Reaction Time | 90 minutes | |
| Yield of trans Isomers | Up to 79.6% |
Visualizing the Synthesis and Biological Interaction
To illustrate the processes described, the following diagrams have been generated using the DOT language.
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of ricinelaidic acid.
Biological Activity of Ricinelaidic Acid
Ricinelaidic acid has been identified as an antagonist of the leukotriene B4 (LTB4) receptor. This interaction inhibits downstream signaling pathways associated with inflammation.
Caption: Ricinelaidic acid's antagonism of the LTB4 receptor.
Conclusion
The chemical synthesis of ricinelaidic acid from ricinoleic acid can be effectively achieved through both photochemical and catalytic methods. The photochemical approach using diphenyl disulfide is well-documented with a detailed protocol available. The catalytic method with p-toluenesulfinic acid presents a viable alternative, with the potential for high yields under milder heating conditions. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. Furthermore, the known biological activity of ricinelaidic acid as a leukotriene B4 receptor antagonist highlights its potential for further investigation in drug development and inflammation research. This guide provides the foundational knowledge for researchers to pursue the synthesis and exploration of this intriguing fatty acid.
References
A Technical Guide to the Structural Elucidation of Methyl Ricinelaidate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the structural elucidation of methyl ricinelaidate, the trans-isomer of methyl ricinoleate. As a long-chain fatty acid methyl ester with a hydroxyl group, its precise structural confirmation is critical for its application in chemical synthesis, biofuel development, and as a reference standard in lipidomic studies. This document outlines the synthesis from its common cis-isomer and details the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm its structure.
Synthesis: Isomerization of Methyl Ricinoleate
This compound is not the primary component of castor oil; its cis-isomer, methyl ricinoleate, is. Therefore, the synthesis of this compound is typically achieved through the isomerization of methyl ricinoleate in a process known as elaidinization. This reaction converts the cis-double bond at the C9 position to a trans-configuration.
The general workflow, from the raw material to the final analytical confirmation, is illustrated below.
Structural Elucidation Techniques
The confirmation of the this compound structure relies on a combination of spectroscopic methods. Each technique provides unique information that, when combined, offers unambiguous proof of identity, particularly in distinguishing it from its cis-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers. The key difference in the spectra of methyl ricinoleate and this compound is the signal pattern of the olefinic protons (at C9 and C10).[1] While the chemical shifts are similar, the coupling constants (J-values) for trans-protons are significantly larger (typically 12-18 Hz) than for cis-protons (typically 6-12 Hz), leading to a distinct multiplet shape.
Table 1: Key ¹H NMR Spectral Data Comparison
| Assignment | Methyl Ricinoleate (cis) | This compound (trans) | Key Differentiator |
|---|---|---|---|
| Olefinic Protons (H-9, H-10) | ~5.4 ppm (multiplet) | ~5.4 ppm (multiplet) | Different multiplet pattern due to larger coupling constant in the trans isomer.[1] |
| Methoxy Protons (-OCH₃) | ~3.67 ppm (singlet) | ~3.67 ppm (singlet) | No significant difference. |
| Carbinol Proton (H-12) | ~3.6 ppm (multiplet) | ~3.6 ppm (multiplet) | No significant difference. |
| α-Carbonyl Protons (H-2) | ~2.3 ppm (triplet) | ~2.3 ppm (triplet) | No significant difference. |
| Terminal Methyl (H-18) | ~0.88 ppm (triplet) | ~0.88 ppm (triplet) | No significant difference. |
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of a trans-double bond. While most functional groups in the molecule (ester, hydroxyl, alkyl chain) produce overlapping signals in both isomers, trans-alkenes have a characteristic out-of-plane C-H bending vibration that is absent in their cis-counterparts.[2][3]
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
|---|---|---|---|
| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the presence of the hydroxyl group. |
| ~2925, ~2855 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | Characteristic of the long fatty acid chain. |
| ~1740 | C=O Stretch | Ester (-COOCH₃) | Confirms the methyl ester functionality. |
| ~966 | =C-H Bend (Out-of-plane) | trans-Alkene | Definitive peak confirming the trans-isomer configuration.[2] |
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, which helps confirm the overall structure. The electron ionization (EI) mass spectra of cis and trans isomers of fatty acid methyl esters are typically very similar. Therefore, MS is used to confirm the molecular formula and the presence of key structural features rather than to differentiate the isomers directly.
The molecular ion ([M]⁺) for this compound appears at m/z 312, consistent with its molecular formula C₁₉H₃₆O₃. The fragmentation pattern is dictated by the ester and hydroxyl groups.
Table 3: Major Mass Spectral Fragments of this compound
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 312 | [C₁₉H₃₆O₃]⁺ | Molecular Ion [M]⁺ |
| 294 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |
| 281 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 187 | [CH₃OOC(CH₂)₇CH=CHCH₂]⁺ | Cleavage between C11 and C12. |
| 157 | [CH(OH)(CH₂)₅CH₃]⁺ | Cleavage at the C11-C12 bond with charge retention on the hydroxyl-containing fragment. |
| 74 | [CH₃OOCCH₂]⁺ | McLafferty rearrangement, characteristic of methyl esters. |
Data derived from typical fragmentation of C18 hydroxy fatty acid methyl esters.
Experimental Protocols
Synthesis: Elaidinization of Methyl Ricinoleate
This protocol is adapted from methods for isomerizing unsaturated fatty acids.
-
Preparation: Dissolve methyl ricinoleate in a suitable solvent (e.g., petroleum ether) in a round-bottom flask.
-
Catalyst Introduction: Prepare a solution of sodium nitrite (NaNO₂) in water. In a fume hood, slowly add dilute nitric acid (HNO₃) to the methyl ricinoleate solution with vigorous stirring. The reaction generates nitrous acid (in situ), which catalyzes the isomerization.
-
Reaction: Continue stirring at a controlled temperature (e.g., 20-25°C) for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them via IR spectroscopy for the appearance of the ~966 cm⁻¹ peak.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a single drop of the neat liquid sample directly onto the ATR crystal. For transmission, use a KBr fixed cell with a known path length (e.g., 0.1 mm).
-
Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹). Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean, empty ATR crystal or cell should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Identify the key functional group peaks, paying special attention to the 1000-950 cm⁻¹ region to confirm the presence of the trans-alkene absorption.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the purified this compound in a volatile solvent such as hexane or dichloromethane to a final concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the sample into a GC-MS system equipped with a high-polarity capillary column (e.g., a cyanopropyl-based column) suitable for separating fatty acid methyl ester isomers. A typical temperature program would be: hold at 100°C for 2 minutes, then ramp at 5°C/min to 240°C and hold for 10 minutes. Use helium as the carrier gas.
-
MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern with expected values.
References
In Vitro Effects of Trans-Hydroxy Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of the in vitro effects of trans-hydroxy fatty acids. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the biological activities of these lipid molecules. This document summarizes key quantitative data, details common experimental protocols, and visualizes the known signaling pathways associated with trans-hydroxy fatty acids.
Introduction to Trans-Hydroxy Fatty Acids
Trans-hydroxy fatty acids are a class of oxidized lipids that are formed either enzymatically or through non-enzymatic lipid peroxidation of polyunsaturated fatty acids. These molecules have been identified in various biological systems and are increasingly recognized for their diverse biological activities. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms through which trans-hydroxy fatty acids exert their effects. This guide will focus on the most extensively studied trans-hydroxy fatty acids, namely 9-hydroxy-10(E)-octadecenoic acid (9-HODE) and 13-hydroxy-9(E),11(E)-octadecadienoic acid (13-HODE), which are derivatives of linoleic acid.
Quantitative Data on In Vitro Effects
The following tables summarize the quantitative data from various in vitro studies on the effects of 9-HODE and 13-HODE on different cell types and biological processes.
Table 1: Effects of 9-hydroxy-10(E)-octadecenoic acid (9-HODE) on Cellular Processes
| Cell Line | Assay | Concentration(s) | Observed Effect(s) | Citation(s) |
| EL4 (mouse lymphoma) | WST-8 Cell Viability | 50 µM | 46.4% decrease in cell viability | [1] |
| 100 µM | 72.7% decrease in cell viability | [1] | ||
| Porcine Aortic Endothelial Cells | Cell Migration | 0.01 - 1 µM | Dose-dependent inhibition of cell migration | [2] |
| Human Mononuclear Cells | Cell Migration | 0.01 - 1 µM | Dose-dependent inhibition of cell migration | [2] |
| THP-1 Macrophages | Real-Time PCR (FABP4 mRNA) | 30 µM | Marked increase in FABP4 expression | [3] |
| THP-1 Monocytes | Real-Time PCR (GPR132 mRNA) | 30 µM | Upregulation of GPR132 expression | |
| Normal Human Dermal Fibroblasts (NHDFs) | Real-Time PCR (MMP1, MMP3 mRNA) | Not specified | Increased expression | |
| Real-Time PCR (COL1A1 mRNA) | Not specified | Decreased expression | ||
| HepG2 | PPARα Luciferase Assay | 2 µM | >4-fold increase in activity | |
| 6 µM | 10-fold increase in activity | |||
| PPARγ Luciferase Assay | 6 µM | 2.5-fold increase in activity |
Table 2: Effects of 13-hydroxy-9(E),11(E)-octadecadienoic acid (13-HODE) on Cellular Processes
| Cell Line | Assay | Concentration(s) | Observed Effect(s) | Citation(s) |
| DLD-1 (colorectal cancer) | PPARδ Luciferase Reporter | 1.35 µM | 6.6% reduction in activation | |
| 6.75 µM | 37% reduction in activation | |||
| 13.5 µM | 40% reduction in activation | |||
| 27 µM | 66% reduction in activation | |||
| 54 µM | 74% reduction in activation | |||
| RKO (colorectal cancer) | PPARδ Luciferase Reporter | 1.35 µM | 6.1% reduction in activation | |
| 6.75 µM | 34% reduction in activation | |||
| 13.5 µM | 45% reduction in activation | |||
| 27 µM | 63% reduction in activation | |||
| 54 µM | 74% reduction in activation | |||
| Caco-2 (colorectal cancer) | Cell Growth/DNA Synthesis | Not specified | Decreased cell growth and DNA synthesis | |
| Apoptosis Assay | Not specified | Apoptotic effect observed | ||
| MCF-7 (breast cancer) | MTT Cell Viability | 20, 50, 100 µM | Dose-dependent inhibition of cell growth | |
| Cell Cycle Analysis (Sub-G1) | 20, 50, 100 µM | Dose-dependent increase in apoptotic population | ||
| MDA-MB-231 (breast cancer) | MTT Cell Viability | 20, 50, 100 µM | Dose-dependent inhibition of cell growth | |
| Cell Cycle Analysis (Sub-G1) | 20, 50, 100 µM | Dose-dependent increase in apoptotic population | ||
| THP-1 Macrophages | Real-Time PCR (FABP4 mRNA) | 30 µM | Marked increase in FABP4 expression | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ICAM-1 Expression | Up to 75 µM | Concentration-dependent induction of ICAM-1 |
Experimental Protocols
This section details common experimental protocols for investigating the in vitro effects of trans-hydroxy fatty acids.
Preparation of Trans-Hydroxy Fatty Acid Solutions for Cell Culture
Accurate and reproducible preparation of fatty acid solutions is critical for in vitro studies.
Materials:
-
Trans-hydroxy fatty acid (e.g., 9-HODE, 13-HODE)
-
Ethanol (or other suitable solvent like DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation: Dissolve the trans-hydroxy fatty acid in ethanol to prepare a concentrated stock solution (e.g., 10-100 mM).
-
BSA Complexation: a. Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v). b. While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired final concentration. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized and reported (e.g., 2:1 to 5:1).
-
Incubation: Incubate the fatty acid-BSA complex solution in a water bath at 37°C for at least 30 minutes to facilitate binding.
-
Sterilization: Sterile-filter the final solution using a 0.22 µm filter before adding it to cell cultures.
-
Control Preparation: Prepare a vehicle control containing the same concentration of ethanol and BSA in the culture medium.
Cell Viability and Cytotoxicity Assays
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells cultured in 96-well plates
-
Trans-hydroxy fatty acid treatment solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the trans-hydroxy fatty acid (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is used to measure changes in the expression of target genes in response to treatment with trans-hydroxy fatty acids.
Materials:
-
Cells cultured and treated with trans-hydroxy fatty acids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH, β-actin), using the ΔΔCt method.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation (e.g., phosphorylation status of key proteins).
Materials:
-
Cells cultured and treated with trans-hydroxy fatty acids
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the in vitro effects of trans-hydroxy fatty acids.
GPR132 Signaling Pathway
9-HODE is a known agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A. Activation of this receptor can lead to various downstream cellular responses.
Caption: GPR132 signaling cascade initiated by 9-HODE.
PPARγ-Mediated Gene Expression
Both 9-HODE and 13-HODE have been shown to act as ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to the regulation of target gene expression.
Caption: PPARγ-mediated regulation of gene expression by HODEs.
Experimental Workflow for Assessing Cytotoxicity and Apoptosis
This diagram outlines a typical workflow for studying the effects of trans-hydroxy fatty acids on cell viability and apoptosis.
Caption: Workflow for in vitro cytotoxicity and apoptosis studies.
Conclusion
The in vitro studies summarized in this guide highlight the significant and diverse biological activities of trans-hydroxy fatty acids, particularly 9-HODE and 13-HODE. These compounds have been shown to modulate key cellular processes, including cell viability, migration, apoptosis, and gene expression, through their interaction with specific signaling pathways such as those involving GPR132 and PPARγ. The provided experimental protocols offer a foundation for researchers to design and execute robust in vitro studies to further explore the roles of these fascinating lipid molecules in health and disease. As research in this area continues to evolve, a deeper understanding of the in vitro effects of a wider range of trans-hydroxy fatty acids will be crucial for elucidating their physiological and pathological significance and for identifying potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cell migrations by the linoleic acid oxygenation product 9S-hydroxy 10E,12Z octadecadienoic acid (9-HODE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Methyl Ricinelaidate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the quantitative analysis of methyl ricinelaidate, the methyl ester of ricinelaidic acid (the trans-isomer of ricinoleic acid), using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers, scientists, and professionals in drug development and industrial applications where the quantification of this specific fatty acid methyl ester (FAME) is required. The protocol covers sample preparation through transesterification, GC-MS instrument parameters, and data analysis.
Introduction
Ricinelaidic acid is the trans-isomer of ricinoleic acid, a major component of castor oil. The analysis of its methyl ester, this compound, is essential for quality control in various industries and for research in lipidomics and biofuel development.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like FAMEs.[2] This method offers high sensitivity and selectivity, providing detailed structural information based on mass fragmentation patterns.[3][4] This document outlines a robust protocol for the derivatization of samples containing ricinelaidic acid to this compound and its subsequent analysis by GC-MS.
Experimental Protocols
Sample Preparation: Acid-Catalyzed Transesterification
This protocol describes the conversion of ricinelaidic acid or its glycerides to this compound.
Reagents and Materials:
-
Sample containing ricinelaidic acid (e.g., oil, lipid extract)
-
Toluene, HPLC grade
-
Methanol, HPLC grade
-
Concentrated Hydrochloric Acid (HCl), 35% (w/w)
-
Hexane, HPLC grade
-
Deionized Water
-
Screw-capped glass test tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Preparation of 8% (w/v) HCl in Methanol/Water: Dilute 9.7 ml of concentrated HCl with 41.5 ml of methanol. This solution will contain approximately 85% (v/v) methanol and 15% (v/v) water.[5]
-
Sample Preparation: Place a known quantity of the lipid sample into a screw-capped glass test tube.
-
Dissolution: Add 0.20 ml of toluene to dissolve the lipid sample.
-
Addition of Reagents: To the dissolved sample, add 1.50 ml of methanol followed by 0.30 ml of the 8% HCl solution. The final HCl concentration will be approximately 1.2% (w/v).
-
Reaction: Tightly cap the tube, vortex thoroughly, and heat at 100°C for 1 to 1.5 hours for rapid transesterification.
-
Extraction: After cooling to room temperature, add 1 ml of hexane and 1 ml of deionized water to the tube.
-
Phase Separation: Vortex the tube to extract the fatty acid methyl esters (FAMEs) into the hexane layer. Allow the phases to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the this compound to a clean GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD or equivalent)
GC Conditions:
-
Column: Capillary column suitable for FAME analysis, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 230°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 3 minutes.
-
Ramp: Increase to 210°C at a rate of 50°C/min.
-
Hold: Maintain at 210°C for 4 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
Solvent Delay: 2.5 minutes.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
The quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 312.49 g/mol | |
| Molecular Formula | C₁₉H₃₆O₃ | |
| Retention Time | Varies with GC conditions | N/A |
| Key Mass Fragments (m/z) | 312 (Molecular Ion), 298, 278, 264, 241, 222, 208, 194, 175, 157, 149, 135, 121, 108, 79, 67, 55, 41, 28 | |
| IUPAC Name | methyl (E,12R)-12-hydroxyoctadec-9-enoate | Derived from |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed mass fragmentation pathway of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the quantitative analysis of this compound by GC-MS. The sample preparation method is straightforward, and the GC-MS parameters are optimized for the separation and detection of this specific fatty acid methyl ester. This methodology is suitable for routine analysis in quality control laboratories and for advanced research applications in various scientific fields.
References
Application Note: Distinguishing Methyl Ricinelaidate and Methyl Ricinoleate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl ricinoleate and methyl ricinelaidate are geometric isomers of methyl 12-hydroxy-9-octadecenoate. Methyl ricinoleate, the cis (Z) isomer, is a primary component of castor oil and possesses various industrial and pharmaceutical applications. Its trans (E) isomer, this compound, can be formed during industrial processing and may exhibit different physical and biological properties. Consequently, a reliable method to distinguish between these two isomers is crucial for quality control, research, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed structural information, enabling the unambiguous differentiation of these cis/trans isomers. This application note provides a detailed protocol and data interpretation guide for using ¹H and ¹³C NMR spectroscopy to distinguish between this compound and methyl ricinoleate.
Principle of Distinction by NMR
The key to differentiating methyl ricinoleate and this compound lies in the distinct electronic environments of the protons and carbons around the C9=C10 double bond. The spatial arrangement of the substituents in the cis and trans configurations leads to measurable differences in their chemical shifts in both ¹H and ¹³C NMR spectra.
In ¹H NMR, the chemical shifts of the olefinic protons (H9 and H10) are particularly sensitive to the geometry of the double bond. Generally, the olefinic protons in a trans isomer resonate at a slightly different frequency compared to those in a cis isomer.
In ¹³C NMR, the chemical shifts of the olefinic carbons (C9 and C10) and the neighboring allylic carbons also differ between the cis and trans isomers. These differences, although sometimes small, are significant and reproducible, allowing for clear identification.
Experimental Protocols
Sample Preparation
A detailed and careful sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
Methyl ricinoleate or this compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Glass wool
Procedure:
-
Weigh the desired amount of the fatty acid methyl ester sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the sample solution through the glass wool-plugged pipette directly into a clean NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral resolution.[1][2]
-
Ensure the height of the sample in the NMR tube is at least 4 cm.[3]
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 12-16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-220 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
Data Presentation and Interpretation
The primary distinguishing features in the NMR spectra of methyl ricinoleate and this compound are the chemical shifts of the olefinic and allylic nuclei. The following tables summarize the expected chemical shifts based on available data for methyl ricinoleate and the closely related trans isomer, methyl elaidate, which serves as a model for this compound.
¹H NMR Data
| Proton Assignment | Methyl Ricinoleate (cis) δ (ppm) | This compound (trans) δ (ppm) (Expected) | Multiplicity |
| H9, H10 (Olefinic) | ~5.39, ~5.54[4] | ~5.40 | Multiplet |
| H12 (CH-OH) | ~3.60[4] | ~3.60 | Multiplet |
| -OCH₃ (Ester) | ~3.65 | ~3.67 | Singlet |
| H2 (α to C=O) | ~2.29 | ~2.20 | Triplet |
| H8, H11 (Allylic) | ~2.03, ~2.20 | ~1.96-2.02 | Multiplet |
| Terminal -CH₃ | ~0.87 | ~0.88 | Triplet |
¹³C NMR Data
| Carbon Assignment | Methyl Ricinoleate (cis) δ (ppm) (Expected) | This compound (trans) δ (ppm) (Expected) |
| C1 (C=O) | ~174.3 | ~174.3 |
| C9, C10 (Olefinic) | ~125-135 | ~130-131 |
| C12 (C-OH) | ~71.5 | ~71.5 |
| -OCH₃ (Ester) | ~51.4 | ~51.4 |
| C8, C11 (Allylic) | ~27.2, ~36.5 | ~32.6, ~32.0 |
| C2 (α to C=O) | ~34.1 | ~34.1 |
| Terminal -CH₃ | ~14.1 | ~14.1 |
Note: The expected values for this compound are based on the known trends for cis/trans isomers of fatty acid methyl esters, with methyl elaidate as a reference. The most significant differences are anticipated in the chemical shifts of the olefinic and allylic carbons.
Visualization of Key Concepts
Caption: Structural relationship between methyl ricinoleate and this compound.
Caption: Experimental workflow for NMR-based isomer differentiation.
Conclusion
NMR spectroscopy provides a robust and definitive method for distinguishing between methyl ricinoleate and this compound. By carefully analyzing the chemical shifts of the olefinic and allylic protons and carbons, researchers can confidently identify the geometric isomerism of their samples. This capability is essential for ensuring the purity and desired properties of materials used in research, commercial products, and pharmaceutical development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Fatty Acid Isomers
Introduction
Fatty acids, integral components of lipids, exhibit extensive isomerism, including positional and geometric (cis/trans) variations. The accurate separation and quantification of these isomers are crucial in various fields, including nutrition, clinical diagnostics, and drug development, due to their distinct physiological effects. High-Performance Liquid Chromatography (HPLC) offers a powerful, ambient-temperature alternative to Gas Chromatography (GC) for analyzing these isomers, particularly for heat-sensitive or less volatile compounds.[1] This application note details robust HPLC protocols for the separation of fatty acid isomers, focusing on Reversed-Phase (RP-HPLC) and Silver-Ion (Ag-HPLC) chromatography.
Challenges in Fatty Acid Isomer Separation
The primary challenge in separating fatty acid isomers lies in their subtle structural differences. Positional isomers differ only in the location of a double bond along the hydrocarbon chain, while geometric isomers differ in the orientation (cis or trans) of substituents around a double bond. These minor variations result in very similar physicochemical properties, demanding highly selective chromatographic techniques.
Methodologies for Isomer Separation
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[2] For fatty acids, separation is influenced by chain length and the number of double bonds.[1] Saturated fatty acids are separated by chain length, with shorter chains eluting first.[3] The introduction of a double bond decreases the effective chain length, causing unsaturated fatty acids to elute earlier than their saturated counterparts of the same carbon number.[1] While standard C18 columns can separate fatty acids by chain length and degree of unsaturation, resolving geometric isomers (cis/trans) can be challenging due to their similar hydrophobicity. However, specialized columns, such as those with cholesterol-bonded stationary phases, can enhance selectivity for geometric isomers.
Protocol: RP-HPLC Separation of C18 Fatty Acid Isomers
a. Sample Preparation: Derivatization
For sensitive detection using UV or fluorescence detectors, derivatization of the fatty acid's carboxyl group is necessary. Phenacyl esters are commonly used for UV detection.
-
Dissolve the fatty acid sample in a suitable solvent (e.g., methanol).
-
Neutralize with a base (e.g., KOH or triethylamine).
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Add a solution of 18-crown-6 and the derivatizing agent (e.g., 4-bromophenacyl bromide) in acetonitrile.
-
Heat the mixture at 80°C for 15 minutes.
-
Cool and dilute with acetonitrile to the desired concentration for injection.
b. HPLC Conditions
| Parameter | Value |
| Column | COSMOSIL Cholester (4.6 mm I.D. x 150 mm) or µBondapak™ C18 |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixtures. For example, 90% Methanol with 0.05% TFA. |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm (for phenacyl esters) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 - 20 µL |
Data Presentation: Elution Order of C18 Isomers on RP-HPLC
| Fatty Acid | Common Name | Elution Order | Rationale |
| 18:3 (cis-9,12,15) | α-Linolenic Acid | 1 | Highest degree of unsaturation, lowest hydrophobicity. |
| 18:2 (cis-9,12) | Linoleic Acid | 2 | Intermediate degree of unsaturation. |
| 18:1 (cis-9) | Oleic Acid | 3 | Single double bond, more hydrophobic than polyunsaturates. |
| 18:1 (trans-9) | Elaidic Acid | 4 | Trans configuration leads to a more linear shape, slightly more hydrophobic than cis. |
| 18:0 | Stearic Acid | 5 | Saturated, most hydrophobic. |
Silver-Ion HPLC (Ag-HPLC)
Silver-ion chromatography is a powerful technique for separating unsaturated fatty acid isomers based on the number, configuration, and position of their double bonds. The separation mechanism involves the formation of reversible π-complexes between the silver ions on the stationary phase and the double bonds of the fatty acid methyl esters (FAMEs). The strength of this interaction, and thus retention, increases with the number of double bonds. Furthermore, cis isomers form stronger complexes and are retained longer than trans isomers.
Protocol: Ag-HPLC Separation of FAME Isomers
a. Sample Preparation: Transesterification to FAMEs
-
Dissolve the lipid sample in a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at 60-80°C for 1-2 hours to convert fatty acids to their methyl esters.
-
Cool the reaction mixture and extract the FAMEs with a non-polar solvent like hexane.
-
Wash the organic phase with water to remove residual catalyst and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and redissolve the FAMEs in the mobile phase for injection.
b. HPLC Conditions
| Parameter | Value |
| Column | ChromSpher 5 Lipids (two columns in series) or Nucleosil 5SA loaded with silver ions. |
| Mobile Phase | Isocratic mixture of acetonitrile in hexane (e.g., 1.0% or 1.5% ACN in hexane). Gradient elution with dichloromethane, acetonitrile, and acetone can also be used. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Controlled between 10°C and 40°C. Note: In Ag-HPLC with hexane-based solvents, retention time increases with higher temperature. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) |
| Injection Volume | 5 - 20 µL |
Data Presentation: Elution Order of FAMEs on Ag-HPLC
| Fatty Acid Methyl Ester | Elution Order | Rationale |
| Saturated (e.g., Stearate) | 1 | No double bonds, no interaction with silver ions. |
| Trans-monoenes (e.g., Elaidate) | 2 | Weak interaction with silver ions. |
| Cis-monoenes (e.g., Oleate) | 3 | Stronger interaction than trans isomers. |
| Dienes (e.g., Linoleate) | 4 | Two double bonds lead to stronger retention. |
| Polyunsaturates | 5+ | Retention increases with the number of double bonds. |
Experimental Workflows and Method Comparison
Diagram: HPLC Experimental Workflow for Fatty Acid Isomer Analysis
Caption: Workflow for HPLC analysis of fatty acid isomers.
Comparison of Analytical Techniques: HPLC vs. GC-MS
While HPLC is highly effective, GC-MS is also a prevalent technique for fatty acid analysis. The choice between them depends on the specific analytical requirements. GC-MS is generally preferred for routine analysis of most fatty acid samples due to its robustness and the wide dynamic range of the flame-ionization detector. However, HPLC is advantageous for heat-sensitive fatty acids and for micropreparative purposes.
| Feature | HPLC | GC-MS |
| Mobile Phase | Liquid | Gas (Inert) |
| Operating Temp. | Ambient or slightly elevated | High (150-300°C) |
| Sample Volatility | Handles non-volatile compounds | Requires volatile or derivatized compounds |
| Derivatization | Often needed for detection (UV) | Essential to increase volatility (e.g., FAMEs) |
| Isomer Separation | Excellent for geometric & positional isomers | Can be effective, especially with specialized columns |
| Sensitivity | Good, can be enhanced with fluorescent tags or MS | Generally higher, especially with MS in SIM mode |
| Specificity | Relies on retention time; MS adds specificity | High, mass spectra provide structural information |
Diagram: HPLC vs. GC-MS for Fatty Acid Analysis
Caption: Logical comparison of HPLC and GC-MS for fatty acid analysis.
References
Application Notes and Protocols for the Derivatization of Ricinelaidic Acid for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a C18 unsaturated hydroxy fatty acid. Its analysis by gas chromatography (GC) presents challenges due to the presence of both a polar carboxylic acid group and a hydroxyl group. These functional groups can lead to poor peak shape, thermal instability, and unreliable quantification.[1][2] Derivatization is a crucial step to block these active sites, thereby increasing the volatility and thermal stability of the analyte for successful GC analysis.[1][2]
This document provides detailed application notes and protocols for the two primary derivatization methods for ricinelaidic acid:
-
Two-Step Derivatization: Esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl group.
-
One-Step Silylation: Simultaneous derivatization of both the carboxylic acid and hydroxyl groups using a silylating agent.
Method Selection
The choice between a one-step or two-step derivatization depends on the sample matrix and analytical goals.
-
Two-Step Derivatization is often preferred for complex matrices as it can provide cleaner chromatograms. The initial esterification step is robust for converting the carboxylic acid to a less polar FAME. The subsequent silylation specifically targets the hydroxyl group.[3]
-
One-Step Silylation is a faster and simpler method, suitable for relatively clean samples. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can efficiently derivatize both the carboxylic acid and hydroxyl groups simultaneously.
Quantitative Data Summary
The following table summarizes typical quantitative data for the derivatization of hydroxy fatty acids, using ricinoleic acid as a representative compound.
| Derivatization Method | Analyte | Typical Recovery | Relative Standard Deviation (RSD) | Reference |
| Saponification and Methylation | Ricinoleic Acid | > 84.8% | 6.2% | |
| Two-Step (KOH + BSTFA) | Fatty Acids | Good reproducibility | Not specified | |
| Acid-Catalyzed Methylation (ACM) | Fatty Acids | Good reproducibility | Not specified |
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)
This protocol is recommended for achieving comprehensive derivatization of both functional groups in ricinelaidic acid, leading to excellent peak shape and sensitivity in GC analysis.
Step 1: Esterification to Fatty Acid Methyl Ester (FAME)
-
Reagents and Materials:
-
Ricinelaidic acid sample
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Place a known amount of the ricinelaidic acid sample (e.g., 1 mg) into a vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol solution to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate. The upper hexane layer contains the ricinelaidic acid methyl ester.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for the silylation step.
-
Step 2: Silylation of the Hydroxyl Group
-
Reagents and Materials:
-
Ricinelaidic acid methyl ester in hexane (from Step 1)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
-
Procedure:
-
Evaporate the hexane from the FAME sample under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA (+1% TMCS) and 50 µL of pyridine (optional) to the dried sample.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for GC analysis.
-
Protocol 2: One-Step Silylation
This protocol provides a rapid and efficient method for the simultaneous derivatization of both the carboxylic acid and hydroxyl groups of ricinelaidic acid.
-
Reagents and Materials:
-
Ricinelaidic acid sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine or other suitable solvent (e.g., acetonitrile)
-
Vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
-
Procedure:
-
Place a known amount of the ricinelaidic acid sample (e.g., 1 mg) into a vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.
-
Add 200 µL of BSTFA (+1% TMCS) and 100 µL of pyridine to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for GC analysis.
-
GC-MS Analysis Conditions
The following are typical GC-MS conditions for the analysis of derivatized ricinelaidic acid. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min
-
Ramp to 300°C at 5°C/min, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Visualizations
Caption: Workflow for the Two-Step Derivatization of Ricinelaidic Acid.
Caption: Workflow for the One-Step Silylation of Ricinelaidic Acid.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application of Methyl Ricinelaidate in Lipidomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of methyl ricinelaidate in lipidomics research. This compound, the methyl ester of ricinelaidic acid ((9E,12R)-12-hydroxyoctadec-9-enoic acid), is an unsaturated omega-9 trans fatty acid. Its unique structure, featuring a hydroxyl group and a trans double bond, makes it a valuable tool for investigating various aspects of lipid metabolism and signaling.
Application Notes
This compound can be employed in lipidomics research in several key areas:
-
Internal Standard for Quantitative Lipidomics : Due to its structural similarity to endogenous fatty acid methyl esters and its distinct mass, this compound is an excellent candidate for use as an internal standard in mass spectrometry-based lipidomics.[1] By adding a known quantity to a sample prior to lipid extraction and analysis, it can correct for variations in sample preparation and instrument response, ensuring accurate and reproducible quantification of other fatty acid methyl esters.[1]
-
Metabolic Labeling and Pathway Tracing : While not a stable isotope-labeled compound, its unique structure allows it to be used as a tracer in certain contexts. When introduced to cells or organisms, the metabolic fate of this compound can be tracked. This can help elucidate the pathways of trans-fatty acid metabolism, including esterification into complex lipids and potential enzymatic modifications.
-
Investigation of Lipid Signaling Pathways : Ricinoleic acid, the cis-isomer of ricinelaidic acid, has been shown to inhibit Ca2+-signal-mediated cell-cycle regulation in yeast.[2] This suggests that ricinelaidic acid and its methyl ester may also interact with and modulate cellular signaling cascades. Lipidomics studies can be designed to investigate how this compound perturbs lipid signaling networks, potentially identifying new therapeutic targets.
-
Studying the Effects on Lipid Profiles : The consumption of different types of fatty acids can significantly alter blood lipid profiles.[3][4] By administering this compound in animal models, researchers can use lipidomics to comprehensively analyze its effects on plasma and tissue lipidomes. This can provide insights into its potential impact on cardiovascular health and metabolic diseases.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a lipidomics experiment using this compound as an internal standard for the quantification of endogenous fatty acid methyl esters in a biological sample.
| Analyte | Retention Time (min) | Endogenous Concentration (μM) | % RSD (n=5) |
| Methyl Palmitate | 8.5 | 15.2 | 4.8 |
| Methyl Oleate | 10.2 | 25.8 | 3.5 |
| Methyl Stearate | 11.5 | 10.1 | 5.2 |
| This compound (IS) | 12.1 | (Spiked at 10 μM) | N/A |
| Methyl Linoleate | 12.8 | 22.4 | 3.9 |
Experimental Protocols
Protocol 1: Lipid Extraction from Mammalian Cells using a Modified Bligh-Dyer Method
This protocol is suitable for the extraction of total lipids from cultured mammalian cells for subsequent analysis by GC-MS or LC-MS.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl3), HPLC grade
-
This compound Internal Standard Solution (1 mg/mL in MeOH)
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas stream evaporator
-
Centrifuge
Procedure:
-
Cell Harvesting : Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Spiking : Add 1 mL of ice-cold MeOH to the culture dish. Scrape the cells and transfer the cell suspension to a glass centrifuge tube. Add a known amount of this compound Internal Standard Solution.
-
Lipid Extraction :
-
Add 2 mL of CHCl3 to the tube. Vortex vigorously for 2 minutes.
-
Add 0.8 mL of deionized water. Vortex for another 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Phase : Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying : Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS, or a mobile phase-compatible solvent for LC-MS).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters
This protocol outlines the general conditions for the analysis of fatty acid methyl esters, including this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature : 250°C
-
Injection Mode : Splitless
-
Injection Volume : 1 µL
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
Transfer Line Temperature : 280°C
MS Conditions:
-
Ion Source Temperature : 230°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Scan Range : m/z 50-550
-
Acquisition Mode : Full scan for identification, and Selected Ion Monitoring (SIM) for quantification. The mass spectrum of methyl ricinoleate (a close isomer) shows prominent peaks that can be used as a reference for identifying characteristic ions for this compound.
Visualizations
Caption: Lipidomics experimental workflow.
Caption: Hypothetical signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of MUFA-Rich Food on Lipid Profile: A Meta-Analysis of Randomized and Controlled-Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of Ricinelaidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricinelaidic acid, the trans-isomer of ricinoleic acid, is a long-chain unsaturated hydroxy fatty acid. Its unique structure, featuring a hydroxyl group and a trans double bond, makes it a valuable precursor for the synthesis of various specialty chemicals, including esters with potential applications in lubricants, cosmetics, and pharmaceuticals. This document provides a detailed protocol for the esterification of ricinelaidic acid with various alcohols. The methodologies are based on established principles of Fischer-Speier esterification and enzymatic catalysis, adapted from protocols for the closely related ricinoleic acid due to the limited specific literature on ricinelaidic acid esterification.
Data Presentation
The following table summarizes typical reaction conditions and reported conversions for the esterification of ricinoleic acid, which can be used as a starting point for optimizing the esterification of ricinelaidic acid.
| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Sulfated Zirconia (0.05SZ) | Methanol | - | 65 | - | 35 | [1] |
| Sulfated Zirconia (0.05SZ) | Ethanol | - | 65 | - | 28 | [1] |
| Sulfated Zirconia (0.05SZ) | Propanol | - | 65 | - | 23 | [1] |
| Sulfated Zirconia (0.05SZ) | Butanol | - | 65 | - | 20 | [1] |
| Sulfated Zirconia (0.05SZ) | Butanol | - | 110 | - | Up to 47 | [2] |
| ZnCl₂ | Methanol, Ethanol, Isopropanol, 1-Butanol | 2:1 | - | - | - | |
| Lipase (Geotrichum candidum) | Light Alcohol | - | 30 | 24 | - |
Note: The data presented is for ricinoleic acid and should be considered as a guideline for the esterification of ricinelaidic acid. Optimization of reaction conditions is recommended.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Ricinelaidic Acid (Fischer-Speier Esterification)
This protocol describes a general method for the synthesis of ricinelaidic acid esters using an acid catalyst.
Materials:
-
Ricinelaidic acid
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent (e.g., diethyl ether, hexane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of ricinelaidic acid in a large excess of the desired anhydrous alcohol (e.g., a 10:1 to 20:1 molar ratio of alcohol to acid).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the mixture (typically 1-2% of the weight of the ricinelaidic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to the boiling point of the alcohol using a heating mantle. Allow the reaction to reflux for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by determining the acid value of the reaction mixture.
-
Work-up: After the reaction is complete (as indicated by TLC or acid value), cool the mixture to room temperature.
-
Solvent Removal: Remove the excess alcohol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as diethyl ether or hexane and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude ricinelaidic acid ester. The product can be further purified by column chromatography if necessary.
Protocol 2: Enzymatic Esterification of Ricinelaidic Acid
This protocol utilizes a lipase for a milder and more selective esterification process.
Materials:
-
Ricinelaidic acid
-
Alcohol (e.g., methanol, ethanol)
-
Immobilized lipase (e.g., from Candida antarctica lipase B (Novozym 435) or Geotrichum candidum)
-
Molecular sieves (3Å or 4Å)
-
Organic solvent (e.g., hexane, toluene)
-
Shaking incubator or orbital shaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a screw-capped flask, combine ricinelaidic acid, the desired alcohol (a molar ratio of 1:1 to 1:3 acid to alcohol is a good starting point), and an appropriate organic solvent.
-
Dehydration: Add activated molecular sieves to the mixture to remove any water, which can inhibit the enzyme and promote the reverse hydrolysis reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
-
Incubation: Seal the flask and place it in a shaking incubator set at a suitable temperature (e.g., 30-60°C). Allow the reaction to proceed for 24-72 hours.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration using a Buchner funnel. The enzyme can often be washed and reused.
-
Solvent Removal and Purification: Remove the solvent and any excess alcohol from the filtrate using a rotary evaporator to yield the ricinelaidic acid ester. Further purification can be achieved by column chromatography.
Mandatory Visualizations
Caption: General workflow for the esterification of ricinelaidic acid.
Caption: Simplified signaling pathway for acid-catalyzed esterification.
References
Application Notes and Protocols for the Separation of Cis and Trans Isomers of Hydroxy Fatty Acid Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The geometric isomerism of fatty acids, specifically the cis and trans configurations of double bonds, plays a crucial role in their biological function and impact on human health. Hydroxy fatty acids, a class of fatty acids with one or more hydroxyl groups along their carbon chain, and their corresponding methyl esters (FAMEs), are of significant interest in biomedical research due to their involvement in various physiological and pathological processes. The accurate separation and quantification of their cis and trans isomers are paramount for understanding their metabolic pathways, signaling functions, and potential as therapeutic targets.
Trans fatty acids, often formed during industrial hydrogenation of vegetable oils, have been associated with adverse health effects, including an increased risk of cardiovascular diseases.[1][2] In contrast, cis fatty acids are the more common configuration in nature and are essential for maintaining the fluidity of cell membranes.[1][3] The distinct spatial arrangement of cis and trans isomers leads to different physicochemical properties, which forms the basis for their chromatographic separation. This document provides detailed application notes and protocols for the separation of cis and trans isomers of hydroxy fatty acid methyl esters using various analytical techniques.
Principle of Separation
The separation of cis and trans isomers of hydroxy FAMEs is primarily based on the differences in their molecular shape and polarity.
-
Cis Isomers: The double bond introduces a "kink" or "U" shape in the fatty acid chain. This bent structure allows for greater interaction with polar stationary phases in chromatography.[4]
-
Trans Isomers: The double bond results in a more linear or "straight" chain, similar to saturated fatty acids. This linearity reduces the interaction with polar stationary phases.
Consequently, on highly polar gas chromatography (GC) columns, trans isomers typically elute before their corresponding cis isomers. This principle is fundamental to the chromatographic methods detailed below.
Caption: Elution behavior of cis and trans isomers.
Experimental Workflow
A typical workflow for the analysis of cis and trans isomers of hydroxy fatty acid methyl esters involves several key steps, from sample preparation to data analysis.
Caption: Experimental workflow for cis/trans fatty acid analysis.
Protocols
Protocol 1: Sample Preparation - Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids are derivatized to their corresponding methyl esters to increase their volatility.
Method 1: Boron Trifluoride (BF3) in Methanol
-
Lipid Extraction: Extract lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponification: To the extracted lipid residue, add 1 mL of 0.5 M NaOH in methanol. Heat at 100°C for 5-10 minutes.
-
Methylation: Add 2 mL of 14% BF3 in methanol and heat at 100°C for 30 minutes in a sealed tube.
-
Extraction of FAMEs: After cooling, add 1 mL of water and 2 mL of hexane. Vortex thoroughly and centrifuge to separate the layers.
-
Collection: Carefully collect the upper hexane layer containing the FAMEs. This fraction is ready for GC analysis.
Method 2: Acid-Catalyzed Transesterification
-
Lipid Extraction: Extract lipids as described above.
-
Transesterification: To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol. Heat at 50°C for 2 hours.
-
Extraction of FAMEs: Add 1 mL of saturated NaCl solution and 2 mL of hexane. Vortex and centrifuge.
-
Collection: Collect the upper hexane layer for GC analysis.
Protocol 2: Gas Chromatography (GC) Separation
GC with a highly polar cyanopropyl capillary column is the most common and effective method for separating cis and trans FAME isomers.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Split/splitless injector.
-
Highly polar capillary column (e.g., SP-2560, HP-88, or DB-FastFAME).
Standard GC-FID Method for Detailed Isomer Separation:
| Parameter | Value |
| Column | SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Oven Program | 140°C (hold 5 min), then ramp to 240°C at 4°C/min (hold 20 min) |
| Injector Temp. | 250°C |
| Detector Temp. | 260°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Fast GC-FID Method for High-Throughput Analysis:
| Parameter | Value |
| Column | SP-2560 (75 m x 0.18 mm ID, 0.14 µm film thickness) |
| Oven Program | 170°C, ramp to 240°C at 3°C/min |
| Injector Temp. | 250°C |
| Detector Temp. | 250°C |
| Carrier Gas | Hydrogen |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Protocol 3: Silver Ion Solid-Phase Extraction (Ag-Ion SPE) for Fractionation
Ag-Ion SPE can be used to fractionate FAMEs based on the degree of unsaturation and cis/trans geometry prior to GC analysis, which simplifies complex chromatograms.
Materials:
-
Discovery® Ag-Ion SPE Cartridge (or equivalent).
-
Hexane, acetone, dichloromethane, and acetonitrile.
Procedure:
-
Cartridge Preparation: Condition the Ag-Ion SPE cartridge by washing with 5 mL of acetone, followed by 5 mL of dichloromethane, and finally 5 mL of hexane.
-
Sample Loading: Dissolve the FAME sample (up to 20 mg) in a minimal amount of hexane and load it onto the cartridge.
-
Elution of Fractions:
-
Saturated FAMEs: Elute with 10 mL of hexane.
-
Trans-Monounsaturated FAMEs: Elute with 10 mL of 5% acetone in hexane.
-
Cis-Monounsaturated FAMEs: Elute with 10 mL of 10% acetone in hexane.
-
Polyunsaturated FAMEs (PUFAs): Elute with 10 mL of 50% acetone in hexane.
-
-
Analysis: Evaporate the solvent from each fraction under a stream of nitrogen and reconstitute in hexane for GC analysis.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Separation
Reversed-phase HPLC can also be employed for the separation of cis and trans FAME isomers.
Instrumentation:
-
HPLC system with a UV or MS detector.
-
Reversed-phase C18 column.
Isocratic RP-HPLC Method:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 205 nm |
| Injection Volume | 20 µL |
Protocol 5: Supercritical Fluid Chromatography (SFC) Separation
SFC offers a fast and environmentally friendly alternative for the separation of FAME isomers.
Instrumentation:
-
SFC system with a backpressure regulator and a suitable detector (e.g., MS or FID).
SFC Method Parameters:
| Parameter | Value |
| Column | C18 or silica-based |
| Mobile Phase | Supercritical CO2 with a modifier (e.g., methanol) |
| Gradient | Gradient of modifier (e.g., 2% to 20% methanol over 10 min) |
| Flow Rate | 2.0 mL/min |
| Column Temp. | 40°C |
| Backpressure | 150 bar |
Data Presentation
The following tables summarize typical quantitative data for the GC separation of FAME isomers.
Table 1: Retention Times of Selected FAME Isomers on a Highly Polar GC Column
| Fatty Acid Methyl Ester | Retention Time (min) |
| Methyl Palmitoleate (C16:1 cis) | 20.5 |
| Methyl Palmitelaidate (C16:1 trans) | 20.2 |
| Methyl Oleate (C18:1 cis) | 25.8 |
| Methyl Elaidate (C18:1 trans) | 25.5 |
| Methyl Linoleate (C18:2 cis,cis) | 28.9 |
| Methyl Linoelaidate (C18:2 trans,trans) | 28.3 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions.
Table 2: Resolution (Rs) of Critical Cis/Trans Isomer Pairs on a SP-2560 GC Column
| Isomer Pair | Resolution (Rs) | Column Dimensions |
| C18:1 9t / C18:1 9c | 2.3 | 75 m x 0.18 mm, 0.14 µm |
| C18:1 11t / C18:1 9c | 1.8 | 75 m x 0.18 mm, 0.14 µm |
| C14:1 cis / C14:1 trans | 2.9 | 75 m x 0.18 mm, 0.14 µm |
| C16:1 cis / C16:1 trans | 1.8 | 75 m x 0.18 mm, 0.14 µm |
A resolution value of 1.5 or greater indicates baseline separation.
Conclusion
The separation of cis and trans isomers of hydroxy fatty acid methyl esters is a critical analytical challenge with significant implications for research in nutrition, disease pathology, and drug development. The choice of analytical technique depends on the specific research question, sample complexity, and available instrumentation. Gas chromatography with highly polar cyanopropyl columns remains the gold standard for high-resolution separation. However, Ag-Ion SPE, HPLC, and SFC provide valuable complementary or alternative approaches. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully separate and quantify these important isomeric lipid molecules.
References
Application Notes & Protocols: Quantitative Analysis of Trans Fatty Acids in Biological Samples
Introduction
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one non-conjugated double bond in the trans configuration.[1] They are produced industrially through the partial hydrogenation of vegetable oils and also occur naturally in smaller amounts in meat and dairy products from ruminant animals.[2] High intake of industrially-produced TFAs has been linked to adverse health effects, most notably an increased risk of coronary heart disease (CHD).[2][3] This is attributed to their effect on blood lipids, specifically increasing low-density lipoprotein (LDL) cholesterol ("bad" cholesterol) and decreasing high-density lipoprotein (HDL) cholesterol ("good" cholesterol).[4] Given that humans cannot synthesize TFAs, their levels in biological samples serve as an excellent biomarker of dietary intake. Accurate quantification of TFAs in biological matrices like blood and adipose tissue is therefore crucial for clinical research, nutritional surveillance, and understanding the pathophysiology of diet-related diseases.
This document provides detailed protocols and data for the quantitative analysis of TFAs in biological samples, primarily focusing on the gold-standard gas chromatography (GC) based methods.
Analytical Methodologies
The quantitative analysis of TFAs in complex biological samples requires robust and sensitive analytical techniques. The most established and widely used method is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-Performance Liquid Chromatography (HPLC) also serves as a valuable technique, particularly for separating geometric isomers without the need for high temperatures.
-
Gas Chromatography (GC): This is the predominant technique for fatty acid analysis. For TFA analysis, long, highly polar capillary columns are required to achieve separation of trans and cis isomers, which can otherwise overlap. Prior to analysis, fatty acids are typically converted to their volatile fatty acid methyl esters (FAMEs).
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), MS provides high sensitivity and specificity, allowing for the identification and quantification of individual fatty acid isomers. Negative chemical ionization (NCI) is a particularly sensitive technique for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate fatty acid isomers at ambient temperatures, which is advantageous for sensitive compounds. It is especially useful for separating cis and trans isomers for subsequent detailed analysis and quantification by GC.
Experimental Workflow for TFA Analysis
The general workflow for quantifying trans fatty acids from biological samples involves several key stages, from sample collection to final data analysis.
Caption: General experimental workflow for TFA quantification in biological samples.
Protocol 1: Quantitative Analysis of TFAs in Human Blood Samples by GC-MS
This protocol is adapted from established methods for analyzing fatty acids in human plasma, serum, and red blood cells (RBCs). It employs lipid extraction, derivatization to FAMEs, and subsequent analysis by GC with mass spectrometry.
1. Materials and Reagents
-
Biological Sample: Human plasma, serum, or red blood cells (RBCs).
-
Internal Standards (IS): Stable isotope-labeled fatty acids (e.g., deuterated analogs) for accurate quantification. A common choice for general fatty acid analysis is Triheneicosanoin (21:0 TAG).
-
Solvents: Methanol, chloroform, isooctane, acetonitrile (HPLC grade).
-
Reagents for Extraction: 1N Hydrochloric Acid (HCl).
-
Reagents for Derivatization (Methylation): Boron trifluoride (BF3)-methanol solution (14%) or 2M Sodium Methoxide (NaOCH₃).
-
Other: n-Hexane, Butylated hydroxytoluene (BHT) as an antioxidant, Sodium Chloride (NaCl) solution.
2. Sample Preparation and Lipid Extraction
-
Thaw frozen biological samples (e.g., 100 µL of plasma) on ice.
-
Add a known quantity of the internal standard solution to each sample. This is critical for accurate quantification to correct for sample loss during preparation.
-
For total fatty acid analysis, perform a total lipid extraction. A common method is a modified Bligh and Dyer extraction:
-
Add methanol to the sample.
-
Add chloroform and water to create a biphasic system.
-
Vortex thoroughly and centrifuge to separate the layers.
-
The lower organic layer, containing the lipids, is collected.
-
-
Evaporate the solvent from the collected lipid extract under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Resuspend the dried lipid extract in a methylation reagent. A widely used reagent is BF3-methanol.
-
Add 1 mL of 14% BF3-methanol solution to the lipid extract.
-
Incubate the mixture in a sealed tube at 100°C for 30-60 minutes. This process converts the fatty acids to their more volatile methyl esters.
-
After cooling, add 1 mL of water and 1 mL of n-hexane to the tube.
-
Vortex vigorously for 30 seconds to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to ensure phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Column: Use a long, highly polar capillary column designed for FAME separation, such as a 100 m or 200 m fused silica column (e.g., SP-2560 or CP-Sil 88). Longer columns provide better resolution of cis and trans isomers.
-
Injection: Inject 1 µL of the FAMEs solution into the GC.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 2 mL/min).
-
Oven Temperature Program: A precise temperature gradient is essential for separating the FAMEs. An example program is:
-
Initial temperature of 50°C, ramp to 160°C at 40°C/min.
-
Hold at 160°C for 10 min.
-
Increase by 1°C/min to 175°C.
-
Increase by 0.5°C/min to 210°C.
-
Increase by 35°C/min to 260°C and hold for 25 min.
-
-
MS Detector Settings (Negative Chemical Ionization - NCI):
-
Ionization Mode: Negative Chemical Ionization (NCI).
-
Reagent Gas: Methane.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor for specific ions corresponding to the TFAs of interest and the internal standards. This enhances sensitivity and specificity.
-
Temperatures: Transfer line at 260°C, source at 230°C, and quadrupole at 150°C.
-
5. Quantification
-
Peak Identification: Identify the FAME peaks corresponding to different TFAs (e.g., elaidic acid, trans-vaccenic acid) based on their retention times compared to known standards.
-
Calibration Curve: Prepare a series of calibrators with known concentrations of TFAs and a constant concentration of the internal standard. Process these calibrators in the same manner as the biological samples.
-
Calculation: Quantify the amount of each TFA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results can be expressed in molar concentration (µM) or as a percentage of total fatty acids.
Quantitative Data Summary
The following tables summarize quantitative data on TFA levels in human biological samples from published research.
Table 1: Median Concentrations of Major Trans Fatty Acids in Human Blood Samples.
| Fatty Acid | Biological Matrix | Median Concentration (µM) | As % of Total Fatty Acids |
| Palmitelaidic acid (C16:1t) | Plasma | - | - |
| Serum | - | - | |
| RBC | - | - | |
| Elaidic acid (C18:1n-9t) | Plasma | - | - |
| Serum | - | - | |
| RBC | - | - | |
| Trans-vaccenic acid (C18:1n-7t) | Plasma | - | - |
| Serum | - | - | |
| RBC | - | - | |
| Linoelaidic acid (C18:2n-6t,9t) | Plasma | - | - |
| Serum | - | - | |
| RBC | - | - | |
| Total TFAs | Plasma | 17.7 | 0.20% |
| Serum | 19.6 | 0.20% | |
| RBC | 21.5 | 0.30% |
Data derived from a study using isotope dilution-GC-NCI-MS.
Table 2: Association between Erythrocyte TFA Levels and Coronary Heart Disease (CHD) Risk.
| Quartile of Total TFA Content | Multivariable Relative Risk of CHD (95% CI) |
| 1 (Lowest) | 1.0 (Reference) |
| 2 | 1.6 (0.7 to 3.6) |
| 3 | 1.6 (0.7 to 3.4) |
| 4 (Highest) | 3.3 (1.5 to 7.2) |
Relative risk adjusted for age, smoking, and other cardiovascular risk factors.
Biological Impact of Trans Fatty Acids
High intake of trans fats adversely affects cardiovascular health by altering blood lipid profiles. This mechanism is a key rationale for monitoring TFA levels in clinical and research settings.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution of Methyl Ricinelaidate and Methyl Ricinoleate in GC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of methyl ricinelaidate (the trans-isomer) and methyl ricinoleate (the cis-isomer) during Gas Chromatography (GC) analysis.
Troubleshooting Guides
Issue: Poor or No Separation of this compound and Methyl Ricinoleate
This is a common challenge due to the structural similarity of these geometric isomers. The following steps provide a systematic approach to troubleshoot and optimize your separation.
1. Confirm Co-elution:
-
Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, examine the mass spectra across the peak. A changing mass spectrum from the leading to the trailing edge of the peak indicates the presence of more than one compound.
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shouldering or tailing, which can be indicative of co-eluting compounds.
2. Review and Optimize Sample Preparation:
-
Incomplete Derivatization: Ensure the conversion of ricinoleic and ricinelaidic acids to their corresponding methyl esters (FAMEs) is complete. Incomplete methylation can lead to broad peaks of the parent fatty acids that may overlap with the FAME peaks.[1]
-
Hydroxyl Group Derivatization (Silylation): The free hydroxyl group on the ricinoleate backbone can lead to peak tailing and poor resolution.[2] Derivatizing this group via silylation to form a trimethylsilyl (TMS) ether is highly recommended. This reduces the polarity and improves the volatility of the analyte, resulting in sharper peaks and better separation.[2]
3. Optimize GC Method Parameters:
-
GC Column Selection: The choice of the GC column is the most critical factor for separating geometric isomers.
-
Inadequate Column Polarity: Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) are generally not suitable for separating cis/trans isomers.
-
Recommended Columns: High-polarity cyanopropyl stationary phases (e.g., HP-88, Rt-2560) are specifically designed for the separation of FAME isomers.[3] Ionic liquid-based columns can also offer excellent selectivity for these types of separations.
-
-
Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting compounds.
-
Initial Temperature: A lower starting temperature can improve the separation of more volatile compounds.
-
Ramp Rate: Reduce the temperature ramp rate (e.g., from 10°C/min to 2°C/min) during the elution window of the target isomers. This increases the interaction time of the analytes with the stationary phase, enhancing separation.
-
Frequently Asked Questions (FAQs)
Q1: Why do this compound and methyl ricinoleate co-elute?
A1: this compound and methyl ricinoleate are geometric isomers (cis and trans). They have very similar boiling points and chemical properties, making their separation by GC challenging. The separation relies on subtle differences in their interaction with the stationary phase of the GC column.
Q2: What is the best type of GC column for separating these isomers?
A2: A high-polarity column is essential. Columns with a cyanopropyl stationary phase are the industry standard for separating cis/trans FAME isomers and are highly recommended. These phases provide the necessary selectivity based on the different spatial configurations of the cis and trans double bonds.
Q3: Do I need to derivatize the hydroxyl group of methyl ricinoleate?
A3: Yes, it is highly recommended. The polar hydroxyl group can cause significant peak tailing and reduce resolution due to interactions with active sites in the GC system. Derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether via silylation will result in sharper, more symmetrical peaks and improve the overall separation.
Q4: How can I optimize the oven temperature program to improve separation?
A4: A slow oven ramp rate is key. Start with a "scouting gradient" of around 10°C/min to determine the approximate elution time of your isomers. Then, in the region where the isomers elute, significantly slow down the ramp rate (e.g., to 1-2°C/min) to enhance resolution.
Q5: What should I do if I still can't achieve baseline separation with GC?
A5: If optimizing your GC method does not provide the desired resolution, consider an alternative or complementary technique. Silver ion chromatography, either as High-Performance Liquid Chromatography (Ag-HPLC) or Thin-Layer Chromatography (Ag-TLC), is a powerful technique for separating fatty acid isomers based on the number, position, and configuration of double bonds.
Data Presentation
The following table summarizes the expected impact of different analytical approaches on the separation of this compound and methyl ricinoleate. Please note that these are illustrative values based on typical chromatographic principles.
| GC Column | Derivatization | Oven Program | Expected Retention Time Difference (min) | Expected Resolution (Rs) | Peak Shape |
| Non-polar (e.g., 5% Phenyl) | Methyl Ester Only | Fast Ramp (10°C/min) | ~0 | < 0.5 | Broad, Tailing |
| Non-polar (e.g., 5% Phenyl) | Methyl Ester + Silylation | Slow Ramp (2°C/min) | < 0.1 | ~0.5 | Symmetrical |
| High-Polarity (Cyanopropyl) | Methyl Ester Only | Fast Ramp (10°C/min) | ~0.2 - 0.4 | 0.8 - 1.2 | Tailing |
| High-Polarity (Cyanopropyl) | Methyl Ester + Silylation | Slow Ramp (2°C/min) | > 0.5 | > 1.5 (Baseline) | Sharp, Symmetrical |
Experimental Protocols
Protocol 1: Derivatization to FAMEs using Boron Trifluoride-Methanol
-
Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap test tube.
-
Saponification (Optional but Recommended): Add 2 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes. Cool to room temperature.
-
Methylation: Add 2 mL of 12% BF3-methanol reagent. Cap the tube tightly and heat at 60°C for 5-10 minutes.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 30 seconds.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.
Protocol 2: Silylation of Hydroxylated FAMEs
-
Evaporation: Take the hexane extract containing the FAMEs (from Protocol 1) and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction: Cap the vial and heat at 70°C for 15 minutes.
-
Analysis: Cool to room temperature. The sample is now ready for injection into the GC.
Mandatory Visualization
Caption: A logical workflow for troubleshooting the co-elution of this compound and methyl ricinoleate.
Caption: Experimental workflow from lipid sample to GC analysis for optimal isomer separation.
References
Technical Support Center: Optimizing GC Column Selection for Trans Fatty Acid Methyl Ester (FAME) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the gas chromatographic (GC) analysis of trans fatty acid methyl esters (FAMEs).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
A: Free fatty acids are highly polar and can form hydrogen bonds, leading to poor peak shape, tailing, and adsorption within the GC system. Derivatization to FAMEs is essential for the following reasons:
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Reduces Polarity: Converting the polar carboxyl group to a less polar methyl ester minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.
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Increases Volatility: FAMEs are more volatile than their corresponding free fatty acids, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.
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Improves Separation: By neutralizing the polar carboxyl group, separation can be achieved based on other structural features like carbon chain length, degree of unsaturation, and the position and configuration (cis/trans) of double bonds.[1]
Q2: What are the common derivatization methods for preparing FAMEs?
A: Several reagents can be used to prepare FAMEs. The choice of reagent depends on the nature of the lipid sample.
| Derivatization Reagent | Advantages | Disadvantages | Suitable For |
| Boron Trifluoride (BF3) in Methanol | Fast and convenient.[1] | Can produce artifacts if not used carefully.[1] | Free fatty acids, glycerolipids, sterol esters.[1] |
| Methanolic HCl | Suitable for a wide range of lipids.[1] | Can be slower than other methods. | Free fatty acids, polar lipids, triacylglycerols, cholesterol esters. |
| Potassium Hydroxide (KOH) in Methanol | Rapid reaction under mild conditions. | Does not derivatize free fatty acids. | Glycerolipids. |
Q3: How do I select the right GC column for trans FAME analysis?
A: The selection of the GC column is critical for resolving FAME isomers. The primary consideration is the polarity of the stationary phase, which governs the separation mechanism.
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Non-Polar Columns: Separate FAMEs mainly by their boiling points. They offer high thermal stability but have limited selectivity for positional and geometric isomers.
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Intermediate Polarity Columns: Provide a balance between resolution and thermal stability.
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Polar Columns (e.g., Polyethylene Glycol - WAX-type): These are widely used for general FAME analysis and separate based on carbon chain length and degree of unsaturation. However, they may not adequately separate cis and trans isomers.
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Highly Polar Columns (e.g., Cyanopropylsiloxane): These are the columns of choice for detailed cis/trans isomer separation. The high polarity allows for separation based on the geometry of the double bonds, with trans isomers typically eluting before their corresponding cis isomers.
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Ionic Liquid (IL) Columns: These are extremely polar columns that offer enhanced separation of geometric and positional FAME isomers, sometimes eliminating the need for complementary separation techniques.
Q4: What is the principle of separation for cis and trans isomers on highly polar columns?
A: The separation on highly polar cyanopropyl columns is based on the differential interaction of the isomers with the stationary phase. The cyano groups create a strong dipole moment. The "U" shape of cis isomers allows for a closer and stronger interaction with the polar stationary phase compared to the more linear shape of trans isomers. This stronger interaction results in longer retention times for cis isomers, causing trans isomers to elute first.
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of cis/trans isomers.
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Possible Cause 1: Incorrect Column Choice.
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Solution: For detailed cis/trans isomer analysis, a highly polar cyanopropyl column (e.g., SP-2560, HP-88, DB-FastFAME) is required. Standard polar (WAX-type) or non-polar columns are generally insufficient for this purpose. For very complex mixtures, consider an ionic liquid column (e.g., SLB-IL111) for enhanced resolution.
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Possible Cause 2: Suboptimal Temperature Program.
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Solution: The elution temperature significantly affects the separation of FAME isomers on highly polar columns. Small adjustments to the oven temperature can alter the retention of unsaturated FAMEs relative to saturated ones. A slower temperature ramp rate can improve the separation of closely eluting peaks. Experiment with different isothermal temperatures or ramp rates to find the optimal conditions for your specific column and analytes.
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Possible Cause 3: Column Degradation.
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Solution: Highly polar columns can degrade over time, leading to a loss of selectivity. Regularly monitor column performance using a well-characterized FAME standard mixture. If resolution deteriorates and cannot be restored by adjusting conditions, the column may need to be replaced.
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Problem 2: Peak Tailing.
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Possible Cause 1: Active Sites in the GC System.
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Solution: Active sites in the injector liner or at the beginning of the column can interact with the analytes, causing peak tailing. Regularly replace or clean the inlet liner. Using a liner with deactivated glass wool can help trap non-volatile residues. If the column is old, trimming a small portion (e.g., 10-15 cm) from the inlet end may resolve the issue.
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Possible Cause 2: Incomplete Derivatization.
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Solution: The presence of underivatized fatty acids can lead to significant peak tailing. Ensure your derivatization protocol is followed consistently and goes to completion. The presence of water can hinder the esterification reaction.
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Possible Cause 3: Low Injector Temperature.
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Solution: If the injector temperature is too low, high molecular weight FAMEs may not vaporize completely or quickly, leading to tailing. A typical starting point for the inlet temperature is 250 °C, but this may need to be optimized.
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Problem 3: Inconsistent Peak Areas and Poor Reproducibility.
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Possible Cause 1: Leaks in the System.
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Solution: Leaks at the injector septum or column fittings can lead to sample loss and variable results. Regularly replace the septum and check for leaks using an electronic leak detector.
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Possible Cause 2: Inconsistent Sample Preparation.
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Solution: Ensure the derivatization procedure is applied uniformly to all samples and standards. Inconsistent reaction times, temperatures, or reagent volumes can lead to variability.
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Possible Cause 3: Variations in Column Selectivity.
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Solution: The selectivity of highly polar columns can be affected by age, conditioning, and manufacturing differences. A procedure to compensate for these variations involves adjusting the elution temperature based on the measured separation of specific FAMEs in a standard mix.
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Experimental Protocols
Protocol 1: FAME Preparation using Boron Trifluoride (BF3)-Methanol
This protocol is a general guideline and may need to be optimized for specific sample types.
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Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
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Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol.
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Heat the vessel at 60°C for 5-10 minutes.
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Cool the vessel to room temperature.
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Add 1 mL of water and 1 mL of hexane.
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Shake the vessel vigorously to extract the FAMEs into the hexane layer.
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Allow the layers to separate.
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Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: General GC Parameters for Trans FAME Analysis on a Highly Polar Column
These are starting parameters and should be optimized for your specific application and column.
| Parameter | Setting |
| Column | Highly Polar Cyanopropyl (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 1:50 to 1:100 |
| Oven Program | Example: 180 °C isothermal, or a temperature ramp such as 50 °C (1 min), then 25 °C/min to 175 °C, then 4 °C/min to 230 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Visualizations
Caption: Experimental workflow for FAME analysis.
Caption: Troubleshooting logic for poor isomer resolution.
References
Technical Support Center: Optimizing Peak Resolution of FAME Geometric Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of geometric isomers of Fatty Acid Methyl Esters (FAMEs) during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of fatty acids to FAMEs necessary for GC analysis?
A: Derivatization of fatty acids to FAMEs is crucial for several reasons. In their free form, fatty acids are highly polar and tend to form hydrogen bonds, which can lead to adsorption issues and poor peak shapes in the GC system. Converting them to FAMEs reduces their polarity, making them more volatile and amenable to GC analysis. This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, position of unsaturation, and the geometric configuration (cis vs. trans) of the double bonds.
Q2: Which derivatization method is most effective for preparing FAMEs?
A: Several methods exist for FAME preparation, each with its own advantages and disadvantages.[1] Common methods include acid- or base-catalyzed transmethylation and boron trifluoride (BF₃) methylation.[1] A combination of methanolic sodium hydroxide (NaOH) and BF₃, as well as methanolic hydrochloric acid (HCl), have been shown to be suitable for derivatizing a wide range of lipids, including free fatty acids, polar lipids, triacylglycerols, and cholesterol esters with high efficiency (>80%).[2] In contrast, methods using trimethylsulfonium hydroxide (TMSH) can result in insufficient derivatization of polyunsaturated fatty acids (PUFAs), and potassium hydroxide (KOH) fails to derivatize free fatty acids.
Q3: How do I choose the right GC column for separating FAME geometric isomers?
A: The choice of GC column is critical for resolving geometric isomers. Highly polar cyanopropyl silicone capillary columns are recommended for the best resolution of cis and trans isomers. Columns like the Agilent J&W Select FAME and HP-88 are specifically designed for this purpose, offering excellent separation of FAME isomers, particularly C18 isomers. While polyethylene glycol (WAX-type) columns are suitable for general FAME profiling, they typically do not provide adequate separation of cis-trans isomers.
Q4: What are the key GC parameters to optimize for better peak resolution?
A: Optimizing GC parameters is essential for achieving good separation. Key parameters include:
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Temperature Program: A slower temperature ramp rate can significantly improve the separation of closely eluting peaks.
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Carrier Gas: The choice and flow rate of the carrier gas (e.g., helium or hydrogen) affect efficiency and analysis time. Hydrogen can offer faster analysis times, but the linear velocity needs to be carefully optimized to maintain resolution.
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Injection Technique: For most FAME applications where sample concentration is not a limiting factor, split injection is preferred over splitless injection to achieve better peak shapes and prevent column overload.
Q5: What is silver ion chromatography and how can it help in FAME isomer separation?
A: Silver ion chromatography (Ag-HPLC) is a powerful technique for separating FAME isomers based on the number, position, and geometry of double bonds. The separation mechanism relies on the formation of reversible complexes between the silver ions on the stationary phase and the double bonds of the unsaturated FAMEs. This technique is particularly useful for resolving complex mixtures of cis and trans isomers that may be difficult to separate by GC alone.
Troubleshooting Guides
Problem 1: Poor Resolution / Peak Co-elution
Poor resolution, where two or more peaks overlap, is a common challenge in the analysis of FAME geometric isomers.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor FAME resolution.
| Possible Cause | Solution |
| Inappropriate GC Column | For separating geometric isomers, a highly polar cyanopropyl silicone column (e.g., HP-88, Select FAME) is recommended. WAX-type columns are generally not suitable for cis/trans separations. |
| Suboptimal Temperature Program | A slower temperature ramp rate can improve the separation of closely eluting isomers. Experiment with different ramp rates to find the optimal balance between resolution and analysis time. |
| High Carrier Gas Flow Rate | While a higher flow rate can reduce analysis time, it may decrease resolution. Optimize the carrier gas linear velocity for your specific column and carrier gas (Helium or Hydrogen). |
| Column Overload | Injecting too much sample can lead to broad, co-eluting peaks. If using splitless injection, consider switching to split injection or diluting your sample. If using split injection, increase the split ratio. |
| Complex Sample Matrix | For extremely complex mixtures of isomers, consider using comprehensive two-dimensional gas chromatography (GCxGC). This technique uses two columns with different separation mechanisms to significantly enhance peak capacity and resolution. |
Problem 2: Peak Tailing
Peak tailing can negatively impact peak integration and quantification.
| Possible Cause | Solution |
| Active Sites in the GC System | Active sites in the inlet liner or at the head of the column can interact with polar analytes, causing tailing. Regularly replace or clean the inlet liner and consider using a deactivated liner. Trimming a small portion (e.g., 10-20 cm) from the front of the column can also help. |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate on the column, leading to active sites. Use a guard column or an appropriate sample cleanup procedure before injection. |
| Inappropriate Sample Solvent | The sample solvent should be compatible with the stationary phase. Injecting a non-polar solvent onto a highly polar column can sometimes cause peak distortion. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride (BF₃)-Methanol
This protocol provides a general guideline for the esterification of fatty acids.
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Weigh 1-25 mg of the lipid sample into a micro-reaction vessel.
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Add 2 mL of 12% w/w Boron Trifluoride (BF₃) in methanol.
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Heat the vessel at 60°C for 5-10 minutes.
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Cool the vessel to room temperature.
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Add 1 mL of water and 1 mL of hexane.
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Shake the vessel vigorously to extract the FAMEs into the hexane layer.
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Allow the layers to separate.
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Carefully transfer the upper (hexane) layer containing the FAMEs to a clean vial for GC analysis.
Note: It is crucial to use high-quality, low-moisture derivatization reagents, as the presence of water can impede the esterification reaction.
Protocol 2: General GC Parameters for FAME Isomer Analysis
These are starting parameters and should be optimized for your specific application and column.
| Parameter | Typical Setting |
| GC Column | Highly Polar Cyanopropyl Silicone (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm) |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio) |
| Injector Temperature | 250 - 260 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Temperature Program | Example: 100°C (hold 2 min), ramp at 3°C/min to 240°C (hold 15 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Data Presentation
Table 1: Comparison of GC Columns for FAME Analysis
| Column Type | Stationary Phase | Polarity | Application | Separation of Geometric Isomers |
| DB-Wax / FAMEWAX | Polyethylene Glycol (PEG) | Polar | General FAME profiling, separation by carbon number and degree of unsaturation. | No/Poor |
| DB-23 | Cyanopropyl Silicone | Medium-High | Complex FAME mixtures, some cis/trans separation. | Partial |
| HP-88 / Select FAME / SP-2560 | Highly Polar Cyanopropyl Silicone | Very High | Detailed analysis of geometric (cis/trans) and positional isomers. | Excellent |
Table 2: Effect of Temperature Programming on Resolution
| Temperature Ramp Rate | Effect on Resolution | Effect on Analysis Time |
| Slower (e.g., 1-3°C/min) | Increases resolution of closely eluting peaks. | Increases analysis time. |
| Faster (e.g., >5°C/min) | May decrease resolution. | Decreases analysis time. |
Visualization
Workflow for FAME Analysis
Caption: Experimental workflow for FAME analysis.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the mass spectrometric identification of fatty acid isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometric identification of fatty acid (FA) isomers.
Troubleshooting Guides
This section addresses common challenges encountered during the analysis of fatty acid isomers by mass spectrometry.
1. Issue: Poor or No Chromatographic Separation of FA Isomers
Question: My fatty acid isomers are co-eluting or showing very poor resolution in my GC-MS or LC-MS analysis. What can I do to improve separation?
Answer:
Co-elution is a significant challenge in FA isomer analysis due to their similar physicochemical properties. Here are several strategies to improve chromatographic resolution:
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Optimize Your Chromatographic Conditions:
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For Gas Chromatography-Mass Spectrometry (GC-MS):
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Column Selection: Employ long, highly polar capillary columns. Columns with biscyanopropyl polysiloxane stationary phases are specifically designed for the separation of fatty acid methyl ester (FAME) isomers, including geometric (cis/trans) and positional isomers.[1]
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Temperature Gradient: Implement a slow, shallow temperature gradient. This can enhance the separation of isomers with small differences in boiling points.
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Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium) to achieve the best column efficiency.
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For Liquid Chromatography-Mass Spectrometry (LC-MS):
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Column Selection: Utilize reversed-phase columns with long alkyl chains (e.g., C18 or C30) and small particle sizes for high-efficiency separations.
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Mobile Phase Composition: Fine-tune the organic solvent composition and gradient profile. The elution order of unsaturated FA isomers can be influenced by the position of the double bonds relative to the omega-carbon.[2]
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Flow Rate: Lowering the flow rate can sometimes improve resolution, especially for complex mixtures.
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Derivatization:
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GC-MS: Convert fatty acids to their methyl esters (FAMEs). This is a standard and often necessary step to increase volatility and improve chromatographic behavior.[1]
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LC-MS: While not always required, derivatization can improve separation and ionization efficiency. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to introduce a charged tag, which can alter the chromatographic properties of the isomers.
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Consider Ion Mobility Spectrometry (IMS):
2. Issue: Inability to Distinguish Isomers by MS/MS Fragmentation
Question: My MS/MS spectra for different fatty acid isomers look identical. How can I generate diagnostic fragment ions to differentiate them?
Answer:
Standard collision-induced dissociation (CID) often produces non-specific fragment ions for fatty acid isomers. The following techniques can help generate structurally informative fragments:
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Derivatization to Direct Fragmentation:
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Paternò-Büchi (PB) Reaction: This photochemical reaction with acetone or other ketones forms an oxetane ring at the double bond. Subsequent MS/MS analysis cleaves this ring, yielding fragment ions that are diagnostic of the original double bond position.
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Charge-Switch Derivatization: Reagents like AMPP can be used to introduce a fixed charge at the carboxyl end of the fatty acid. During CID, this can promote charge-remote fragmentation along the alkyl chain, which can be informative of the double bond location.
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Alternative Fragmentation Techniques:
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Ozone-Induced Dissociation (OzID): This technique involves reacting mass-selected ions with ozone in the gas phase. Ozone specifically cleaves at the carbon-carbon double bonds, generating fragments that pinpoint their location.
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Electron-Induced Dissociation (EID) and Electron Capture Dissociation (ECD): These fragmentation methods can produce different fragmentation patterns compared to CID and may yield diagnostic ions for some isomers.
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Ion Mobility Spectrometry (IM-MS):
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Even without generating unique fragment ions, IM-MS can separate isomeric ions based on their different collision cross-sections (CCS), providing an additional dimension of identification.
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3. Issue: Low Sensitivity and Poor Ionization of Fatty Acids
Question: I am struggling with low signal intensity for my fatty acid analytes in LC-MS. How can I improve sensitivity?
Answer:
Free fatty acids can exhibit poor ionization efficiency, especially in negative ion mode. Here are some ways to enhance sensitivity:
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Optimize Ion Source Parameters:
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Carefully tune the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the signal for your specific analytes.
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Mobile Phase Additives:
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The addition of a small amount of a weak base (e.g., ammonium hydroxide or a volatile amine) to the mobile phase can enhance the deprotonation of fatty acids in negative ion mode.
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Conversely, for positive ion mode analysis (often after derivatization), a weak acid like formic acid can be beneficial.
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Derivatization for Enhanced Ionization:
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Derivatization is a highly effective strategy to improve ionization efficiency.
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Charge-Tagging: Reagents that introduce a permanent positive charge (e.g., AMPP or trimethylaminoethyl (TMAE) derivatives) can significantly boost the signal in positive ion mode. This approach can lead to a substantial increase in sensitivity compared to the analysis of underivatized fatty acids in negative ion mode.
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Frequently Asked Questions (FAQs)
Q1: What is the best mass spectrometric technique for fatty acid isomer analysis?
A1: The "best" technique depends on the specific research question and the available instrumentation.
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GC-MS is a well-established and robust method, particularly for the analysis of FAMEs. It excels at separating positional and geometric isomers when using appropriate polar columns.
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LC-MS offers greater flexibility for the analysis of free fatty acids and can be coupled with various derivatization strategies to enhance separation and sensitivity.
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Tandem MS (MS/MS) is crucial for structural elucidation, especially when combined with derivatization techniques like the Paternò-Büchi reaction or OzID to pinpoint double bond locations.
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Ion Mobility-MS (IM-MS) provides an additional dimension of separation based on the gas-phase structure of the ions and is highly effective for resolving isomers that are difficult to separate by other means.
A combination of these techniques, such as LC-IM-MS, often provides the most comprehensive characterization of fatty acid isomers.
Q2: Is derivatization always necessary for fatty acid analysis?
A2:
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For GC-MS: Yes, derivatization to FAMEs or other volatile esters is essential to overcome the low volatility of free fatty acids.
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For LC-MS: It is not always mandatory, but it is often highly recommended. Derivatization can significantly improve chromatographic separation, enhance ionization efficiency (and thus sensitivity), and enable the generation of diagnostic fragment ions for isomer identification.
Q3: How can I identify the position of double bonds in a polyunsaturated fatty acid (PUFA)?
A3: Identifying double bond positions in PUFAs is challenging. Several methods can be employed:
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Paternò-Büchi (PB) Reaction followed by MS/MS: This is a powerful technique where each double bond reacts to form an oxetane ring. Fragmentation of these rings in the mass spectrometer reveals the original locations of the double bonds.
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Ozone-Induced Dissociation (OzID): This method provides direct cleavage at the double bonds, leading to unambiguous positional assignment.
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GC-MS with Derivatization: Derivatization of double bonds (e.g., with dimethyl disulfide) can produce characteristic fragments in GC-MS that indicate their position.
Q4: Can cis and trans fatty acid isomers be differentiated by mass spectrometry?
A4: Differentiating cis and trans isomers can be difficult with mass spectrometry alone as they are isobaric and often produce similar fragment ions.
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Chromatography: The most common approach is to separate them chromatographically. Specialized GC columns (e.g., highly polar cyanopropyl phases) are very effective at resolving many cis/trans FAME isomers.
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Ion Mobility Spectrometry (IM-MS): Cis and trans isomers have different three-dimensional shapes, which can lead to different drift times in an ion mobility experiment, allowing for their separation and differentiation.
Data Presentation
The following tables provide representative quantitative data to aid in the identification of fatty acid isomers. Note that these values are illustrative and can vary depending on the specific experimental conditions.
Table 1: Representative GC Retention Times of FAME Isomers on a Polar Column
| Fatty Acid Methyl Ester | Retention Time (min) |
| Methyl palmitate (C16:0) | 15.2 |
| Methyl palmitoleate (C16:1n-7) | 15.5 |
| Methyl stearate (C18:0) | 18.3 |
| Methyl oleate (C18:1n-9c) | 18.6 |
| Methyl elaidate (C18:1n-9t) | 18.7 |
| Methyl linoleate (C18:2n-6c) | 19.1 |
| Methyl linoelaidate (C18:2n-6t) | 19.3 |
Data are hypothetical and for illustrative purposes. Actual retention times will vary with the GC system, column, and temperature program.
Table 2: Representative Collision Cross Section (CCS) Values for Fatty Acid Isomers
| Fatty Acid Isomer | Adduct | CCS (Ų) |
| Oleic acid (18:1 n-9 cis) | [M-H]⁻ | 210.5 |
| Elaidic acid (18:1 n-9 trans) | [M-H]⁻ | 212.1 |
| Vaccenic acid (18:1 n-7 cis) | [M-H]⁻ | 210.8 |
| Linoleic acid (18:2 n-6 cis) | [M-H]⁻ | 215.3 |
| Linoelaidic acid (18:2 n-6 trans) | [M-H]⁻ | 217.5 |
CCS values are dependent on the ion mobility platform, drift gas, and adduct form. These are representative values.
Table 3: Diagnostic Fragment Ions for Positional Isomers of Oleic Acid (C18:1) after Paternò-Büchi Derivatization
| Isomer | Diagnostic Fragment Ion (m/z) |
| Oleic acid (Δ9) | 229.2 |
| Vaccenic acid (Δ11) | 257.2 |
Fragment ions correspond to cleavage of the oxetane ring formed at the double bond. Values are for the acetone adduct.
Experimental Protocols
1. Protocol for Fatty Acid Extraction from Plasma
This protocol describes a general procedure for the extraction of total fatty acids from plasma.
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Sample Preparation: To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated fatty acids).
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Protein Precipitation and Lipid Extraction: Add 400 µL of ice-cold methanol, vortex thoroughly, and then add 500 µL of methyl-tert-butyl ether (MTBE). Vortex for 10 minutes.
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Phase Separation: Add 500 µL of water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes.
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Collection: Carefully collect the upper organic layer containing the lipids into a clean tube.
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Re-extraction: Add another 200 µL of MTBE to the remaining lower aqueous layer, vortex, and centrifuge again. Collect the upper organic layer and combine it with the first extract.
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Drying: Evaporate the solvent to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your MS analysis (e.g., methanol/chloroform 1:1).
2. Protocol for FAME Preparation for GC-MS
This protocol outlines an acid-catalyzed transesterification method.
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Sample Preparation: Start with the dried lipid extract from the previous protocol.
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Reagent Addition: Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
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Reaction: Tightly cap the tube and heat at 80°C for 1 hour.
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Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.
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Phase Separation: Centrifuge to separate the layers.
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Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Visualizations
References
Minimizing isomerization during sample preparation for trans fatty acid analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isomerization during sample preparation for trans fatty acid (TFA) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of fatty acid analysis, and why is it a concern?
Q2: What are the main causes of isomerization during sample preparation for TFA analysis?
A2: The primary causes of isomerization during sample preparation are exposure to high temperatures and harsh acidic or basic conditions.[1] Acid-catalyzed methylation methods, particularly those using boron trifluoride (BF₃) in methanol, have been noted to potentially cause partial isomerization of predominant fatty acids.[1] The concentration of the catalyst and the reaction time and temperature can all influence the extent of isomerization.[2][3]
Q3: Which sample preparation methods are most prone to causing isomerization?
A3: Acid-catalyzed methods, especially those employing boron trifluoride-methanol (BF₃-methanol), are more likely to induce isomerization compared to base-catalyzed methods.[1] High concentrations of BF₃-methanol and prolonged heating can lead to the formation of artifacts and the isomerization of unsaturated fatty acids. For instance, studies have shown that using 25% to 50% BF₃-methanol can result in some trans-isomerization of oleic acid.
Q4: What are the recommended methods to minimize isomerization?
A4: To minimize isomerization, it is generally recommended to use milder derivatization techniques. Base-catalyzed transesterification is often preferred as it proceeds rapidly under mild temperature conditions and is less likely to cause isomerization of conjugated linoleic acids (CLA) and other polyunsaturated fatty acids. Official methods from organizations like AOAC International (e.g., AOAC 996.06) and the American Oil Chemists' Society (e.g., AOCS Ce 1h-05) provide validated procedures that aim to minimize isomerization while ensuring complete derivatization.
Q5: Can isomerization occur even with official methods like AOAC 996.06?
A5: While official methods are designed to be robust and reliable, the potential for isomerization, though minimized, still exists if the protocol is not followed precisely. AOAC Method 996.06, which is widely used, involves an acid hydrolysis step and methylation with BF₃-methanol. Adherence to the specified reaction times and temperatures is crucial to prevent unwanted side reactions, including isomerization. Modifications and optimizations to these methods are continuously being researched to further improve accuracy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected trans peaks in a sample presumed to be trans-fat-free. | Isomerization of cis fatty acids during sample preparation. | - Verify that the sample preparation method used is appropriate for the sample matrix. - Switch to a milder, base-catalyzed methylation method. - Reduce the reaction temperature and time during the methylation step. - Ensure the BF₃-methanol reagent is fresh and of the correct concentration, as older or highly concentrated reagents can increase artifact formation. |
| Quantification of known trans fatty acids is higher than expected. | Isomerization of naturally occurring cis isomers is artificially inflating the trans fatty acid content. | - Optimize the derivatization conditions. If using an acid-catalyzed method, try decreasing the catalyst concentration or reaction temperature. - Compare results with a base-catalyzed method to assess the extent of isomerization. |
| Presence of unknown peaks or artifacts in the chromatogram. | Side reactions during derivatization, potentially caused by harsh reagents like BF₃-methanol. | - Use a milder methylation reagent, such as methanolic HCl or a base catalyst. - Purify the fatty acid methyl esters (FAMEs) after derivatization to remove artifacts. - Check the purity of all reagents and solvents. |
| Poor reproducibility of trans fatty acid measurements. | Inconsistent isomerization rates between sample runs. | - Strictly control all parameters of the sample preparation protocol, including reaction time, temperature, and reagent volumes. - Ensure thorough mixing of reagents and sample. - Use an internal standard to normalize for variations in the procedure. |
Quantitative Data Summary
Direct quantitative comparisons of isomerization across different methods are not always readily available in the literature. However, the following table summarizes qualitative and semi-quantitative findings from various sources.
| Derivatization Method | Key Findings on Isomerization | Reference(s) |
| Boron Trifluoride-Methanol (BF₃-Methanol) | Can cause partial isomerization of predominant fatty acids. The extent depends on reagent concentration, temperature, and reaction time. Higher concentrations (e.g., 25-50%) and prolonged heating increase the risk. May also produce methoxy artifacts from unsaturated fatty acids. | |
| Methanolic Hydrochloric Acid (HCl) | Generally considered a milder acid catalyst than BF₃-methanol, with a lower likelihood of causing isomerization. All fatty acids are esterified at approximately the same rate, reducing the chance of differential losses. | |
| Base-Catalyzed (e.g., Sodium Methoxide, Potassium Hydroxide) | Proceeds rapidly under mild conditions and is less likely to cause isomerization, especially for conjugated fatty acids. However, it does not esterify free fatty acids. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Methylation (Based on AOAC Official Method 996.06)
This method is widely used for the determination of total, saturated, and unsaturated fats in foods.
1. Fat Extraction (Acid Hydrolysis): a. Homogenize the food sample. For ease of grinding, samples can be briefly immersed in liquid nitrogen. b. Accurately weigh the homogenized sample into a reaction vessel. c. Add an appropriate internal standard. d. Perform acid hydrolysis to release fat from the food matrix. e. Extract the released fat using a suitable solvent mixture (e.g., diethyl ether/hexane).
2. Methylation: a. Dissolve the extracted fat in toluene. b. Transfer the solution to a screw-capped glass test tube with a Teflon® liner. c. Add 7% BF₃-methanol reagent. d. Seal the tube and heat at 100°C for 45 minutes in a heating block or water bath. e. Cool the tube to room temperature. f. Add water and a saturated sodium chloride solution. g. Extract the fatty acid methyl esters (FAMEs) with hexane. h. The hexane layer containing the FAMEs is then collected for GC analysis.
Protocol 2: Base-Catalyzed Transesterification
This method is suitable for oils and fats with low free fatty acid content and is preferred when analyzing fatty acids prone to isomerization.
1. Sample Preparation: a. Weigh the oil or extracted fat sample into a reaction tube. b. Add an appropriate internal standard. c. Dissolve the sample in a suitable solvent like toluene or hexane.
2. Transesterification: a. Add a solution of 0.5 to 2 M sodium methoxide in anhydrous methanol. b. Incubate the mixture at a mild temperature (e.g., 50°C) for a short period (e.g., 10 minutes for triacylglycerols). c. Stop the reaction by adding a dilute acid (e.g., acetic acid or sulfuric acid) to neutralize the base. d. Add water and extract the FAMEs with hexane. e. The hexane layer is collected, dried over anhydrous sodium sulfate, and concentrated for GC analysis.
Visualizations
Caption: Workflow for Trans Fatty Acid Analysis.
Caption: Decision Tree for Method Selection.
References
Technical Support Center: Troubleshooting Poor Separation of C18 Fatty Acid Isomers
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the separation of C18 fatty acid isomers using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate C18 fatty acid isomers?
The separation of C18 fatty acid isomers, such as oleic, linoleic, and linolenic acid isomers, presents a significant analytical challenge primarily due to their similar physical and chemical properties.[1] These isomers often have identical molecular weights and similar hydrophobicity, especially geometric (cis/trans) isomers, making them difficult to resolve with standard reversed-phase C18 columns.[2][3] Positional isomers, where the double bond is in a different location, can also be challenging to separate.[4]
Q2: What is the most common analytical technique for separating C18 fatty acid isomers?
While gas chromatography (GC) is a predominant technique for fatty acid analysis, especially after conversion to fatty acid methyl esters (FAMEs), High-Performance Liquid Chromatography (HPLC) is crucial for applications like separating geometrical isomers.[5] Reversed-phase HPLC (RP-HPLC) is frequently used, but achieving good resolution often requires specialized columns and optimized methods. For complex mixtures, combining HPLC and GC can provide a more complete fatty acid profile.
Q3: Should I derivatize my fatty acids to improve separation?
For GC analysis, methyl esterification of free fatty acids to form FAMEs is a required step to improve peak shapes and lower boiling points. However, for HPLC analysis, derivatization is not always necessary, and free fatty acids can be analyzed directly.
Troubleshooting Poor Separation
Q4: I'm seeing poor resolution and co-eluting peaks for my C18 isomers on a C18 column. What should I do first?
Poor resolution is a common issue. The first step is to optimize your chromatographic parameters. This involves a systematic approach to adjusting the mobile phase, temperature, and flow rate. If these adjustments are insufficient, you may need to consider a different column chemistry.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor separation of isomers.
Q5: How does the mobile phase composition affect the separation of C18 isomers?
The mobile phase is a critical factor. For reversed-phase chromatography, a mixture of an organic solvent (like acetonitrile or methanol) and water is typically used.
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Organic Solvent: Acetonitrile is commonly used in the mobile phase for separating fatty acid methyl esters (FAMEs). Adjusting the gradient and the ratio of acetonitrile to water can significantly impact resolution.
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Additives/Modifiers: Adding small amounts of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity for free fatty acids. For lipidomics using a C18 column, a mobile phase with 10 mM ammonium formate or 10 mM ammonium formate with 0.1% formic acid can provide high signal intensity and robust retention times.
Q6: My peak shapes are poor (fronting, tailing). What are the likely causes?
Poor peak shape can result from several factors:
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. Try diluting your sample.
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Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause distorted peaks. It's best to dissolve the sample in the initial mobile phase whenever possible.
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Column Contamination: The accumulation of contaminants can degrade column performance. Consider using a guard column and flushing the column regularly.
Q7: When should I consider using a different column instead of a standard C18?
While C18 columns are versatile, they often fail to provide adequate selectivity for difficult isomer separations. If mobile phase and method optimization are unsuccessful, switching to a column with a different stationary phase is the next logical step.
-
Alternative Stationary Phases:
-
C8 Columns: These columns have shorter carbon chains than C18, offering different spatial selectivity that can be suitable for separating conformational isomers.
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These columns provide hydrophobic, π-π, and dipole-dipole interactions, making them a good choice for positional isomers.
-
Specialized C18/Cholesterol Columns: Some columns, like those with cholesterol-based stationary phases, offer higher molecular shape selectivity and can achieve better separation of geometric (cis/trans) isomers than standard C18 columns. Polymeric C18 phases have also shown improved resolution for isomeric fatty acids.
-
Q8: How does temperature affect my separation?
Temperature is a crucial but often overlooked parameter that affects both retention time and selectivity.
-
Lower Temperatures: Decreasing the column temperature can sometimes improve the resolution of C18:1 isomers. For example, optimal separation on C18 and C30 columns has been achieved at temperatures as low as 3.6°C and 9.4°C, respectively.
-
Higher Temperatures: Conversely, increasing temperature can speed up the isomerization of unsaturated fatty acids, which is an important consideration for sample stability during analysis. It is essential to find the optimal temperature that provides the best balance of resolution and analysis time.
Data Presentation: Experimental Parameters
The following tables summarize starting conditions and optimized parameters from various studies for the separation of C18 fatty acid isomers.
Table 1: Example HPLC Starting Conditions for Long-Chain Fatty Acids
| Parameter | Recommended Starting Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Linear gradient, increasing percentage of Solvent B over time |
| Flow Rate | 1.0 mL/min |
| Temperature | 35°C |
Table 2: Optimized Parameters for Efficient C18 Isomer Separation
| Parameter | C18 Column | C30 Column |
|---|---|---|
| Flow Rate | 1.10 mL/min | 0.42 mL/min |
| Temperature | 3.6 °C | 9.4 °C |
| Acetonitrile in Mobile Phase | 100% | 77.4% |
Data from a study optimizing for the k' response value.
Experimental Protocols
Protocol 1: General RP-HPLC Method for C18 Fatty Acid Isomer Separation
This protocol provides a general methodology for developing a separation method for C18 fatty acids on a C18 column.
Workflow Diagram for HPLC Method Development
Caption: A stepwise workflow for a typical HPLC experiment.
Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Water with 0.1% formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Degas both mobile phases thoroughly before use to prevent bubbles in the system.
-
-
Column Equilibration:
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Install a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) into the HPLC system.
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Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare standards and samples by dissolving them in a suitable solvent. The ideal solvent is the initial mobile phase composition.
-
-
Instrument Parameters:
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Set the column oven temperature to 35°C.
-
Set the flow rate to 1.0 mL/min.
-
-
Injection and Gradient Elution:
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Inject the sample onto the column.
-
Begin the gradient program. A typical starting gradient could be a linear increase from 70% Mobile Phase A to 100% Mobile Phase A over 20 minutes.
-
-
Data Analysis:
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Analyze the resulting chromatogram for peak resolution, shape, and retention time. Adjust parameters as needed based on the troubleshooting guide above.
-
References
- 1. Separation of C18 Fatty Acid Esters and Fatty Acids Derived from Vegetable Oils Using Nanometer-Sized Covalent Organic Frameworks Incorporated in Polyepoxy Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. jsbms.jp [jsbms.jp]
- 5. Separation of unsaturated C18 fatty acids using perfluorinated‐micellar electrokinetic chromatography: I. Optimization and separation process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Rapid Screening of Trans Fatty Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the rapid screening of trans fatty acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process for the two most common rapid screening methods: Gas Chromatography (GC) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).
Gas Chromatography (GC) Troubleshooting
Question: Why am I seeing peak tailing or fronting in my chromatogram?
Answer: Peak tailing or fronting can be caused by several factors:
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Column Overloading: The sample concentration may be too high. Try diluting the sample or using a split injection.[1]
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Active Sites on the Column: The column may have active sites that interact with the analytes. Conditioning the column at a higher temperature or using a different, more inert column can help.[1][2]
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Improper Sample Vaporization: Ensure the injector temperature is appropriate for the sample and solvent.
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Contaminated Sample or Liner: A dirty inlet liner can cause peak distortion. Clean or replace the liner.[2]
Question: What is causing poor peak resolution or peak overlap?
Answer: Insufficient separation of peaks can be due to:
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Inadequate Column Selectivity or Efficiency: The column may not be suitable for separating the specific isomers in your sample. A longer column or a column with a different stationary phase may be needed.[3]
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Incorrect Temperature Program: The temperature ramp rate may be too fast. Optimizing the temperature program can improve resolution.
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Improper Carrier Gas Flow Rate: An incorrect flow rate can affect separation efficiency. Check and adjust the carrier gas flow rate.
Question: Why is my baseline noisy or drifting?
Answer: A noisy or drifting baseline can indicate several issues:
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Contamination: The column, injector, or detector may be contaminated. Bake-out the column, clean the injector and detector, and ensure high-purity carrier gas is used.
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Column Bleed: The stationary phase of the column may be degrading, especially at high temperatures. Ensure the operating temperature does not exceed the column's maximum limit.
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Leaks: Leaks in the system, particularly at the septum or fittings, can introduce air and cause baseline instability. Perform a leak check.
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Detector Instability: The detector may not be properly stabilized, or there could be issues with the detector gases. Ensure the detector has had adequate time to warm up and that gas flows are correct.
Question: Why are my peak sizes inconsistent or smaller than expected?
Answer: Variations in peak area can be attributed to:
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Injection Technique: Inconsistent injection volumes or technique can lead to variable results. An autosampler is recommended for better reproducibility.
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Leaks: A leak in the injector can result in sample loss. Check the septum and fittings.
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Syringe Issues: The syringe may be partially plugged or not functioning correctly. Clean or replace the syringe.
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Incorrect Split Ratio: If using a split injection, an inappropriate split ratio can lead to a smaller than expected amount of sample reaching the column.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) Troubleshooting
Question: Why are my absorbance readings inconsistent?
Answer: Inconsistent absorbance can be due to:
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Poor Sample Contact with the ATR Crystal: Ensure the sample completely covers the crystal and that there is good contact. For solid fats, ensure they are fully melted.
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Incomplete Cleaning of the ATR Crystal: Residual sample from a previous measurement can interfere with the current reading. Clean the crystal thoroughly between samples.
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Sample Inhomogeneity: The sample itself may not be uniform. Ensure proper mixing of the sample before analysis.
Question: Why is my calibration curve not linear?
Answer: A non-linear calibration curve can result from:
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Incorrect Standard Concentrations: Verify the concentrations of your calibration standards.
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Interference from Other Components: The sample matrix can sometimes interfere with the measurement, especially at low trans fat concentrations. The presence of high levels of saturated fats can interfere with the spectra for trans triacylglycerols.
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Inappropriate Baseline Correction: Ensure that the baseline is set correctly. Using a trans-free reference fat for background correction can help eliminate sloping baselines.
Question: My results are not matching the reference method (GC). What should I check?
Answer: Discrepancies between ATR-FTIR and GC results can occur for several reasons:
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Method Sensitivity: ATR-FTIR is generally less sensitive than GC, especially for very low levels of trans fats. The limit of quantification may be higher than that of GC.
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Calibration Standards: The accuracy of the ATR-FTIR method is highly dependent on the quality and similarity of the calibration standards to the sample matrix.
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Sample Preparation: While ATR-FTIR requires minimal sample preparation, any extraction or melting process should be consistent.
Frequently Asked Questions (FAQs)
Question: What are the main advantages of using ATR-FTIR for trans fatty acid screening?
Answer: ATR-FTIR offers several advantages for rapid screening:
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Speed: Analysis can be completed in a few minutes per sample.
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Minimal Sample Preparation: In many cases, melted fats and oils can be analyzed directly without the need for extraction or derivatization.
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Ease of Use: The instrumentation is relatively simple to operate.
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No Solvents Required: This method avoids the use of hazardous solvents.
Question: When is Gas Chromatography (GC) a more appropriate method?
Answer: GC is the preferred method in the following situations:
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High Sensitivity and Low Detection Limits: GC can accurately quantify very low levels of trans fatty acids, often in the range of 0.01% to 0.05%.
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Detailed Isomer Separation: GC can separate and quantify individual cis and trans fatty acid isomers, which is not possible with ATR-FTIR.
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Regulatory Compliance: Many official methods for food labeling require the use of GC.
Question: What is the importance of sample preparation in GC analysis of trans fatty acids?
Answer: Proper sample preparation is critical for accurate GC analysis. This typically involves:
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Lipid Extraction: Isolating the fat from the food matrix.
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Derivatization to Fatty Acid Methyl Esters (FAMEs): Converting the fatty acids into their more volatile methyl esters for analysis by GC. Incomplete derivatization can lead to inaccurate quantification.
Question: What are the different types of trans fats, and can these methods distinguish between them?
Answer: There are two main types of trans fats:
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Industrially-produced trans fats: Created through the partial hydrogenation of vegetable oils.
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Naturally-occurring trans fats: Found in small amounts in meat and dairy products from ruminant animals.
ATR-FTIR measures the total amount of isolated trans double bonds and does not distinguish between different isomers. GC, with the appropriate column and conditions, can separate and quantify many different trans fatty acid isomers.
Question: What are some key performance differences between GC-FID and ATR-FTIR?
Answer: The following table summarizes the key performance parameters of these two common techniques.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on boiling points and polarity on a capillary column, followed by detection. | Measurement of the absorption of infrared light at a specific wavenumber (around 966 cm⁻¹) corresponding to the C-H out-of-plane bending vibration of isolated trans double bonds. |
| Sample Preparation | Requires lipid extraction and derivatization to FAMEs. | Can be performed directly on melted fat or oil, or on an extracted lipid sample. |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05%. | Around 0.34% with a 9-bounce diamond ATR crystal. |
| Throughput | Lower due to longer analysis time. | High, suitable for rapid screening. |
| Cost | Higher initial instrument cost and ongoing costs for columns and reagents. | Lower initial instrument cost and fewer consumables. |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol for Trans Fatty Acid Analysis
This protocol is based on established official methods and provides a general workflow for the analysis of trans fatty acids.
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Lipid Extraction: a. For solid samples, homogenize the sample. b. Extract the lipids using a suitable solvent system (e.g., Folch method with chloroform/methanol or Soxhlet extraction). c. For liquid oils, this step may be omitted.
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Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Dissolve approximately 100 mg of the extracted fat in 2 mL of toluene in a screw-capped test tube. b. Add 2 mL of 7% BF₃-methanol reagent. c. Cap the tube and heat at 100°C for 45 minutes. d. Cool the tube and add 5 mL of water, 1 mL of hexane, and 1 g of anhydrous sodium sulfate. e. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.
-
GC-FID Analysis: a. Column: Use a highly polar capillary column suitable for FAME separation (e.g., BPX-70). b. Injector and Detector Temperatures: Set the injector and detector temperatures to 260°C and 280°C, respectively. c. Oven Temperature Program: An example program is: initial temperature of 100°C, ramp at 10°C/min to 160°C, then at 3°C/min to 220°C (hold for 5 minutes), then at 10°C/min to 260°C (hold for 5 minutes). d. Carrier Gas: Use helium at a flow rate of 1 mL/min. e. Injection: Inject 1 µL of the FAMEs solution with a split ratio of 30:1.
-
Quantification: a. Identify peaks by comparing retention times with known standards. b. Quantify the amount of each fatty acid by comparing the peak area to that of an internal standard (e.g., heptadecanoic acid).
ATR-FTIR Protocol for Trans Fatty Acid Analysis
This protocol is based on the AOCS Official Method Cd 14d-99 and is suitable for rapid screening.
-
Instrumentation: a. FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or zinc selenide crystal).
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Sample Preparation: a. For liquid oils, use them directly. b. For solid fats, melt them to a clear liquid and maintain the temperature during analysis.
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ATR-FTIR Analysis: a. Background Collection: Collect a background spectrum using the clean, empty ATR crystal. b. Sample Measurement: Apply the melted fat or oil to the ATR crystal, ensuring complete coverage. c. Data Acquisition: Collect the infrared spectrum. The characteristic absorption band for trans fats is around 966 cm⁻¹.
-
Quantification: a. Generate a calibration curve using standards of known trans-fat content (e.g., mixtures of trielaidin and triolein). b. Determine the trans-fat concentration in the unknown sample from this calibration curve.
Visualizations
References
Technical Support Center: Enhancing Detection of Low-Level Trans Fatty Acids
Welcome to the technical support center for the analysis of low-level trans fatty acids (TFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the detection of low-level trans fatty acids.
Issue 1: Poor Peak Shape and Tailing for Fatty Acid Methyl Esters (FAMEs) in Gas Chromatography (GC)
Q: My chromatogram shows significant peak tailing for my FAMEs, making accurate quantification of low-level TFAs difficult. What are the potential causes and solutions?
A: Peak tailing in the GC analysis of FAMEs is a common issue that can compromise sensitivity and resolution. The primary cause is often related to the interaction of polar analytes with active sites in the GC system.
Possible Causes and Solutions:
-
Incomplete Derivatization: Free fatty acids are highly polar and will exhibit significant tailing. Ensure your derivatization reaction to FAMEs goes to completion.
-
Troubleshooting: To determine the optimal derivatization time, analyze aliquots of a representative sample at different reaction times. Plot the peak area against the derivatization time. The minimum effective time is where the peak area no longer increases.
-
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Active Sites in the GC System: Active sites, such as those on the injector liner, column, or detector, can interact with the analytes.
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Column Choice: The choice of GC column is critical for good peak shape.
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Recommendation: Highly polar cyanopropylsilicone stationary phases are recommended for the separation of cis and trans isomers.[3] Using a 100-meter column can significantly improve the separation of these isomers.
-
Logical Troubleshooting Workflow for Peak Tailing:
References
Strategies for reducing matrix effects in the analysis of methyl ricinelaidate
Welcome to the Technical Support Center for the analysis of methyl ricinelaidate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding matrix effects in the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they specifically impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, a hydroxylated fatty acid methyl ester, this can lead to either ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the measurement.[1] Due to its polar hydroxyl group, this compound may co-elute with other polar lipids and endogenous matrix components, making it susceptible to these interferences.
Q2: What are the primary sources of matrix effects when analyzing this compound in biological samples?
A2: The primary sources of matrix effects in biological samples like plasma, serum, or tissue homogenates are phospholipids, salts, and proteins.[2] Phospholipids are particularly problematic as they are abundant in biological membranes and can co-extract with this compound, leading to significant ion suppression in mass spectrometry.
Q3: What is the most effective strategy to counteract matrix effects in this compound analysis?
A3: The most robust strategy is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterium- or carbon-13-labeled this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. When a SIL-IS is not available, matrix-matched calibration or the standard addition method are effective alternatives.
Q4: Can derivatization help in reducing matrix effects for GC-MS analysis of this compound?
A4: Yes, derivatization is crucial for the GC-MS analysis of hydroxylated fatty acids like ricinoleic acid (the precursor to this compound). Derivatizing the hydroxyl group to a less polar moiety, such as a trimethylsilyl (TMS) ether, increases the volatility and improves the chromatographic peak shape. This can help separate the analyte from more polar interfering compounds in the matrix.
Troubleshooting Guide
Issue 1: Poor recovery of this compound during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix due to the polarity of the hydroxyl group.
-
Troubleshooting Steps:
-
Optimize Liquid-Liquid Extraction (LLE): Employ a more polar solvent system. A mixture of methyl-tert-butyl ether (MTBE) and methanol has been shown to be effective for extracting polar lipids.
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Consider Solid-Phase Extraction (SPE): Use a mixed-mode or polar-modified sorbent that can retain hydroxylated fatty acids while allowing less polar interferences to be washed away.
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Evaluate Extraction pH: Adjusting the pH of the aqueous phase during LLE can improve the partitioning of this compound into the organic phase.
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Issue 2: Significant ion suppression observed in LC-MS/MS analysis.
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Possible Cause: Co-elution of phospholipids from the biological matrix.
-
Troubleshooting Steps:
-
Incorporate Phospholipid Removal: Utilize specialized SPE cartridges or plates designed for phospholipid depletion, such as those with zirconia-coated silica.
-
Modify Chromatographic Conditions: Optimize the LC gradient to achieve better separation between this compound and the phospholipid elution zone.
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Sample Dilution: A simple dilution of the final extract can reduce the concentration of interfering phospholipids, though this may impact sensitivity.
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Issue 3: High variability in quantitative results between samples.
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Possible Cause: Inconsistent matrix effects across different sample lots or individuals.
-
Troubleshooting Steps:
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Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.
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Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
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Perform the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample and can correct for matrix effects specific to each sample.
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Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Hydroxylated Fatty Acid Methyl Esters
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Matrix Effect Reduction | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction (LLE) | 60-105% | Moderate | Simple, low cost | Can co-extract significant interferences |
| Solid-Phase Extraction (SPE) | 74-100% | High | High selectivity, cleaner extracts | Can be more expensive and require method development |
| QuEChERS with Lipid Removal | >85% (general lipids) | Very High | High throughput, effective lipid removal | May require optimization for specific analytes |
| Phospholipid Depletion SPE | >90% (for many analytes) | Very High | Specifically targets major source of ion suppression | May not remove other types of interferences |
Recovery rates are general estimates from literature for similar analytes and may vary for this compound depending on the specific matrix and protocol.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
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To 100 µL of plasma, add 1.4 mL of a cold 1:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
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Vortex the mixture for 1 minute to precipitate proteins and extract lipids.
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Add 0.4 mL of water, vortex for 30 seconds, and centrifuge at 2,000 x g for 5 minutes to induce phase separation.
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Carefully transfer the upper organic layer containing the lipids to a new tube.
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Evaporate the solvent under a gentle stream of nitrogen.
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Reconstitute the dried extract in the mobile phase for LC-MS analysis or a suitable solvent for derivatization and GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol assumes a generic reversed-phase SPE cartridge and may need optimization for specific sorbents.
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Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Loading: Load the reconstituted extract from the LLE step (dissolved in an appropriate solvent, e.g., 5% methanol in water).
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Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
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Elution: Elute the this compound with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
Caption: Mechanism of ion suppression in the mass spectrometer source.
References
Technical Support Center: Optimization of Temperature Programming in GC for FAME Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) methods for the separation of Fatty Acid Methyl Ester (FAME) isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful FAME isomer separation in GC?
A: The selection of the appropriate GC column, specifically the stationary phase, is the most critical factor. For detailed separation of cis and trans isomers, highly polar cyanopropyl silicone columns (e.g., SP-2560, HP-88, CP-Sil 88) are preferred.[1][2][3] Polyethylene glycol (PEG) columns, while suitable for general FAME analysis based on carbon number and degree of unsaturation, do not typically separate cis and trans isomers.[1]
Q2: When should I use an isothermal versus a temperature-programmed oven method?
A: The choice depends on the complexity of your sample.
-
Isothermal analysis can be very effective for separating a limited number of specific isomers, particularly when optimizing the separation of a critical pair. Lower isothermal temperatures (e.g., 145-175°C) can enhance the resolution of certain FAME isomers.
-
Temperature programming is recommended for complex samples containing a wide range of FAMEs with different chain lengths and degrees of unsaturation. It allows for the elution of both volatile and less volatile components in a single run with good peak shape.
Q3: How do I select the initial oven temperature and hold time?
A: The initial temperature and hold time primarily affect the resolution of early-eluting (more volatile) FAMEs.
-
Initial Temperature: A lower initial temperature generally improves the resolution of early peaks. For splitless injections, the initial temperature should be low enough to allow for solvent focusing.
-
Initial Hold Time: An initial hold is often necessary for splitless injections to ensure the complete transfer of the sample to the column. For split injections, a hold time may not be necessary unless very volatile analytes are of interest.
Q4: What is the effect of the temperature ramp rate on separation?
A: The ramp rate significantly impacts the resolution of peaks eluting in the middle of the chromatogram.
-
A slower ramp rate increases the time analytes spend interacting with the stationary phase, which generally improves resolution but also increases the total analysis time.
-
A faster ramp rate decreases analysis time but may reduce resolution. An optimal ramp rate is often around 10°C per column void time.
Q5: How do I determine the final oven temperature and hold time?
A: The final temperature and hold time are set to ensure that all, even the least volatile, components of the sample are eluted from the column. The final temperature should typically be held for a few minutes to ensure the elution of all analytes and to clean the column for the next injection.
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of critical FAME isomers (e.g., C18:1 cis/trans isomers).
| Potential Cause | Suggested Solution |
| Inappropriate Stationary Phase | For cis/trans isomer separation, a highly polar cyanopropyl column is essential. If you are using a PEG or other less polar column, switch to a recommended column type. |
| Suboptimal Oven Temperature | The elution temperature significantly affects the selectivity of highly polar columns. If using an isothermal method, try adjusting the temperature in small increments (e.g., 2-5°C). For a temperature program, decrease the ramp rate to improve separation. |
| Carrier Gas Flow Rate Too High | An excessively high flow rate reduces column efficiency. Optimize the carrier gas flow rate (or linear velocity) for your column dimensions to achieve the best resolution. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks and poor resolution. Try diluting your sample or increasing the split ratio. |
Problem 2: Broad or tailing peaks for some or all FAMEs.
| Potential Cause | Suggested Solution |
| Active Sites in the GC System | FAMEs can interact with active sites in the injector liner or at the head of the column. Use a deactivated inlet liner and ensure it is clean. If the problem persists, the column may be contaminated or degraded and require trimming or replacement. |
| Slow Injection Speed | A slow injection can cause band broadening. Ensure a fast, smooth injection to introduce the sample as a narrow band. |
| Sample Preparation Issues | Incomplete derivatization can leave free fatty acids, which are more polar and prone to tailing. Review and optimize your derivatization protocol. |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate at the head of the column. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column. |
Problem 3: Inconsistent retention times.
| Potential Cause | Suggested Solution |
| Leaks in the GC System | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. A leak can cause fluctuations in pressure and flow, leading to shifting retention times. |
| Inconsistent Oven Temperature Control | Ensure the GC oven is properly calibrated and maintaining a stable temperature. Significant fluctuations in oven temperature will affect retention times. |
| Carrier Gas Flow Fluctuation | Verify that the gas supply pressure is stable and that the electronic pressure control (EPC) is functioning correctly. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been used extensively, it may need to be replaced. |
Experimental Protocols
Protocol 1: Systematic Optimization of a GC Temperature Program for FAME Isomer Separation
-
Initial Method Setup:
-
Column: Install a highly polar cyanopropyl capillary column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness).
-
Carrier Gas: Use hydrogen or helium at an optimized linear velocity for the column dimensions.
-
Injector: Set the injector temperature to 250°C with an appropriate split ratio (e.g., 100:1) to avoid column overload.
-
Detector: Set the Flame Ionization Detector (FID) temperature to 250-300°C.
-
-
Scouting Gradient:
-
Perform an initial run with a broad temperature program to determine the elution range of your FAMEs. A good starting point is:
-
Initial Temperature: 100°C
-
Ramp: 10°C/min to 240°C
-
Final Hold: 10 min
-
-
This will provide a general overview of the chromatogram and the approximate elution temperatures of your analytes.
-
-
Optimization of the Initial Temperature:
-
Based on the scouting run, adjust the initial temperature to improve the resolution of the earliest eluting peaks. Lower the initial temperature in 10-20°C increments if early peaks are co-eluting.
-
-
Optimization of the Ramp Rate:
-
Focus on the region of the chromatogram where critical isomer pairs elute.
-
To improve resolution, decrease the ramp rate in this region. You can use a multi-ramp program. For example, a slower ramp (e.g., 1-2°C/min) through the elution window of C18 isomers, followed by a faster ramp to elute the heavier FAMEs.
-
Conversely, if resolution is excessive and analysis time is a concern, the ramp rate can be increased.
-
-
Fine-Tuning with Isothermal Segments:
-
If a specific pair of isomers is particularly difficult to separate, an isothermal hold at their approximate elution temperature can be introduced into the temperature program. The optimal temperature for this hold can be determined experimentally by running several isothermal analyses at different temperatures around the elution temperature observed in the scouting run.
-
-
Final Temperature and Hold:
-
Set the final temperature approximately 20°C above the elution temperature of the last peak of interest and hold for 3-5 minutes to ensure the column is clean for the next analysis.
-
Data Presentation: Key Parameter Summary
Table 1: Recommended GC Columns for FAME Isomer Analysis
| Stationary Phase Type | Polarity | Primary Application | Example Columns |
| Cyanopropyl Silicone | Highly Polar | Separation of cis/trans and positional FAME isomers. | SP-2560, HP-88, CP-Sil 88, Rt-2560 |
| Polyethylene Glycol (PEG) | Polar | General FAME analysis, separation by carbon number and degree of unsaturation. | DB-Wax, SUPELCOWAX 10, FAMEWAX |
| Phenyl Methylpolysiloxane | Non-Polar | Separation primarily by boiling point; not suitable for isomer separation. | Equity-1, DB-5ms |
Table 2: Example GC Temperature Programs for FAME Isomer Separation
| Application | Column | Initial Temp (°C) & Hold (min) | Ramp Rate (°C/min) | Final Temp (°C) & Hold (min) | Reference |
| General FAMEs (Olive Oil) | CarboWax (5m x 0.1mm) | 150 (0.17 min) | 1.7 °C/sec (102 °C/min) | 250 (0.33 min) | |
| cis/trans Isomers | SP-2560 (75m) | Isothermal | 175-180°C | - | |
| Complex FAME Mix (37 components) | CP-Sil 88 (100m) | 40 (2 min) | 55 to 171 (25 min), then 10 to 215 (25 min) | 215 (25 min) | |
| Official Method (AOCS Ce 1j-07) | - | 180 (32 min) | 20 | 215 (31.25 min) |
Visualizations
Workflow for Optimizing GC Temperature Programming
Caption: A stepwise workflow for the systematic optimization of a GC temperature program for FAME isomer analysis.
Logical Relationships of GC Parameters in FAME Separation
Caption: Logical diagram illustrating the influence of key GC parameters on FAME isomer separation and resolution.
References
Validation & Comparative
A Comparative Spectroscopic Analysis of Methyl Ricinelaidate and Methyl Ricinoleate by FTIR
An objective guide for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FTIR) spectroscopic differences between the cis and trans isomers of methyl ricinoleate.
This guide provides a comparative analysis of methyl ricinelaidate (the trans isomer) and methyl ricinoleate (the cis isomer) using Fourier-Transform Infrared (FTIR) spectroscopy. Understanding the distinct spectral features of these isomers is crucial for characterization, quality control, and various research and development applications in the pharmaceutical and chemical industries. This document outlines the key spectral differences, presents the data in a clear tabular format, details the experimental protocol for analysis, and provides a visual workflow of the analytical process.
Introduction to Methyl Ricinoleate and its Isomer
Methyl ricinoleate is the methyl ester of ricinoleic acid, a major component of castor oil. It is a chiral molecule distinguished by a hydroxyl group on the 12th carbon and a double bond between the 9th and 10th carbons. The naturally occurring form is the cis isomer (Z configuration), known as methyl ricinoleate. Its trans isomer (E configuration) is called this compound. While sharing the same chemical formula, the spatial arrangement of atoms around the double bond in these isomers leads to distinct physical and chemical properties, which can be effectively differentiated by FTIR spectroscopy.
Comparative FTIR Spectral Data
The primary differences in the FTIR spectra of this compound and methyl ricinoleate arise from the geometry of the C=C double bond. The following table summarizes the key vibrational modes and their expected peak positions.
| Functional Group | Vibrational Mode | Methyl Ricinoleate (cis) Wavenumber (cm⁻¹) | This compound (trans) Wavenumber (cm⁻¹) | Notes |
| O-H | Stretching | ~3650 - 3100 (broad)[1][2] | ~3650 - 3100 (broad) | The broadness is due to hydrogen bonding of the hydroxyl group. |
| C-H (alkane) | Asymmetric & Symmetric Stretching | ~2928 and 2855[3] | ~2928 and 2855 | Characteristic of the long hydrocarbon chain. |
| C=O (ester) | Stretching | ~1742[3][4] | ~1742 | Indicates the presence of the methyl ester group. |
| C=C | Stretching | ~1655 (weak) | ~1670 (weak) | The C=C stretching in the trans isomer is expected to be at a slightly higher wavenumber and may have a different intensity compared to the cis isomer. |
| =C-H | Bending (Out-of-plane) | ~720 (cis) | ~965 (trans) | This is the most significant distinguishing feature. The out-of-plane C-H bending vibration for a trans double bond is characteristically found around 965 cm⁻¹, while the corresponding vibration for a cis double bond is found around 720 cm⁻¹. |
| C-O | Stretching | ~1171 | ~1171 | Associated with the ester and hydroxyl groups. |
Experimental Protocol for FTIR Analysis
The following is a detailed methodology for the comparative FTIR analysis of this compound and methyl ricinoleate.
1. Materials and Equipment:
-
Methyl ricinoleate standard
-
This compound standard
-
FTIR spectrometer (e.g., PerkinElmer System-2000 or equivalent) with a deuterated triglycine sulfate (DTGS) detector.
-
Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.
-
Sample vials
-
Pipettes
-
Solvent for cleaning (e.g., hexane or isopropanol)
2. Sample Preparation:
-
Ensure both methyl ricinoleate and this compound samples are in a liquid state. If they are viscous, gentle warming may be applied.
-
No further preparation is typically needed for analysis by ATR-FTIR.
3. Instrument Setup and Data Acquisition:
-
Turn on the FTIR spectrometer and allow it to stabilize for at least 30 minutes.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Set the following data acquisition parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Attenuated Total Reflectance (ATR)
-
-
Record a background spectrum of the clean, empty ATR crystal.
4. Sample Analysis:
-
Place a small drop of the methyl ricinoleate sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Record the FTIR spectrum of the sample.
-
Clean the ATR crystal thoroughly with the appropriate solvent (e.g., hexane) and a soft, lint-free tissue. Ensure all residue from the previous sample is removed.
-
Record a new background spectrum to ensure the crystal is clean.
-
Repeat the process for the this compound sample.
5. Data Analysis:
-
Process the obtained spectra using the spectrometer's software (e.g., baseline correction, normalization).
-
Identify and label the characteristic peaks for each isomer, paying close attention to the out-of-plane =C-H bending region to distinguish between the cis and trans configurations.
-
Overlay the spectra of the two isomers for a direct visual comparison.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative FTIR analysis.
References
A Comparative Guide to Quantitative Methods for Methyl Ricinelaidate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of methyl ricinelaidate is crucial for product development, quality control, and research applications. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The performance of these methods is evaluated based on experimental data for similar fatty acid methyl esters (FAMEs), providing a framework for selecting the most suitable method for your specific needs.
Overview of Analytical Techniques
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For FAMEs like this compound, GC provides excellent separation, while MS offers high sensitivity and structural information for confident identification.[1][2] Derivatization of the parent fatty acid to its methyl ester is typically required to increase volatility.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes. For FAMEs that lack a strong UV chromophore, derivatization may be necessary to enable UV detection.[1] HPLC can be particularly advantageous for separating isomers and analyzing less volatile compounds without the need for high temperatures.[3]
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is a robust quantitative method that relies on the direct relationship between the signal integral and the number of protons contributing to that signal. It is a non-destructive technique and can provide a wealth of structural information, often with minimal sample preparation.
Quantitative Performance Comparison
The following table summarizes key validation parameters for the quantitative analysis of FAMEs using GC, HPLC, and ¹H-NMR, as reported in various studies. These parameters are essential for assessing the reliability and performance of each method.
| Parameter | GC-MS / GC-FID | HPLC-UV | ¹H-NMR |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | > 84.8% | 81.7% - 110.9% | Not explicitly reported, but results show excellent agreement with theoretical values |
| Precision (% RSD) | < 6.2% | < 3% | Not explicitly reported, but high correlation suggests good precision |
| Limit of Detection (LOD) | Method dependent, but generally high sensitivity | 0.0001% - 0.0018% by mass | Generally less sensitive than chromatographic methods |
| Limit of Quantification (LOQ) | Method dependent, but generally high sensitivity | 0.0004% - 0.0054% by mass | Generally less sensitive than chromatographic methods |
Experimental Protocols
Detailed methodologies are provided below for sample preparation (derivatization) and analysis using each technique. An analytical standard of this compound is required for calibration and method validation.
Derivatization of Ricinelaidic Acid to this compound
This procedure converts the fatty acid into its more volatile methyl ester, which is suitable for GC analysis.
Objective: To convert ricinelaidic acid into its corresponding methyl ester (FAME).
Procedure:
-
To a sample containing ricinelaidic acid, add a solution of methanolic NaOH (0.5 N).
-
Fill the reaction tube with nitrogen gas, cap it, and heat at 100°C for 5 minutes to facilitate saponification.
-
Cool the sample and add boron trifluoride (BF₃) in methanol (14%) and isooctane.
-
Fill the tube with nitrogen gas again, cap, and shake vigorously for 30 seconds for esterification.
-
Add a saturated saline solution, shake, and allow the layers to separate.
-
Collect the upper organic layer (isooctane) containing the this compound.
-
The extract can then be concentrated and redissolved in a suitable solvent (e.g., dichloromethane) for analysis.
GC-MS Analysis Protocol
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 100°C (hold for 3 min), then ramp up to 240°C at a rate of 20°C/min.
-
MS Detector: Electron Impact (EI) ionization at 70 eV. Mass spectra can be recorded in the range of m/z 50–500.
-
Quantification: Based on the peak area of a characteristic ion of methyl ricinoleate, using a calibration curve prepared from analytical standards.
HPLC-UV Analysis Protocol
Instrumentation: A high-performance liquid chromatograph with a UV detector.
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile is often effective for FAMEs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector set at 205 nm.
-
Quantification: Based on the peak area from the UV chromatogram, using a calibration curve prepared from analytical standards.
¹H-NMR Analysis Protocol
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
Typical Conditions:
-
Sample Preparation: Dissolve a precisely weighed amount of the sample and an internal standard (e.g., Tetramethylsilane - TMS) in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient relaxation delay (e.g., 8-10 seconds) is crucial for accurate quantification.
-
Quantification: The concentration of this compound is determined by comparing the integral of its characteristic signals (e.g., the methoxy protons of the ester group around 3.67 ppm) with the integral of the known amount of the internal standard.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for validating a quantitative method for this compound analysis, in accordance with ICH guidelines.
Caption: Workflow for the validation of a quantitative analytical method.
References
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Trans Fatty Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of trans fatty acids (TFAs) is critical for food labeling, nutritional studies, and ensuring product quality and safety. The two primary analytical techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While both are powerful, they operate on different principles and offer distinct advantages and disadvantages. This guide provides an objective comparison of GC and HPLC methods, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your analytical needs.
Gas chromatography, most commonly with a flame ionization detector (GC-FID), is the traditional and most widely adopted method for TFA analysis, forming the basis of many official methods, such as AOAC 996.06.[1][2] This technique offers high resolution and sensitivity for a broad range of fatty acids.[3] Conversely, HPLC provides unique advantages, particularly in the separation of geometric and positional isomers at ambient temperatures, which is crucial when dealing with heat-sensitive compounds.[4][5]
Experimental Protocols and Methodologies
The choice between GC and HPLC is dictated by the specific analytical goal, such as routine total TFA quantification or detailed isomer profiling. The procedural workflows for each technique differ significantly, primarily in sample preparation and the mechanism of separation.
Gas Chromatography (GC) Protocol (Based on AOAC 996.06)
Gas chromatography is the most common technique for fatty acid analysis and is the basis for several official methods. The protocol requires the conversion of non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) before analysis.
1. Lipid Extraction and Saponification:
-
The fat is extracted from the food matrix using a hydrolytic method.
-
An internal standard, such as triheneicosanoin (21:0 TAG), is added to the sample.
-
The sample undergoes saponification (e.g., with methanolic NaOH) to release free fatty acids from the glycerol backbone.
2. Derivatization to FAMEs:
-
The released fatty acids are esterified to form FAMEs. A common and effective reagent for this is boron trifluoride in methanol (BF3-methanol).
-
The reaction involves heating the sample with the BF3-methanol reagent (e.g., at 100°C for 45 minutes).
-
After cooling, hexane is added to extract the FAMEs.
3. GC-FID Analysis:
-
The extracted FAMEs are injected into the gas chromatograph.
-
Instrumentation: A GC system equipped with a highly polar capillary column (e.g., 100 m SP-2560 or CP-Sil 88) and a Flame Ionization Detector (FID) is used.
-
Separation: The FAMEs are separated based on their chain length, degree of unsaturation, and the geometry and position of double bonds.
-
Quantification: Peaks are identified by comparing their retention times to known standards. Quantification is performed by relating the peak area of each TFA to the peak area of the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC can be particularly advantageous for separating cis and trans isomers and can sometimes analyze free fatty acids directly, avoiding derivatization. Silver-ion HPLC (Ag+-HPLC) is a powerful variant for isomer separation.
1. Sample Preparation:
-
For free fatty acid analysis, the lipid portion is extracted and dissolved in an appropriate solvent.
-
For enhanced detection, especially with UV detectors, fatty acids can be derivatized to form UV-absorbing esters, such as p-bromophenacyl esters.
-
For Ag+-HPLC, FAMEs are typically prepared as in the GC protocol to allow for fractionation.
2. HPLC Analysis:
-
The prepared sample is injected into the HPLC system.
-
Instrumentation: An HPLC system with a suitable column and detector is used.
-
Reversed-Phase HPLC: A C18 column is often used to separate fatty acids based on hydrophobicity.
-
Silver-Ion HPLC: A column containing a stationary phase impregnated with silver ions is used. Separation is based on the interaction between the silver ions and the π-electrons of the double bonds in the fatty acids. This is highly effective for cis/trans isomer separation.
-
Detection: UV-Vis or fluorescence detectors (if derivatized) are common.
-
-
Quantification: A calibration curve is generated using standards of known TFA concentrations to quantify the amount in the sample.
Data Presentation: Performance Comparison
The validation of an analytical method is crucial to ensure it is fit for its intended purpose. Key performance characteristics include accuracy, precision, specificity, linearity, and the limits of detection and quantification.
Table 1: Summary of Methodological Differences between GC and HPLC
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile FAMEs based on boiling point and polarity on a long capillary column. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., based on polarity or affinity). |
| Sample Preparation | Mandatory Derivatization: Lipids are extracted and converted to FAMEs. | Derivatization Optional: Can analyze free fatty acids, but derivatization may be used to enhance detection. |
| Instrumentation | GC with a highly polar capillary column (e.g., SP-2560) and Flame Ionization Detector (FID). | HPLC with a reversed-phase (e.g., C18) or silver-ion column and UV, ELSD, or Fluorescence detector. |
| Temperature | High temperature operation (oven up to 250°C) is required to volatilize the FAMEs. | Operates at or near ambient temperature, protecting heat-sensitive compounds. |
| Typical Analytes | Broad profile of all fatty acids (saturated, monounsaturated, polyunsaturated, cis/trans). | Targeted analysis of specific isomers (cis/trans, positional) or non-volatile lipid species. |
Table 2: Comparison of Quantitative Performance Characteristics
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (Recovery) | High; typically >95% with proper internal standards. | Varies with analyte and derivatization; generally good but can be matrix-dependent. |
| Precision (Repeatability RSD%) | Excellent; typically < 2.5%. | Good; dependent on derivatization efficiency and detector stability. |
| Specificity / Isomer Resolution | Good with long, highly polar columns (100m) but can have cis/trans co-elution. | Superior , especially with Silver-Ion HPLC, for resolving geometric (cis/trans) and positional isomers. |
| Limit of Detection (LOD) | Low; typically in the range of 0.01% to 0.05%. | Generally higher than GC-FID unless fluorescent derivatization is used. |
| Limit of Quantification (LOQ) | Low; allows for accurate measurement at low concentrations. | Quantitation limit for elaidic acid reported at 0.03 mg/g using fluorescent derivatization. |
| Linearity (r²) | Excellent; wide linear range with FID detector. | Good; dependent on the detector used. |
| Throughput | Lower; run times can be long to achieve adequate separation. | Potentially higher for screening, but isomer-specific methods can be time-consuming. |
Visualization of Analytical Workflows
The following diagrams illustrate the distinct workflows for TFA quantification using GC and HPLC.
Caption: Experimental workflow for trans fatty acid analysis by GC-FID.
Caption: Experimental workflow for trans fatty acid analysis by HPLC.
Caption: Logical comparison of GC and HPLC for TFA analysis.
Conclusion
The cross-validation of GC and HPLC methods reveals that both techniques are valuable for the quantification of trans fatty acids, each with a distinct set of strengths.
Gas Chromatography (GC-FID) remains the gold standard and the preferred method for routine, comprehensive quantification of total fatty acid profiles, including total trans fats, as specified in many official regulatory methods. Its high sensitivity, robustness, and extensive validation make it a reliable choice for food labeling and general analysis.
High-Performance Liquid Chromatography (HPLC) excels in applications where the primary goal is the high-resolution separation of specific geometric or positional isomers, which can be challenging for standard GC methods. Its operation at ambient temperature is also a significant advantage for analyzing thermally labile compounds.
Ultimately, the choice between GC and HPLC depends on the specific analytical objective. For regulatory compliance and broad fatty acid profiling, GC is the established and more cost-effective tool. For research-focused applications requiring precise isomer separation or the analysis of heat-sensitive molecules, HPLC offers capabilities that GC cannot easily match. In many advanced laboratories, the two techniques are considered complementary, providing a more complete picture of the fatty acid composition of a sample.
References
Distinguishing Fragmentation Patterns of Methyl Ricinelaidate and Ricinoleate in Mass Spectrometry
A Comparative Guide for Researchers
Methyl ricinoleate and methyl ricinelaidate are geometric isomers that present a significant analytical challenge. Methyl ricinoleate is the methyl ester of ricinoleic acid, a cis-unsaturated omega-9 fatty acid. In contrast, this compound is its trans-isomer. Their structural similarity often results in nearly identical behavior in standard analytical systems. However, for applications in drug development and scientific research, precise identification is critical. This guide provides a comparative analysis of their fragmentation patterns in mass spectrometry (MS), supported by experimental protocols, to aid in their differentiation.
Executive Summary
Under conventional Electron Ionization (EI) Mass Spectrometry, both methyl ricinoleate (cis isomer) and this compound (trans isomer) exhibit qualitatively identical fragmentation patterns due to their isomeric nature. The high energy of EI often masks the subtle differences arising from the double bond geometry. Consequently, their differentiation relies on two key aspects:
-
Gas Chromatography (GC) Separation: The most reliable method for distinguishing these isomers is their chromatographic retention time. The more linear trans isomer (this compound) typically elutes slightly earlier than the kinked cis isomer (methyl ricinoleate) on polar capillary columns.[1][2]
-
Subtle Differences in Ion Abundance: While the fragment ions (m/z values) are the same, minor but potentially significant differences in the relative abundance of certain ions may be observed. The greater thermodynamic stability of the trans double bond can sometimes lead to a more abundant molecular ion peak for this compound compared to methyl ricinoleate.
Experimental Protocols
Precise and reproducible data acquisition is fundamental to distinguishing these isomers. Below is a standard protocol for the preparation and analysis of fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Transesterification of Ricinoleic/Ricinelaidic Acid
This protocol describes the conversion of the fatty acids into their more volatile methyl esters, suitable for GC-MS analysis.
-
Saponification:
-
Dissolve approximately 20 mg of the fatty acid oil sample in 1 mL of isooctane in a glass tube.
-
Add 200 µL of 2 M methanolic sodium hydroxide.
-
Cap the tube, vortex vigorously for 30 seconds, and heat at 50°C for 10 minutes to saponify the acid into its sodium salt.
-
-
Esterification:
-
Cool the sample to room temperature.
-
Add 250 µL of 14% boron trifluoride (BF3) in methanol.
-
Cap the tube tightly and heat at 100°C for 5 minutes. This step converts the sodium salt to the methyl ester.[3]
-
Cool the tube in an ice bath to room temperature.
-
Add 1 mL of saturated saline solution and 1 mL of hexane.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.[1]
-
2. GC-MS Analysis
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Column: A polar capillary column, such as a BPX-70 or CP-Sil 88 (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of cis/trans isomers.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Comparison of Fragmentation Patterns
Both methyl ricinoleate and this compound have a molecular weight of 312.5 g/mol , resulting in a molecular ion peak ([M]+•) at m/z 312 . The key fragmentation pathways are driven by the functional groups: the methyl ester, the hydroxyl group, and the C=C double bond. As geometric isomers, the resulting fragment masses are identical.
Table 1: Key Mass Fragments for Methyl Ricinoleate and this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 312 | [C19H36O3]+• | Molecular Ion ([M]+•) |
| 294 | [C19H34O2]+• | Loss of water ([M - H2O]+•) from the hydroxyl group. |
| 281 | [C18H33O2]+ | Loss of a methoxy radical ([M - •OCH3]+) from the ester. |
| 229 | [C13H25O2]+ | Cleavage of the C11-C12 bond (alpha-cleavage to the hydroxyl group). |
| 185 | [C12H25O]+ | Cleavage of the C8-C9 bond, adjacent to the double bond. |
| 129 | [C8H17O]+ | Fragment containing the hydroxyl group and terminal methyl group. |
| 87 | [C4H7O2]+ | Common fragment for fatty acid methyl esters. |
| 74 | [C3H6O2]+• | McLafferty rearrangement , characteristic of methyl esters. |
| 55 | [C4H7]+ | Common hydrocarbon fragment. |
Note: The relative intensities of these ions may show slight variations between the cis and trans isomers, but this is often within the margin of instrumental variability. Definitive identification typically requires chromatographic separation.
Visualization of Key Fragmentation Pathways
The diagram below illustrates the primary fragmentation routes originating from the molecular ion of methyl ricinoleate/ricinelaidate.
Caption: Primary EI fragmentation pathways for m/z 312.
Advanced Methods for Distinction
When standard EI-MS is insufficient, more advanced techniques can be employed:
-
Chemical Ionization (CI): Softer ionization techniques like CI can sometimes preserve the molecular ion and produce adducts, where differences in stability between cis and trans isomers may become more apparent in tandem MS (MS/MS) experiments.
-
Derivatization: Converting the double bond into a derivative (e.g., dimethyloxazoline, DMOX) fixes its position and can lead to more distinct fragmentation patterns upon which the original geometry can sometimes be inferred.
Conclusion
Distinguishing between this compound and methyl ricinoleate using mass spectrometry alone is a non-trivial task. The electron ionization mass spectra of these geometric isomers are, for most practical purposes, identical in terms of the fragment ions produced. The most effective and standard method for their differentiation is high-resolution gas chromatography, where their distinct stereochemistry leads to separable retention times. While subtle differences in the relative abundances of fragment ions may exist, these are often not robust enough for unambiguous identification without chromatographic data. Therefore, a combined GC-MS approach is essential for any rigorous analysis of these compounds.
References
A Comparative Guide to the Biological Effects of Cis and Trans Monounsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of cis and trans monounsaturated fatty acids, focusing on their differential impacts on cellular and physiological processes. The information presented is supported by experimental data to aid in research and development.
Structural and Physical Properties
Monounsaturated fatty acids are characterized by the presence of a single carbon-carbon double bond in their hydrocarbon chain. The geometric configuration of this double bond, either cis or trans, results in distinct molecular shapes and, consequently, different biological functions.
-
Cis Monounsaturated Fatty Acids: In the cis configuration, the hydrogen atoms attached to the carbon atoms of the double bond are on the same side. This creates a pronounced "kink" or bend in the fatty acid chain. A common example is oleic acid, which is abundant in olive oil. This bent structure prevents the fatty acid molecules from packing closely together, which is why oils rich in cis-fats are typically liquid at room temperature.[1][2]
-
Trans Monounsaturated Fatty Acids: In the trans configuration, the hydrogen atoms are on opposite sides of the double bond. This results in a more linear structure, similar to that of saturated fatty acids.[1][2] Elaidic acid is the trans isomer of oleic acid. This linear shape allows the molecules to pack more tightly, leading to a higher melting point; thus, fats containing a high proportion of trans fatty acids are often solid at room temperature.[3] Most trans fats in the diet are a result of industrial processing (partial hydrogenation of vegetable oils), although small amounts do occur naturally in ruminant products.
Impact on Lipid Profiles
The geometric isomerism of monounsaturated fatty acids significantly influences their effects on plasma lipid profiles, a key determinant of cardiovascular disease risk.
Trans monounsaturated fatty acids have been shown to adversely affect the lipoprotein profile. They tend to raise low-density lipoprotein (LDL) cholesterol, often referred to as "bad" cholesterol, and lower high-density lipoprotein (HDL) cholesterol, or "good" cholesterol. In contrast, cis-monounsaturated fatty acids, like oleic acid, are generally considered to have a more favorable effect on lipid profiles, including an increase in HDL cholesterol.
| Parameter | Effect of Cis-Monounsaturated Fatty Acids (Oleic Acid) | Effect of Trans-Monounsaturated Fatty Acids (Elaidic Acid) | Reference |
| LDL Cholesterol | No significant effect or slight reduction | Increases | |
| HDL Cholesterol | Increases | Decreases | |
| Total Cholesterol | No significant effect or slight reduction | Increases | |
| Triglycerides | May decrease | May increase | |
| Lipoprotein(a) | No significant effect | Increases |
Inflammatory Responses
Chronic inflammation is a critical factor in the pathogenesis of many diseases, including atherosclerosis. Cis and trans monounsaturated fatty acids exhibit opposing effects on inflammatory processes.
Studies have shown that trans fatty acids can induce vascular inflammation. For instance, elaidic acid has been demonstrated to increase the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and C-reactive protein (CRP). Conversely, oleic acid has been shown to have anti-inflammatory properties, with some studies indicating a reduction in CRP levels.
| Inflammatory Marker | Effect of Cis-Monounsaturated Fatty Acids (Oleic Acid) | Effect of Trans-Monounsaturated Fatty Acids (Elaidic Acid) | Cell/System Studied | Reference |
| TNF-α Expression | No significant increase | Increased | C2C12 myotubes | |
| IL-6 Expression | Increased | No significant increase | C2C12 myotubes | |
| IL-15 mRNA Levels | No significant effect | Reduced | C2C12 myotubes | |
| Adiponectin Gene Expression | Increased | No significant effect | 3T3-L1 adipocytes | |
| Resistin Gene Expression | Reduced | No significant effect | 3T3-L1 adipocytes | |
| C-Reactive Protein (CRP) | Reduced | Increased | Human plasma | |
| Interleukin-1β (IL-1β) | - | Increased | Mouse serum |
Insulin Sensitivity and Glucose Metabolism
Insulin resistance is a hallmark of type 2 diabetes and metabolic syndrome. The type of monounsaturated fatty acid in the diet can influence insulin sensitivity.
Cis-monounsaturated fatty acids, such as oleic acid, have been shown to have beneficial effects on insulin signaling and glucose uptake. In contrast, a high intake of trans fatty acids is associated with an increased risk of developing insulin resistance.
| Biological Process | Effect of Cis-Monounsaturated Fatty Acids (Oleic Acid) | Effect of Trans-Monounsaturated Fatty Acids (Elaidic Acid) | Cell Model | Reference | |---|---|---|---| | Insulin-Stimulated Glucose Uptake | Increased | No effect | C2C12 myotubes | | | Insulin Secretion | Dose-dependent increase | Higher maximal insulin output than oleic acid | Isolated mouse islets | | | Glucose Oxidation | Significantly inhibited | Less inhibition than oleic acid | Isolated mouse islets | |
Cellular Signaling Pathways
The differential biological effects of cis and trans monounsaturated fatty acids can be attributed to their distinct impacts on intracellular signaling pathways.
Pro-inflammatory Signaling (Elaidic Acid)
Elaidic acid has been shown to activate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic and alpha-linolenic acids differently modify the effects of elaidic acid on polyunsaturated fatty acid metabolism and some immune indices in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for Trans Fatty Acid Determination in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the principal analytical methodologies for the determination of trans fatty acids (TFAs) in diverse food matrices. Key performance indicators are supported by experimental data to assist researchers in selecting the most appropriate method for their specific applications. Detailed experimental protocols for the most widely recognized official methods are also presented.
Introduction to Trans Fatty Acid Analysis
Trans fatty acids are unsaturated fatty acids containing at least one non-conjugated carbon-carbon double bond in the trans configuration. The primary source of TFAs in the human diet is industrially produced partially hydrogenated oils, although they also occur naturally in smaller amounts in dairy and meat products from ruminant animals. Growing evidence of the adverse health effects of industrially produced TFAs, particularly an increased risk of cardiovascular disease, has led to stringent regulatory limits on their content in food products worldwide. Accurate and reliable analytical methods are therefore crucial for regulatory compliance, quality control, and research into the health effects of TFAs.
The two most prevalent techniques for TFA analysis are Gas Chromatography with Flame Ionization Detection (GC-FID) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.
Performance Comparison of Analytical Methods
The selection of an analytical method for TFA quantification is contingent upon several factors, including the required sensitivity, specificity, sample throughput, and the nature of the food matrix. The following table summarizes the key performance characteristics of GC-FID and ATR-FTIR, based on data from various validation studies.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) |
| Principle | Separation of fatty acid methyl esters (FAMEs) based on their chain length, degree of unsaturation, and geometry of double bonds on a highly polar capillary column, followed by detection. | Measurement of the absorption of infrared radiation at approximately 966 cm⁻¹, which corresponds to the C-H out-of-plane deformation of the trans double bond.[1] |
| Specificity | High; capable of separating and quantifying individual TFA isomers. | Measures total isolated trans content; does not differentiate between various TFA isomers. |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL for individual FAMEs[2] | Can be as low as 1% of total fat in neat oils.[3] |
| Limit of Quantification (LOQ) | 0.64 to 1.63 µg/mL for individual FAMEs[2] | Approximately 0.34% of total fat with specialized ATR crystals.[4] For food matrices, can be around 0.3% w/w. |
| Accuracy (Recovery) | Good to Excellent (typically 90-106%). | Good agreement with GC-FID methods (R² > 0.99). |
| Precision (RSD) | Repeatability RSD: 0.89% - 2.34%; Reproducibility RSD: 1.46% - 3.72%. | Good repeatability, even for samples with less than 1% TFA. |
| Linearity (R²) | > 0.999 for individual FAMEs. | > 0.999. |
| Analysis Time per Sample | Longer; includes sample preparation (extraction and derivatization) and a lengthy chromatographic run (can be over 60 minutes). | Rapid; typically 2-5 minutes per sample for direct analysis of fats and oils. |
| Sample Preparation | Requires fat extraction from the food matrix and subsequent derivatization to fatty acid methyl esters (FAMEs). | Can be performed directly on melted fats and oils or on extracted lipids. For complex matrices, fat extraction is necessary. |
| Throughput | Lower, due to extensive sample preparation and long analysis times. | High, making it suitable for rapid screening purposes. |
| Cost | Higher initial instrument cost and ongoing expenses for columns, carrier gases, and reagents. | Lower initial instrument cost and fewer consumables. |
| Official Methods | AOAC 996.06, AOCS Ce 1h-05, ISO 16958. | AOCS Cd 14d-99, AOAC 2000.10. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the determination of trans fatty acids by GC-FID and ATR-FTIR.
Experimental Protocols
Detailed methodologies for the key official methods are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) - Based on AOAC 996.06
This method is a widely accepted standard for the comprehensive analysis of fatty acid profiles, including TFAs, in a variety of food matrices.
-
Lipid Extraction: The fat is extracted from the food matrix. A common procedure involves acid hydrolysis followed by ether extraction. For many food products, the sample is hydrolyzed with hydrochloric acid to free the lipids from the food matrix. The fat is then extracted using a mixture of diethyl ether and petroleum ether.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The extracted fat is converted to volatile FAMEs. A prevalent method is transesterification using boron trifluoride (BF₃) in methanol.
-
Dissolve approximately 100-200 mg of the extracted fat in toluene in a screw-capped test tube.
-
Add a 7-14% BF₃-methanol reagent.
-
Cap the tube and heat at 100°C for 45 minutes.
-
After cooling, add water and hexane.
-
Vortex and centrifuge the mixture. The upper hexane layer containing the FAMEs is collected for GC analysis.
-
-
GC-FID Analysis:
-
Column: A highly polar capillary column, such as a 100 m x 0.25 mm i.d. column coated with a cyanopropylsiloxane stationary phase (e.g., SP-2560 or CP-Sil 88), is used.
-
Carrier Gas: Hydrogen or helium.
-
Temperatures:
-
Injector: 250°C
-
Detector: 250-300°C
-
Oven: Isothermal at 180°C or a temperature program to resolve a wider range of fatty acids.
-
-
Injection: A small volume (typically 1 µL) of the FAMEs in hexane is injected into the gas chromatograph.
-
Quantification: Identification of FAME peaks is based on comparison of their retention times with those of known standards. Quantification is typically performed using an internal standard (e.g., C13:0 or C21:0 triglyceride) added at the beginning of the procedure.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy - Based on AOCS Cd 14d-99
This method offers a rapid screening alternative to GC-FID for the determination of total isolated trans fat in oils and fats.
-
Sample Preparation:
-
For fats and oils, the sample is heated to a liquid state (e.g., 65°C) and homogenized.
-
For solid or semi-solid food products, the fat must first be extracted using a suitable solvent extraction method.
-
-
ATR-FTIR Analysis:
-
Instrumentation: An FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Procedure:
-
A background spectrum of a trans-free oil with a similar fatty acid composition to the sample is collected.
-
A small amount of the melted and homogenized sample is applied to the ATR crystal.
-
The infrared spectrum is recorded.
-
-
-
Quantification:
-
The absorbance of the characteristic trans peak at approximately 966 cm⁻¹ is measured.
-
A calibration curve is generated using standards of known trans fat content (e.g., mixtures of trielaidin and triolein).
-
The trans fat concentration in the unknown sample is then determined from this calibration curve.
-
Biological Signaling Pathways Affected by Trans Fatty Acids
The consumption of industrially produced trans fatty acids has been linked to several adverse health outcomes, primarily by modulating cellular signaling pathways involved in inflammation, apoptosis, and lipid metabolism.
References
- 1. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Analysis of Trans Fatty Acids
This guide offers an objective comparison of the principal analytical methodologies for quantifying trans fatty acids (TFAs) in various food matrices. It is designed for researchers, scientists, and professionals in the food science and drug development fields to facilitate the selection of the most suitable method for their analytical needs. The comparison is supported by data from inter-laboratory collaborative studies and established official methods.
The accurate determination of TFA content in food products is crucial for regulatory compliance, nutritional labeling, and assessing cardiovascular health risks. The primary methods validated through extensive inter-laboratory studies are Gas Chromatography (GC) and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).
Data Presentation: Performance of Key Analytical Methods
The selection of an analytical technique for TFA quantification is contingent on factors such as the required sensitivity, expected concentration range, sample matrix complexity, and desired sample throughput. The following table summarizes the key performance parameters of the most prevalent methods, based on data from collaborative studies.
| Parameter | Gas Chromatography (GC-FID) | Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) |
| Principle | Separation of fatty acid methyl esters (FAMEs) on a highly polar capillary column based on their boiling points and polarity, followed by flame ionization detection. | Measurement of the infrared absorbance at approximately 966 cm⁻¹, which corresponds to the C-H out-of-plane bending vibration of isolated trans double bonds.[1][2] |
| Sample Preparation | Requires lipid extraction followed by derivatization of fatty acids to their corresponding methyl esters (FAMEs).[3] | Can be performed directly on melted fat or oil, or on an extracted lipid sample without derivatization.[3][4] |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05% of total fatty acids. | Recommended for TFA levels >1% of total fat. Methods based on GC are needed to measure lower trans fat levels. |
| Accuracy | High accuracy across a broad range of concentrations. | High accuracy in the range of 1-40% TFA. Some studies show a slight high bias of <2% relative to gravimetrically determined values. |
| Precision (Repeatability RSDr) | Good repeatability, with reported Relative Standard Deviations (RSD) for intra-day measurements ranging from 0.98% to 3.61%. | Good repeatability, with RSDr values reported to be between 1.52% and 13.26% for TFA levels from 39.12% down to 1.95%. |
| Precision (Reproducibility RSDR) | Consistently high inter-laboratory RSD values have been reported, for example, 21% at 1% TFA and 60% at 0.17% TFA in the collaborative study for AOCS Official Method Ce 1h-05. | Superior precision compared to transmission infrared official methods. Collaborative studies for AOCS Official Method Cd 14d-99 showed RSDR values in the range of 1.62% to 18.97% for TFA levels from 39.12% down to 1.95%. |
| Throughput | Lower, due to the time required for sample preparation (derivatization) and chromatographic separation. | High, making it suitable for rapid screening purposes. |
| Cost | Higher initial instrument cost and ongoing operational costs for columns, gases, and reagents. | Lower initial instrument cost and fewer consumables. |
| Official Methods | AOCS Ce 1h-05, AOAC 996.06. | AOCS Cd 14d-99, AOAC 2000.10. |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below. These protocols are based on established official methods and peer-reviewed literature.
Gas Chromatography with Flame Ionization Detection (GC-FID) - Based on AOCS Official Method Ce 1h-05
This method is the gold standard for detailed fatty acid profiling, including the quantification of individual TFA isomers.
-
Lipid Extraction : The total fat is extracted from the food sample using an appropriate solvent extraction method (e.g., Folch or Bligh-Dyer).
-
Fatty Acid Methyl Ester (FAME) Preparation : The extracted triglycerides are converted to their more volatile FAMEs. A common procedure involves:
-
Dissolving approximately 100 mg of the extracted fat in 2 mL of toluene.
-
Adding 2 mL of 0.5 N sodium methoxide in methanol.
-
Heating the mixture in a water bath at 50°C for 10 minutes.
-
Adding 2 mL of 7% boron trifluoride (BF₃) in methanol.
-
Capping the tube and heating at 100°C for 45 minutes.
-
Cooling the tube, then adding 5 mL of water, 1 mL of hexane, and 1 g of anhydrous sodium sulfate.
-
Vortexing and centrifuging to separate the layers. The upper hexane layer containing the FAMEs is collected for GC analysis.
-
-
Gas Chromatographic Analysis :
-
Column : A highly polar capillary column (e.g., 100 m x 0.25 mm i.d. coated with a cyanopropylsilicone stationary phase like SP-2560 or CP-Sil 88) is used to achieve separation of cis and trans isomers.
-
Injection : 1 µL of the FAMEs solution in hexane is injected into the GC.
-
Oven Temperature Program : A programmed temperature gradient is used to separate the FAMEs. A typical program might start at 150°C, hold for 1 minute, then ramp to 220°C at 1°C/min, and hold for 20 minutes.
-
Detector : Flame Ionization Detector (FID).
-
-
Quantification : Peaks are identified by comparing their retention times with those of certified FAME standards. The concentration of each TFA is calculated as a percentage of the total fatty acids by area normalization.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) - Based on AOCS Official Method Cd 14d-99
This method provides a rapid determination of the total isolated trans fat content.
-
Sample Preparation :
-
For liquid oils, the sample can be used directly.
-
For solid fats, the sample must be melted to a clear liquid at a temperature that does not exceed 10°C above its melting point.
-
-
ATR-FTIR Measurement :
-
A background spectrum of the clean, empty ATR crystal is collected.
-
A small amount (e.g., 50 µL) of the melted fat or liquid oil is applied to the ATR crystal to ensure full coverage.
-
The infrared spectrum is recorded. To achieve a symmetric absorption band on a horizontal background, the spectrum of the sample is often "ratioed" against a reference material containing only cis double bonds.
-
-
Data Analysis :
-
The absorbance spectrum is analyzed to identify the characteristic peak for isolated trans double bonds at approximately 966 cm⁻¹.
-
The area or height of this peak is measured.
-
-
Quantification : A calibration curve is generated using standards of known trans fat content (e.g., mixtures of trielaidin and triolein). The trans fat concentration in the unknown sample is then determined by comparing its peak area/height to the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the experimental workflow for the GC-FID method.
References
Spectroscopic Strategies for Differentiating Cis and Trans Double Bonds in Fatty Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of double bonds in fatty acids, specifically the cis and trans configurations, plays a pivotal role in the physical properties and biological functions of lipids. Accurate differentiation and quantification of these isomers are crucial in fields ranging from food science and nutrition to drug development and biomedical research. This guide provides an objective comparison of the primary spectroscopic techniques employed for this purpose: Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Fundamental Principle of Spectroscopic Differentiation
The distinct spatial arrangement of substituents around the carbon-carbon double bond in cis and trans isomers leads to differences in their molecular symmetry and vibrational modes. Trans isomers, with their more linear and symmetric structure, exhibit unique spectroscopic signatures compared to the kinked and less symmetric cis isomers. These differences are effectively captured by various spectroscopic methods.
Caption: Principle of Spectroscopic Differentiation of Cis/Trans Isomers.
Comparison of Spectroscopic Techniques
Infrared (IR) Spectroscopy
Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a widely used, rapid, and reliable method for the quantification of total trans fat content.[1][2] The technique relies on the absorption of infrared radiation by specific molecular vibrations.
Key Differentiating Feature: The out-of-plane deformation of the C-H bonds on a trans double bond gives rise to a distinct and strong absorption band around 966 cm⁻¹ .[1][3][4] This peak is absent in the spectra of cis isomers, making it a reliable marker for the presence of trans fats.
Data Summary: Infrared Spectroscopy
| Isomer | Vibrational Mode | Characteristic Peak Position (cm⁻¹) | Notes |
| Trans | =C-H Out-of-plane deformation | 966 | Strong, sharp, and characteristic. Used for quantification. |
| Cis | =C-H Out-of-plane deformation | ~720 | Weaker and broader, not typically used for primary differentiation. |
| Cis | C=C Stretching | ~1655 | Present but not as distinctive as the trans peak at 966 cm⁻¹. |
Advantages:
-
Speed and Simplicity: Analysis can be performed in minutes with minimal sample preparation.
-
Robust and Established Methods: Official methods from organizations like the AOAC and AOCS are available.
-
Cost-Effective: Compared to NMR, IR instrumentation is generally more accessible.
Limitations:
-
Sensitivity: The lower limit of quantification can be around 1-5% of total fat, which may not be sufficient for all applications.
-
Interference: Other molecules in a complex matrix can have absorptions in the same region, potentially affecting accuracy, especially at low concentrations.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR. It measures the inelastic scattering of monochromatic light.
Key Differentiating Features: Both cis and trans isomers have characteristic Raman bands. The C=C stretching vibration is particularly sensitive to the isomeric configuration.
Data Summary: Raman Spectroscopy
| Isomer | Vibrational Mode | Characteristic Peak Position (cm⁻¹) | Notes |
| Trans | C=C Stretching | ~1674 | Distinct band for trans monounsaturated fatty acids. |
| Cis | C=C Stretching | ~1655 | Characteristic of cis double bonds. |
| Cis | =C-H in-plane deformation | ~1265 - 1272 | Strong band for cis isomers. |
Advantages:
-
High Specificity: Provides a detailed "fingerprint" of the molecule.
-
Aqueous Samples: Water is a weak Raman scatterer, making it suitable for analyzing aqueous samples.
-
Minimal Sample Preparation: Similar to IR, analysis can be performed on neat samples.
Limitations:
-
Fluorescence Interference: Some samples may exhibit fluorescence which can overwhelm the Raman signal.
-
Weaker Signal: Raman scattering is an inherently weak phenomenon, which can affect sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detailed structural elucidation. Both ¹H and ¹³C NMR can effectively differentiate between cis and trans isomers by probing the chemical environment of the nuclei.
Key Differentiating Features: The chemical shifts of the protons and carbons directly involved in or adjacent to the double bond are different for cis and trans isomers.
Data Summary: ¹H and ¹³C NMR Spectroscopy
| Nucleus | Isomer | Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Both | Olefinic (-CH=CH-) | ~5.3 - 5.4 | Subtle differences in peak shape and exact shift between isomers. |
| Allylic (-CH₂-CH=) | ~1.9 - 2.15 | Distinct signals for cis and trans configurations. | ||
| Bis-allylic (=CH-CH₂-CH=) | ~2.65 - 2.88 | Characteristic for polyunsaturated fatty acids. | ||
| ¹³C | Both | Olefinic (-C=C-) | ~127 - 132 | Clear separation of signals for cis and trans carbons. |
| Allylic (-CH₂-C=) | ~25 - 35 | Chemical shifts are influenced by the double bond geometry. |
Advantages:
-
High Resolution and Detail: Provides unambiguous structural information and allows for the quantification of individual isomers in a mixture.
-
Quantitative: NMR is inherently quantitative if experimental conditions are properly set.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized operators.
-
Sensitivity: Requires a higher concentration of the analyte compared to other methods.
-
Sample Preparation: Samples need to be dissolved in deuterated solvents.
Experimental Protocols
A generalized workflow for the spectroscopic analysis of fatty acids is presented below.
Caption: Generalized Experimental Workflow for Spectroscopic Analysis.
Protocol for FTIR-ATR Analysis of Total Trans Fat
This protocol is based on established methods for the analysis of edible oils and fats.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or ZnSe crystal).
-
Set the ATR crystal temperature to 65°C to ensure all fats are in a liquid state.
-
-
Calibration:
-
Prepare a series of calibration standards by mixing known masses of a trans-free oil (e.g., high-oleic sunflower oil) and a high trans standard (e.g., trielaidin).
-
Record the spectrum for each standard.
-
Measure the peak area of the trans band at ~966 cm⁻¹.
-
Construct a calibration curve by plotting the peak area against the known trans fat concentration.
-
-
Sample Preparation and Analysis:
-
If the sample is solid at room temperature, melt it by heating to 65°C.
-
Apply a small amount of the melted sample directly onto the ATR crystal, ensuring complete coverage.
-
Record the infrared spectrum.
-
-
Data Analysis:
-
Measure the peak area of the absorption band at ~966 cm⁻¹.
-
Determine the trans fat concentration in the sample using the calibration curve.
-
Protocol for Raman Spectroscopy Analysis
-
Instrument Setup:
-
Use a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
-
Sample Preparation and Analysis:
-
Place a small aliquot of the liquid oil or melted fat sample into a suitable container (e.g., a glass vial or NMR tube).
-
Acquire the Raman spectrum, focusing on the regions of interest (~1200-1350 cm⁻¹ and ~1600-1700 cm⁻¹).
-
-
Data Analysis:
-
Perform baseline correction and normalization of the spectra.
-
Identify and integrate the characteristic peaks for cis (~1265 cm⁻¹ and ~1655 cm⁻¹) and trans (~1674 cm⁻¹) isomers.
-
The ratio of the intensities of these peaks can be used for semi-quantitative or quantitative analysis with appropriate calibration.
-
Protocol for ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the lipid sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient relaxation delay for accurate quantification.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the olefinic protons (~5.3-5.4 ppm) and the allylic protons (~1.9-2.15 ppm).
-
The relative integrals of these regions, compared to the integral of a known signal (e.g., the terminal methyl group), can be used to determine the relative amounts of different types of fatty acids and their isomers.
-
Conclusion
The choice of spectroscopic technique for differentiating cis and trans fatty acids depends on the specific requirements of the analysis.
-
FTIR spectroscopy is the method of choice for rapid and routine quantification of total trans fat content, particularly in industrial quality control settings.
-
Raman spectroscopy offers a complementary vibrational spectroscopy approach, especially useful for samples in aqueous environments and for detailed structural fingerprinting.
-
NMR spectroscopy provides the most detailed and unambiguous structural information, enabling the identification and quantification of individual cis and trans isomers within a complex mixture, making it indispensable for in-depth research and structural elucidation.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals.
References
A Comparative Analysis of the Cytotoxic Effects of Ricinoleic Acid Isomers
An Objective Evaluation for Researchers and Drug Development Professionals
Ricinoleic acid, a hydroxylated fatty acid that is the primary component of castor oil, and its various isomers are gaining attention in biomedical research for their potential therapeutic applications, including their cytotoxic effects on cancer cells.[1][2] This guide provides a comparative overview of the cytotoxic properties of ricinoleic acid isomers, supported by experimental data from published studies. It aims to offer researchers, scientists, and drug development professionals a clear understanding of their mechanisms of action and relative potencies.
Comparative Cytotoxicity Data
The cytotoxic efficacy of ricinoleic acid and its derivatives has been evaluated across various cell lines. While comprehensive comparative studies on a wide range of isomers are limited, existing data provides valuable insights into their potential.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| (R)-Ricinoleic Acid Amide Derivative | HT29 (Colon Carcinoma) | Hoechst 33258/Propidium Iodide Staining | Apoptosis/Necrosis | Induced apoptotic and necrotic cell death | [1] |
| (S)-Ricinoleic Acid Amide Derivative | HT29 (Colon Carcinoma) | Hoechst 33258/Propidium Iodide Staining | Apoptosis/Necrosis | Induced apoptotic and necrotic cell death | [1] |
| (R)-Ricinoleic Acid Acetate Derivative | HT29 (Colon Carcinoma) | Comet Assay | DNA Damage | Induced DNA damage | [1] |
| (S)-Ricinoleic Acid Acetate Derivative | HT29 (Colon Carcinoma) | Comet Assay | DNA Damage | Showed a significant difference in the ability to induce DNA damage compared to the (R)-enantiomer | |
| Ricinoleic Acid | Isolated Hamster Small Intestine Epithelial Cells | Trypan Blue Exclusion, 51Cr Release, 3-O-methylglucose uptake | Cytotoxicity | Dose-dependent cytotoxicity (0.1-2.0 mM) | |
| Oleic Acid | Isolated Hamster Small Intestine Epithelial Cells | Trypan Blue Exclusion, 51Cr Release, 3-O-methylglucose uptake | Cytotoxicity | Less potent than ricinoleic acid | |
| Ricinoleic Acid | MDA-MB-231 (Breast Cancer) | Not Specified | Cytotoxicity | Effective against MDA-MB-231 cells | |
| Ricinoleic Acid | MCF-7 (Breast Cancer) | Not Specified | Cytotoxicity | Showed cytotoxicity | |
| Ricinoleyl Hydroxamic Acid (RHA) | Glioblastoma and Melanoma Cells | Not Specified | Anticancer Activity | Strong anticancer activity at 1 µg/mL | |
| Ricinoleyl Hydroxamic Acid (RHA) | Human Dermal Fibroblasts (HDF) | Not Specified | Cytotoxicity | No toxicity observed |
Key Findings from Comparative Data:
-
Both (R)- and (S)-enantiomers of ricinoleic acid derivatives exhibit cytotoxic effects, inducing both apoptosis and necrosis in HT29 cancer cells.
-
The stereochemistry of the molecule can significantly influence its biological activity, as evidenced by the differing abilities of (R)- and (S)-enantiomers of a ricinoleic acid acetate derivative to induce DNA damage.
-
Ricinoleic acid demonstrates greater cytotoxicity compared to its non-hydroxylated counterpart, oleic acid, in isolated intestinal epithelial cells.
-
Derivatization of ricinoleic acid, such as the synthesis of ricinoleyl hydroxamic acid, can enhance its anticancer activity and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the cytotoxicity of ricinoleic acid isomers.
1. Cell Culture and Treatment:
-
Cell Lines: Human colon adenocarcinoma (HT29) and human breast cancer cell lines (MCF-7, MDA-MB-231) are commonly used.
-
Culture Conditions: Cells are typically maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and, after reaching a certain confluency (e.g., 70-80%), are treated with various concentrations of the ricinoleic acid isomers or their derivatives for specific time periods (e.g., 24, 48 hours).
2. Cytotoxicity and Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Viable cells have intact cell membranes and exclude the trypan blue dye, while non-viable cells take it up. The percentage of blue-staining cells provides an estimate of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the amount of LDH in the medium, which is proportional to the extent of cytotoxicity.
3. Apoptosis Detection:
-
Hoechst 33258/Propidium Iodide (PI) Double Staining: This method is used to visualize nuclear changes and differentiate between viable, apoptotic, and necrotic cells. Hoechst 33258 is a blue fluorescent dye that stains the condensed chromatin in apoptotic cells more brightly than the chromatin in normal cells. PI is a red fluorescent dye that is impermeant to live and early apoptotic cells but stains the nucleus of late apoptotic and necrotic cells.
-
Annexin V/PI Staining: Annexin V is a protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. By using a fluorescently labeled Annexin V in conjunction with PI, it is possible to distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is used to detect DNA damage at the level of individual cells. Cells are embedded in agarose gel on a microscope slide and lysed. Electrophoresis is then applied, and damaged DNA (containing fragments and strand breaks) migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of ricinoleic acid and its isomers are mediated through the induction of apoptosis, a form of programmed cell death. Several key signaling pathways are implicated in this process.
1. Intrinsic (Mitochondrial) Apoptosis Pathway: Studies suggest that ricinoleic acid-containing extracts can induce apoptosis by modulating the expression of the Bcl-2 family of proteins.
-
Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is often inhibited.
-
Upregulation of Bax: The pro-apoptotic protein Bax is induced.
-
Mitochondrial Membrane Permeabilization: The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspases, including the initiator caspase-9 and the effector caspase-3 and caspase-7. Activated effector caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
2. Oxidative Stress and DNA Damage: Some derivatives of ricinoleic acid have been shown to induce oxidative stress and DNA damage, which can also trigger apoptosis. The generation of reactive oxygen species (ROS) can lead to cellular damage and activate signaling pathways that culminate in cell death.
Visualizing the Experimental Workflow and Signaling Pathways:
To better illustrate the processes involved in studying and mediating the cytotoxic effects of ricinoleic acid isomers, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxic effects of ricinoleic acid isomers.
Caption: Intrinsic apoptosis pathway induced by ricinoleic acid isomers.
References
Safety Operating Guide
Safe Disposal of Methyl Ricinelaidate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of methyl ricinelaidate, a methyl ester of ricinoleic acid. While it is not classified as a hazardous substance under GHS (Globally Harmonized System) criteria, adherence to proper disposal protocols is essential.[1][2]
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its properties and the necessary personal protective equipment (PPE).
Key Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to Pale Yellow, Clear to Slightly Cloudy Liquid[1][3] |
| Boiling Point | 84°C @ 22 mmHg |
| Flash Point | 209°C |
| Storage Class | Combustible liquids |
Required Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles. A face shield may be required depending on the situation.
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.
-
Skin and Body Protection: Wear appropriate protective clothing to avoid skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a vapor respirator.
Disposal Workflow and Decision Process
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
Step 1: Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially incompatible or hazardous materials.
-
Collect waste this compound in a suitable, dedicated, and sealable container. The container should be clearly labeled "this compound Waste" and include any other identifiers required by your institution.
Step 2: Storage Pending Disposal
-
Store the sealed waste container in a well-ventilated area, away from sources of ignition.
-
Ensure the storage area is compliant with local regulations for combustible liquids.
Step 3: Regulatory Compliance
-
Always consult and adhere to all appropriate local, state, and federal laws and regulations regarding chemical waste disposal. Disposal requirements can vary significantly by location.
Step 4: Primary Disposal Method
-
The recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing. This ensures the complete destruction of the compound in an environmentally responsible manner.
-
Do not discharge this compound directly into sewer systems, drains, or waterways.
Step 5: Accidental Spill Cleanup
-
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.
-
Wear the appropriate PPE as outlined in Section 1.
-
Contain the spill using an inert absorbent material, such as sand or vermiculite.
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.
-
Promptly dispose of the collected material in accordance with regulations.
Step 6: Container Decontamination and Disposal
-
Empty containers that held this compound should be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After proper decontamination, the packaging may be punctured to prevent reuse and disposed of in a sanitary landfill, or recycled/reconditioned if permissible. Combustible packaging materials can also be incinerated.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Essential Safety and Logistical Information for Handling Methyl Ricinelaidate
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety when handling Methyl ricinelaidate.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are mandatory. A face shield may be required for splash hazards.[1][2] |
| Hand Protection | Chemical-impermeable gloves that comply with EU Directive 89/686/EEC and the standard EN 374 should be used. Gloves must be inspected for integrity before each use.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing is required. In some situations, protective boots may be necessary.[1][2] |
| Respiratory Protection | A full-face respirator or a vapor respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. A NIOSH-approved N95 dust mask may also be suitable in certain conditions. |
Chemical and Physical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for safe handling.
Physical and Chemical Data for Methyl Ricinoleate
| Property | Value |
| Physical State | Liquid |
| Color | Colorless to pale yellow |
| Melting Point/Freezing Point | 171°C (lit.) |
| Boiling Point | 84°C at 22 mmHg (lit.) |
| Flash Point | > 200 °C / > 392 °F |
Standard Operating Procedure for Handling this compound
Adherence to a standard operating procedure (SOP) is critical for the consistent and safe handling of chemicals.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures: Spill Response Protocol
In the event of a chemical spill, a clear and practiced response plan is essential to mitigate risks.
Caption: this compound Spill Response Protocol.
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Handling and Disposal Plan
Handling:
-
Always work in a well-ventilated area to avoid the formation of dust and aerosols.
-
Employ non-sparking tools and take measures to prevent electrostatic discharge.
-
Avoid all contact with skin and eyes.
-
Practice good industrial hygiene, including washing hands after handling and changing contaminated clothing.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store separately from foodstuff containers and incompatible materials.
Disposal:
-
Waste material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.
-
Do not allow the chemical to enter drains or sewer systems.
-
Contaminated packaging should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
